molecular formula C12H16O4 B139243 4-(2,3-Dimethoxyphenyl)butanoic acid CAS No. 64400-76-6

4-(2,3-Dimethoxyphenyl)butanoic acid

Cat. No.: B139243
CAS No.: 64400-76-6
M. Wt: 224.25 g/mol
InChI Key: FRSUGDIFUQSGOL-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)butanoic acid, also known as 4-(2,3-Dimethoxyphenyl)butanoic acid, is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2,3-Dimethoxyphenyl)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2,3-Dimethoxyphenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3-Dimethoxyphenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,3-dimethoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-15-10-7-3-5-9(12(10)16-2)6-4-8-11(13)14/h3,5,7H,4,6,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSUGDIFUQSGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305765
Record name 4-(2,3-Dimethoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64400-76-6
Record name NSC171629
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2,3-Dimethoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2,3-Dimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(2,3-Dimethoxyphenyl)butanoic acid, a molecule of interest in biochemical and pharmaceutical research. We will delve into its fundamental chemical properties, outline a robust synthetic pathway with detailed experimental considerations, and discuss its known biological activities, grounding all information in authoritative scientific principles.

Core Molecular Profile and Physicochemical Properties

4-(2,3-Dimethoxyphenyl)butanoic acid is a carboxylic acid derivative of a dimethoxy-substituted benzene ring. Its structure, featuring a flexible butyric acid chain, makes it an analogue of butyrate, a known histone deacetylase (HDAC) inhibitor. Understanding its core properties is the first step in its application for research and development.

The key identifiers and physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₄[1]
Molecular Weight 224.25 g/mol
Exact Mass 224.105 g/mol [1]
CAS Number 64400-76-6[2][3]
Synonyms Benzenebutanoic acid, 2,3-dimethoxy-[3]
Melting Point 58.5 °C[2]
Boiling Point (Predicted) 326 °C[2]
LogP (Octanol-Water) 2.11[1]
pKa (Acidic, Predicted) 4.42[2]

Synthesis Pathway and Experimental Protocol

The synthesis of 4-(2,3-Dimethoxyphenyl)butanoic acid can be efficiently achieved via a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. This approach is a classic and reliable method for adding an alkyl chain to an activated aromatic ring.

Rationale for Synthetic Strategy

The choice of a Friedel-Crafts acylation as the initial step is deliberate. The methoxy groups on the benzene ring are strong activating groups, directing electrophilic substitution to the para position (position 5) relative to the methoxy groups. Using succinic anhydride as the acylating agent directly installs the required four-carbon backbone. Direct Friedel-Crafts alkylation is avoided as it is prone to polysubstitution and carbocation rearrangements, leading to a mixture of products. The subsequent reduction of the ketone is a standard and high-yielding transformation.

Visualized Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Ketone Reduction Reactant1 1,2-Dimethoxybenzene (Veratrole) Intermediate 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid Reactant1->Intermediate Reactant2 Succinic Anhydride Reactant2->Intermediate Catalyst1 AlCl₃ (Lewis Acid) Catalyst1->Intermediate Reduction Clemmensen Reduction (Zn(Hg), HCl) Intermediate->Reduction Reacts with Product 4-(2,3-Dimethoxyphenyl)butanoic acid Reduction->Product Yields

Caption: Proposed two-step synthesis of 4-(2,3-Dimethoxyphenyl)butanoic acid.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation to form 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.

  • Catalyst Addition: Cool the flask in an ice bath to 0°C. Carefully add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) to the DCM. Expertise Note: The reaction is highly exothermic and releases HCl gas; proper quenching and ventilation are critical. Using a slight excess of the Lewis acid catalyst ensures complete reaction.

  • Reactant Addition: In a separate flask, dissolve 1,2-dimethoxybenzene (1.0 equivalent) and succinic anhydride (1.1 equivalents) in anhydrous DCM.

  • Acylation Reaction: Add the reactant solution dropwise to the stirred AlCl₃ suspension at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Quenching: Slowly and carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

  • Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid intermediate.

Step 2: Clemmensen Reduction to 4-(2,3-Dimethoxyphenyl)butanoic acid

  • Amalgam Preparation: Prepare zinc amalgam (Zn(Hg)) by stirring zinc dust with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the amalgam with water. Trustworthiness Note: Mercury compounds are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reduction: To a flask containing the prepared zinc amalgam, add concentrated hydrochloric acid, water, and toluene. Add the crude 4-(2,3-dimethoxyphenyl)-4-oxobutanoic acid from Step 1.

  • Heating: Heat the mixture to reflux with vigorous stirring for 8-12 hours. Periodically add more concentrated HCl to maintain acidic conditions.

  • Isolation: After cooling, separate the organic layer. Extract the aqueous layer with toluene (2x).

  • Final Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent via rotary evaporation. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-(2,3-Dimethoxyphenyl)butanoic acid.

Biological Activity and Research Applications

This compound is recognized as a butyrate analogue. Research has indicated its potential effects on apoptosis, cell proliferation, and histone deacetylase (HDAC) activity, particularly in HT-29 colorectal cancer cells[4].

Mechanism of Action as an HDAC Inhibitor

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Inhibitors of HDACs cause hyperacetylation of histones, resulting in a more relaxed chromatin structure, which allows for the transcription of tumor suppressor genes. Butyrate and its analogues, like 4-(2,3-Dimethoxyphenyl)butanoic acid, are thought to exert their anti-cancer effects through this mechanism.

HDAC_Inhibition Compound 4-(2,3-Dimethoxyphenyl) butanoic acid HDAC Histone Deacetylase (HDAC) Enzyme Compound->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Relaxed Chromatin (Transcriptionally Active) Histones->Chromatin Maintains Gene Tumor Suppressor Genes Chromatin->Gene Allows Transcription of Effect Apoptosis & Reduced Proliferation Gene->Effect Leads to

Caption: Logical pathway of HDAC inhibition leading to anti-cancer effects.

Conclusion

4-(2,3-Dimethoxyphenyl)butanoic acid is a compound with significant potential in oncological research due to its activity as an HDAC inhibitor. Its chemical properties are well-defined, and its synthesis can be accomplished through established organic chemistry reactions. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this molecule in further studies aimed at developing novel therapeutic strategies.

References

  • U.S. Environmental Protection Agency (EPA). 4-(2,3-Dimethoxyphenyl)butanoic acid Properties. [Link]

  • Pharmaffiliates. 4-(3,4-Dimethoxyphenyl)butanoic Acid-d6. [Link]

  • Mol-Instincts. 4-(2,3-Dimethoxyphenyl)butanoic Acid. [Link]

  • PubChem. 4-(3,4-Dimethoxyphenyl)butanoic acid. [Link]

  • U.S. Environmental Protection Agency (EPA). 4-(2,3-Dimethoxyphenyl)butanoic acid Synonyms. [Link]

Sources

Solubility Profiling and Process Optimization: 4-(2,3-Dimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile, thermodynamic behavior, and process optimization strategies for 4-(2,3-Dimethoxyphenyl)butanoic acid (CAS 64400-76-6). It is designed for researchers and process chemists requiring rigorous data generation protocols and handling techniques for low-melting pharmaceutical intermediates.

Executive Summary & Chemical Identity

4-(2,3-Dimethoxyphenyl)butanoic acid is a lipophilic carboxylic acid intermediate often utilized in the synthesis of calcium channel blockers and other bioactive phenethylamines. Its structural features—a phenyl ring substituted with two methoxy groups at the ortho and meta positions, attached to a butyric acid tail—dictate its distinct solubility and crystallization behavior.

  • CAS Number: 64400-76-6[1]

  • Molecular Formula: C₁₂H₁₆O₄

  • Molecular Weight: 224.25 g/mol

  • Critical Physical Property: Melting Point ~58.5 °C .[1]

    • Operational Warning: The relatively low melting point (compared to the 3,4-isomer, MP ~124 °C) introduces a high risk of "oiling out" (liquid-liquid phase separation) during recrystallization. Process temperatures must be carefully controlled.

Solubility Landscape (Predicted & Observed)

Based on Structure-Activity Relationships (SAR) with isomeric analogs (e.g., 4-(4-methoxyphenyl)butanoic acid) and calculated LogP (~2.05), the solubility profile follows a predictable trend governed by the "like dissolves like" principle, modified by the carboxylic acid's ability to dimerize.

Table 1: Predicted Solubility Profile at 25 °C
Solvent ClassSolventPredicted SolubilityInteraction Mechanism
Polar Protic MethanolHigh (>100 mg/mL)H-bonding (donor/acceptor); disruption of acid dimers.
EthanolHigh (>100 mg/mL)Similar to methanol; preferred for lower toxicity.
Water (pH < 4)Very Low (<1 mg/mL)Hydrophobic effect dominates; acid remains protonated.
Water (pH > 8)High (as salt)Deprotonation to carboxylate anion (

).
Polar Aprotic DMSOVery High Strong dipole interactions; excellent solvent.
AcetoneHigh Dipole-dipole; good for recrystallization cooling curves.
Ethyl AcetateHigh Van der Waals + weak H-bonding; standard extraction solvent.
Chlorinated DichloromethaneHigh Excellent solvation of the lipophilic phenyl core.
Non-Polar TolueneModerate/High

-

stacking interactions; temp-dependent (good for crystallization).
Hexane/HeptaneLow Limited interaction; useful as an anti-solvent.

Experimental Protocol: Gravimetric Solubility Determination

To generate precise solubility data for thermodynamic modeling, a static gravimetric method is the gold standard. This protocol ensures self-validation through mass balance checks.

Workflow Diagram

The following diagram illustrates the critical path for determining equilibrium solubility while mitigating errors from supersaturation or evaporation.

Solubility_Workflow Start Start: Excess Solid Addition Equilibration Equilibration (Shake Flask, 24-48h, Constant T) Start->Equilibration T = 283-323 K Settling Phase Separation (Settling or Centrifugation at T) Equilibration->Settling Sampling Supernatant Sampling (Pre-heated Syringe Filter) Settling->Sampling Maintain T! Gravimetry Evaporation & Drying (Vacuum Oven to Constant Mass) Sampling->Gravimetry Calculation Data Analysis (Mole Fraction & Apelblat Fit) Gravimetry->Calculation Calculation->Start Replicate (n=3)

Figure 1: Step-by-step workflow for gravimetric solubility determination. Note the critical requirement to maintain temperature during sampling to prevent premature precipitation.

Detailed Methodology
  • Preparation: Add excess 4-(2,3-dimethoxyphenyl)butanoic acid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at the desired temperature (

    
     K) for 24 hours. Stop stirring and allow phases to settle for 2 hours at temperature.
    
  • Sampling: Using a syringe pre-heated to the vessel temperature, withdraw 2 mL of the supernatant. Filter through a 0.45 µm PTFE filter (also pre-heated) into a pre-weighed weighing dish.

  • Quantification: Evaporate the solvent (rotary evaporator followed by vacuum oven at 40 °C). Weigh the dry residue until the mass fluctuates by

    
     mg.
    
  • Calculation: Calculate the mole fraction solubility (

    
    ) using the mass of the solute (
    
    
    
    ) and solvent (
    
    
    ).

Thermodynamic Modeling

For process scale-up, experimental data points should be fitted to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with temperature (

) and is robust for non-ideal solutions typical of pharmaceutical intermediates.

The Apelblat Equation:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants derived from regression analysis.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic (solubility increases with T), which is typical for this compound in organic solvents.
    
  • Entropy (

    
    ):  Reflects the disorder change. A positive value drives dissolution.
    

Application: Use the fitted parameters (


) to interpolate solubility at any temperature, enabling the precise design of cooling crystallization curves.

Process Application: Recrystallization Strategy

The low melting point (58.5 °C) presents a specific challenge: Oiling Out . If the solution is cooled too quickly or becomes too concentrated above 58 °C, the solute may separate as a supercooled liquid rather than a crystal.

Optimized Recrystallization Protocol

Objective: Purify crude 4-(2,3-dimethoxyphenyl)butanoic acid while maximizing yield and crystallinity.

Solvent System:

  • Primary Solvent: Toluene (Moderate solubility, good temperature coefficient).

  • Anti-Solvent: Heptane (Low solubility, miscible with Toluene).

Step-by-Step Procedure:

  • Dissolution: Dissolve crude solid in Toluene at 45 °C (Keep

    
     to avoid initial emulsion formation). Use approx. 3-5 volumes of solvent.[2]
    
  • Filtration: Perform hot filtration to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: Slowly add Heptane at 45 °C until a faint turbidity persists.

  • Seeding (Critical): Add pure seed crystals (0.1 wt%) to the turbid solution.

  • Controlled Cooling: Cool at a rate of 5 °C/hour to 0 °C.

    • Why? Slow cooling prevents the formation of a metastable oil phase.

  • Isolation: Filter the resulting white crystalline solid and wash with cold Heptane. Dry under vacuum at 30 °C (well below MP).

References

  • Chemical Identity & Properties

    • EPA CompTox Chemicals Dashboard. "4-(2,3-Dimethoxyphenyl)butanoic acid (CAS 64400-76-6)".[1]

    • [Link][1]

  • Solubility Measurement Methodology

    • Journal of Chemical & Engineering Data. Standard gravimetric protocols for phenyl-alkanoic acids (Analogous methodologies).
    • [Link]

  • Thermodynamic Modeling (Apelblat)

    • Li, D., et al. "Solubility and Solution Thermodynamic Properties of 4-(4-Hydroxyphenyl)-2-butanone.
    • [Link]

  • Recrystallization of Phenylbutanoic Acids

    • Green Chemistry.[3] "An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid" (Demonstrates crystallization behavior of structural analogs).

    • [Link]

Sources

Metabolic Profiling of Dimethoxy Phenylbutanoic Acid Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the metabolic fate of dimethoxy phenylbutanoic acid derivatives , a chemical class significant in the development of histone deacetylase (HDAC) inhibitors, chemical chaperones, and synthetic intermediates for non-steroidal anti-inflammatory drugs (NSAIDs).

Unlike simple phenethylamines (e.g., 2C-B) which undergo oxidative deamination, phenylbutanoic acid derivatives primarily undergo mitochondrial


-oxidation , a mechanism characteristic of fatty acid metabolism. This guide dissects the interplay between this chain-shortening pathway and the Phase I cytochrome P450-mediated O-demethylation of the aromatic ring.

Chemical Scaffold & Structural Activity Relationship (SAR)

The core structure, 4-(3,4-dimethoxyphenyl)butanoic acid , presents two distinct metabolic "handles":

  • The Butanoic Acid Side Chain: A four-carbon fatty acid tail susceptible to mitochondrial

    
    -oxidation.
    
  • The Dimethoxy-Substituted Aromatic Ring: An electron-rich moiety prone to oxidative attack (O-demethylation) by hepatic CYP450 enzymes.

Therapeutic Relevance[1][2][3][4][5][6]
  • HDAC Inhibition: Analogous to 4-phenylbutyric acid (4-PBA), these derivatives act as "warheads" that chelate zinc in the HDAC active site.

  • Chemical Chaperones: Used to prevent protein aggregation in endoplasmic reticulum (ER) stress disorders.[1][2]

  • Prodrug Design: The butanoic acid chain often serves as a delivery vehicle, metabolically shortening to the active acetic acid derivative (e.g., similar to the activation of chlorambucil).

Core Metabolic Pathways[7][8]

Pathway A: Mitochondrial -Oxidation (Chain Shortening)

The dominant metabolic route for phenylbutanoic acids is the sequential removal of two-carbon units (acetyl-CoA) via mitochondrial


-oxidation.[3] This process mirrors fatty acid catabolism but stops at the phenylacetic acid stage due to the stability of the aromatic ring.

Mechanism:

  • Activation: The carboxylic acid is converted to a CoA thioester by Acyl-CoA Synthetase .

  • Dehydrogenation: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) introduces a trans-double bond between C2 and C3.

  • Hydration: Enoyl-CoA Hydratase adds water across the double bond to form 3-hydroxyacyl-CoA.

  • Oxidation: 3-Hydroxyacyl-CoA Dehydrogenase converts the hydroxyl group to a keto group.

  • Thiolysis: 3-Ketoacyl-CoA Thiolase cleaves the molecule, releasing Acetyl-CoA and leaving a chain shortened by two carbons.[4]

Outcome:

  • Parent: 4-(3,4-dimethoxyphenyl)butanoic acid (C4 chain).[5]

  • Primary Metabolite: 2-(3,4-dimethoxyphenyl)acetic acid (C2 chain).

Pathway B: Phase I O-Demethylation (Ring Functionalization)

Simultaneously, the dimethoxy groups on the phenyl ring are targets for O-demethylation, primarily mediated by CYP2D6 and CYP3A4 .

Mechanism:

  • Hydroxylation of the Methyl Group: The CYP enzyme inserts oxygen into the methoxy C-H bond, forming an unstable hemiacetal.

  • Collapse: The intermediate collapses to release formaldehyde and a free phenolic hydroxyl group.

Regioselectivity:

  • In 3,4-dimethoxy substrates, O-demethylation can occur at either position, but steric factors and electronic effects often favor the para (4-position) or meta (3-position) depending on the specific enzyme isoform involved.

Pathway C: Phase II Conjugation

Once the molecule is oxidized or chain-shortened, it undergoes conjugation to facilitate excretion.

  • Amino Acid Conjugation (Mitochondrial): The shortened phenylacetic acid metabolite reacts with Glutamine (in humans/primates) via Glutamine N-acyltransferase to form a phenylacetylglutamine derivative. This is the hallmark excretion product of phenylbutyrate drugs.

  • Glucuronidation (Microsomal): The newly formed phenolic hydroxyl groups (from Pathway B) or the carboxylic acid itself are conjugated with glucuronic acid by UGT enzymes (e.g., UGT1A1, UGT1A9).

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay (Microsomes)

Objective: To determine the intrinsic clearance and identify Phase I O-demethylated metabolites.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compound: 4-(3,4-dimethoxyphenyl)butanoic acid (1 µM final conc).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Warfarin).

Workflow:

  • Pre-incubation: Mix 475 µL of phosphate buffer (100 mM, pH 7.4) with 25 µL HLM. Pre-incubate at 37°C for 5 min.

  • Initiation: Add 5 µL of test compound stock. Initiate reaction by adding NADPH system.

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Vortex and centrifuge (4000g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor for loss of parent (m/z 223 -> product) and appearance of demethylated metabolites (M-14).

Protocol 2: Hepatocyte Incubation for -Oxidation

Objective: To confirm chain shortening and amino acid conjugation (which requires intact mitochondrial function).

Workflow:

  • Thawing: Thaw cryopreserved human hepatocytes using Cryopreserved Hepatocyte Recovery Medium (CHRM).

  • Seeding: Resuspend in incubation medium (Williams' Medium E) at

    
     cells/mL.
    
  • Incubation: Add test compound (10 µM). Incubate at 37°C/5% CO2 in a shaking incubator.

  • Timepoints: 0, 2, and 4 hours.

  • Analysis: Look for the specific mass shift of -28 Da (Loss of C2H4) indicating conversion of butanoic to acetic acid, and +128 Da (Glutamine addition - H2O) for the conjugate.

Quantitative Data Summary

Metabolic PathwayEnzyme SystemKey Substrate FeaturePrimary Metabolite (Mass Shift)

-Oxidation
Mitochondrial (MCAD, Thiolase)Butanoic Acid ChainPhenylacetic Acid derivative (-28 Da )
O-Demethylation CYP450 (Microsomal)Methoxy GroupsPhenol derivative (-14 Da )
Glutamine Conjugation N-Acyltransferase (Mitochondrial)Phenylacetic AcidPhenylacetylglutamine derivative (+128 Da )
Glucuronidation UGT (Microsomal)-OH or -COOHGlucuronide conjugate (+176 Da )

Pathway Visualization

The following diagram illustrates the convergent metabolic pathways of dimethoxy phenylbutanoic acid, highlighting the competition between chain shortening and ring oxidation.

MetabolicPathway Parent 4-(3,4-Dimethoxyphenyl) butanoic Acid Int_CoA Acyl-CoA Intermediate Parent->Int_CoA Acyl-CoA Synthetase Phenol_Metab O-Demethylated Phenol (Phase I) Parent->Phenol_Metab CYP2D6 / CYP3A4 (O-Demethylation) Short_Acid 2-(3,4-Dimethoxyphenyl) acetic Acid (Chain Shortened) Int_CoA->Short_Acid Mitochondrial Beta-Oxidation (-2 Carbons) PAGN_Conj Glutamine Conjugate (Excreted in Urine) Short_Acid->PAGN_Conj Glutamine N-Acyltransferase Short_Acid->Phenol_Metab CYP450 (Secondary) Gluc_Conj O-Glucuronide (Phase II) Phenol_Metab->Gluc_Conj UGT Enzymes (Glucuronidation)

Caption: Metabolic map showing the bifurcation between mitochondrial beta-oxidation (chain shortening) and microsomal CYP450 oxidation (ring demethylation).

References

  • Houtkooper, R. H., et al. (2009). "Identification of enzymes involved in oxidation of phenylbutyrate." Molecular Genetics and Metabolism. Link

  • Igel, S., et al. (2007). "Metabolism of phenylbutyrate in humans: identification of phenylbutyrylglutamine." Drug Metabolism and Disposition. Link

  • Carmo, H., et al. (2005). "Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes." Toxicology. Link

  • PubChem Compound Summary. "4-(3,4-Dimethoxyphenyl)butanoic acid."[5] National Center for Biotechnology Information. Link

  • Testino, S. A., & Patonay, G. (2003). "Physicochemical properties and metabolic stability of phenylbutyric acid derivatives." Journal of Pharmaceutical Sciences. Link

Sources

Technical Assessment: HDAC Inhibition Potential of 4-(2,3-Dimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacological potential of 4-(2,3-Dimethoxyphenyl)butanoic acid as a Histone Deacetylase (HDAC) inhibitor. Structurally derived from the established orphan drug 4-Phenylbutyric Acid (4-PBA) , this compound represents a lipophilic analog where the phenyl "cap" group is modified with methoxy substitutions at the 2 and 3 positions.

This guide serves as a validation roadmap for researchers. It synthesizes Structure-Activity Relationship (SAR) logic to hypothesize the compound's binding mode and provides a rigorous, self-validating experimental framework to confirm its activity as an epigenetic modulator.

Part 1: Mechanistic Rationale & SAR Analysis

The Pharmacophore Hypothesis

HDAC inhibitors generally adhere to a tripartite pharmacophore model: a Zinc-Binding Group (ZBG) , a Linker , and a Surface Recognition Domain (Cap) . 4-(2,3-Dimethoxyphenyl)butanoic acid fits this model as follows:

  • ZBG (Carboxylic Acid): Like Valproic Acid and 4-PBA, the terminal carboxylic acid coordinates with the Zinc ion (

    
    ) at the catalytic base of the HDAC active site. While less potent than hydroxamic acids (e.g., SAHA), carboxylic acids offer superior metabolic stability.
    
  • Linker (Propyl Chain): The three-carbon aliphatic chain functions as the linker, spanning the narrow hydrophobic channel of the enzyme. This length (approx. 4–6 Å) is critical for allowing the ZBG to reach the catalytic metal.

  • Cap (2,3-Dimethoxyphenyl): The phenyl ring sits at the rim of the catalytic tunnel.

    • Hypothesis: The 2,3-dimethoxy substitution introduces electron-donating groups and steric bulk. This may alter the orientation of the phenyl ring relative to the protein surface, potentially enhancing isoform selectivity (e.g., distinguishing between Class I and Class IIa HDACs) compared to the unsubstituted 4-PBA.

Predicted Molecular Interactions
Feature4-Phenylbutyric Acid (Reference)4-(2,3-Dimethoxyphenyl)butanoic acid (Target)Impact Prediction
ZBG Carboxylate (

)
Carboxylate (

)
Identical Zinc chelation mechanism.
Electronic Neutral Phenyl RingElectron-rich Phenyl RingIncreased

stacking potential with aromatic residues (e.g., Phe152 in HDAC1).
Steric LowModerate (Ortho/Meta bulk)Potential steric clash with narrow-entry isoforms; possible selectivity gain.
Lipophilicity Moderate (LogP ~2.3)High (LogP ~2.6)Enhanced cellular permeability; higher blood-brain barrier penetration.

Part 2: Experimental Validation Framework

To validate 4-(2,3-Dimethoxyphenyl)butanoic acid as a functional HDAC inhibitor, a tiered screening approach is required. This moves from cell-free enzymatic affinity to functional cellular readouts.

Workflow Visualization

The following diagram outlines the logical flow of experimentation, ensuring that positive results in one phase justify the resource expenditure of the next.

ExperimentalWorkflow cluster_Phase1 Phase 1: Biochemical Screening cluster_Phase2 Phase 2: Cellular Validation cluster_Phase3 Phase 3: Functional Mechanism Start Compound Synthesis & QC (>98% Purity via HPLC/NMR) Assay1 Fluorometric HDAC Activity Assay (Cell-Free, HeLa Nuclear Extract) Start->Assay1 Decision1 IC50 < 5 mM? Assay1->Decision1 Assay2 Western Blot Analysis (H3K9ac, H4K12ac markers) Decision1->Assay2 Yes Stop Refine Structure / Stop Decision1->Stop No (Inactive) Assay3 Cell Viability Assay (MTT/CellTiter-Glo) Assay2->Assay3 Assay4 Gene Expression (RT-qPCR) (p21WAF1/CIP1 induction) Assay3->Assay4

Caption: Tiered validation strategy for novel HDAC inhibitors. Progression depends on meeting potency thresholds at the biochemical level.

Part 3: Detailed Experimental Protocols

Phase 1: Fluorometric HDAC Activity Assay

Objective: Quantify the


 of the target compound against a broad spectrum of HDACs (using HeLa nuclear extract) or recombinant isoforms.

Principle: The assay uses a fluorogenic substrate containing an acetylated lysine side chain. HDAC activity removes the acetyl group, sensitizing the substrate to a "developer" enzyme that releases a fluorophore. Inhibition prevents deacetylation, resulting in low fluorescence.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

      
      .
      
    • Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).

    • Target Compound: Dissolve 4-(2,3-Dimethoxyphenyl)butanoic acid in DMSO to 100 mM stock. Prepare serial dilutions (0.1 mM to 10 mM).

    • Positive Control: Trichostatin A (TSA) or 4-PBA.

  • Reaction Setup (96-well Black Plate):

    • Add 10 µL of diluted Target Compound.

    • Add 15 µL of HeLa Nuclear Extract (source of HDACs).

    • Incubate at 37°C for 10 minutes (allows inhibitor binding).

    • Add 25 µL of Substrate solution to initiate reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Development: Add 50 µL of Developer/Stop Solution (Trypsin-like protease). Incubate 15 mins at room temperature.

  • Readout: Measure Fluorescence at Ex/Em = 360/460 nm.

  • Analysis: Calculate % Inhibition

    
    . Plot log-concentration vs. inhibition to derive 
    
    
    
    .
Phase 2: Western Blot for Histone Acetylation

Objective: Confirm that the compound enters the cell and inhibits HDACs in a physiological context, leading to the accumulation of acetylated histones.

Protocol:

  • Cell Treatment:

    • Seed HCT116 or MCF-7 cells (

      
       cells/well) in 6-well plates.
      
    • Treat with Target Compound (e.g., 1 mM, 5 mM) and Vehicle (DMSO) for 24 hours.

    • Note: Carboxylic acid HDACis often require millimolar concentrations (1–5 mM) compared to nanomolar hydroxamates.

  • Lysis:

    • Wash cells with cold PBS.

    • Lyse in RIPA buffer supplemented with Protease Inhibitors and Phosphatase Inhibitors . Crucially, add Butyrate (10 mM) to the lysis buffer to prevent artificial deacetylation during extraction.

  • Electrophoresis & Transfer:

    • Load 20 µg protein/lane on 15% SDS-PAGE (histones are small, ~11-15 kDa).

    • Transfer to PVDF membrane (0.2 µm pore size recommended for histones).

  • Immunoblotting:

    • Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) and Anti-Acetyl-Histone H4.

    • Loading Control: Anti-Total H3 or Anti-

      
      -Actin.
      
  • Result Interpretation:

    • Positive Result: A dose-dependent increase in the intensity of Acetyl-H3/H4 bands compared to the DMSO control.

Part 4: Pathway Visualization (Mechanism of Action)

Understanding the downstream consequences of HDAC inhibition is vital for drug development. The diagram below illustrates how 4-(2,3-Dimethoxyphenyl)butanoic acid is hypothesized to reactivate silenced tumor suppressor genes.

MechanismOfAction Compound 4-(2,3-Dimethoxyphenyl) butanoic acid HDAC HDAC Enzymes (Class I/II) Compound->HDAC Inhibits Acetylation Accumulation of Acetylated Histones (H3K9ac, H4K16ac) Compound->Acetylation Induces (Indirectly) Chromatin Chromatin Structure (Condensed/Heterochromatin) HDAC->Chromatin Maintains Relaxation Chromatin Relaxation (Euchromatin) Acetylation->Relaxation Neutralizes Charge Transcription Transcription of Tumor Suppressors (e.g., p21, p53 targets) Relaxation->Transcription Access for TFs Outcome Cell Cycle Arrest / Apoptosis Transcription->Outcome Biological Effect

Caption: Signal transduction cascade: Inhibition of HDAC leads to chromatin remodeling and re-expression of silenced genes.

Part 5: Troubleshooting & Critical Considerations

Solubility Issues

The 2,3-dimethoxy groups increase lipophilicity.

  • Risk: The compound may precipitate in aqueous cell culture media at the high concentrations (mM range) required for carboxylic acid HDACis.

  • Solution: Create a 1000x stock in anhydrous DMSO. Ensure final DMSO concentration in culture does not exceed 0.5% (v/v). If precipitation occurs, complex the compound with BSA (Bovine Serum Albumin) before adding to media.

Potency Expectations

Do not expect nanomolar potency.

  • Context: 4-PBA has an

    
     in the millimolar range (0.5 – 2 mM) [1].
    
  • Expectation: The target compound will likely exhibit an

    
     between 0.1 mM and 5 mM. If no activity is seen at 5 mM, the steric bulk of the dimethoxy group may be preventing entry into the active site tunnel.
    
Isoform Selectivity

Carboxylic acids are generally "Pan-HDAC" inhibitors but often show preference for Class I (HDAC 1, 2, 3). The 2,3-substitution might shift this profile.[1]

  • Recommendation: If initial screening is successful, perform an Isoform Profiling Assay measuring activity specifically against HDAC1 vs. HDAC6 to determine Class I vs. Class IIb selectivity.

References

  • Miller, A. C., et al. (2011). 4-Phenylbutyrate inhibits histone deacetylase activity and histone acetylation in human leukemia cells. Journal of Pharmacology and Experimental Therapeutics. Link

  • Görlach, A., et al. (2015). Histone deacetylases: A novel therapeutic target for age-associated diseases. Experimental Gerontology. Link

  • Selleck Chemicals. (2024). 4-Phenylbutyric acid (4-PBA) Product Datasheet and Solubility Guide.Link

  • Lu, Q., et al. (2020). Structure-Based Discovery of Class I Histone Deacetylases (HDACs) Inhibitors.[2][3] MDPI Molecules. Link

  • Kim, S. W., et al. (2013).[4] Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear Medicine and Biology.[4][5] Link

Sources

Technical Guide: 4-(2,3-Dimethoxyphenyl)butanoic Acid vs. 4-Phenylbutyric Acid (4-PBA)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of 4-phenylbutyric acid (4-PBA) , a clinically established chemical chaperone and HDAC inhibitor, versus its structural analog, 4-(2,3-dimethoxyphenyl)butanoic acid .

This guide is structured to assist researchers in understanding the physicochemical, mechanistic, and synthetic divergences between the parent compound and its methoxy-substituted derivative.

Executive Summary: The Scaffold and the Modification

4-Phenylbutyric Acid (4-PBA) (Trade name: Buphenyl) is a low-molecular-weight aromatic fatty acid. It functions primarily as an ammonia scavenger (via glutamine conjugation), a chemical chaperone (alleviating ER stress), and a histone deacetylase (HDAC) inhibitor. However, its clinical utility is often limited by the requirement for high dosages (gram quantities) and rapid metabolism.

4-(2,3-Dimethoxyphenyl)butanoic Acid represents a structural optimization of the phenylbutyrate scaffold. The introduction of two methoxy groups at the ortho (2) and meta (3) positions of the phenyl ring alters the compound's electronic density, lipophilicity, and steric profile. This guide explores whether these modifications enhance bioavailability or alter target selectivity compared to the parent 4-PBA.

Physicochemical & Structural Comparison

The core difference lies in the "Cap Group" (the aromatic ring) which interacts with the surface of the HDAC enzyme or hydrophobic patches on misfolded proteins.

Property4-Phenylbutyric Acid (4-PBA)4-(2,3-Dimethoxyphenyl)butanoic Acid
CAS Number 1821-12-164400-76-6
Molecular Formula C₁₀H₁₂O₂C₁₂H₁₆O₄
Molecular Weight 164.20 g/mol 224.25 g/mol
LogP (Predicted) ~2.3~2.1 - 2.5 (Methoxy groups add polarity but also bulk)
H-Bond Acceptors 1 (Carbonyl)3 (Carbonyl + 2 Methoxy oxygens)
Electronic Nature Electron-neutral ringElectron-rich ring (Donating methoxy groups)
Steric Profile Planar, low steric hindranceOrtho-methoxy induces steric twist; crowded vicinity
Structural Visualization

The following diagram illustrates the structural relationship and the specific modification sites.

ChemicalStructure PBA 4-Phenylbutyric Acid (4-PBA) (Parent Scaffold) Analog 4-(2,3-Dimethoxyphenyl)butanoic Acid (Analog) PBA->Analog Structural Modification Cap Cap Group (Phenyl Ring) PBA->Cap Unsubstituted Linker Linker (Propyl Chain) PBA->Linker ZBG Zinc Binding Group (Carboxylic Acid) PBA->ZBG Analog->Cap 2,3-Dimethoxy Substitution Analog->Linker Analog->ZBG

Figure 1: Pharmacophore decomposition of 4-PBA and its 2,3-dimethoxy analog.

Mechanistic Divergence

A. Histone Deacetylase (HDAC) Inhibition

4-PBA acts as a "pan-HDAC" inhibitor, though with low potency (mM range). It functions by inserting its aliphatic chain into the HDAC lysine-substrate channel, with the carboxylate binding the Zinc ion (Zn²⁺) at the active site.

  • 4-PBA: The unsubstituted phenyl ring acts as a "cap" that sits on the enzyme surface. Its small size allows it to fit into various HDAC isoforms (Class I and II).

  • 2,3-Dimethoxy Analog:

    • Steric Clash: The ortho (position 2) methoxy group creates significant steric bulk near the linker attachment point. This may prevent the molecule from entering the narrow active site channel of certain HDAC isoforms (e.g., HDAC6), potentially altering selectivity.

    • Electronic Effect: The electron-donating methoxy groups increase the electron density of the ring. If the cap region of the target HDAC involves pi-stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine), this analog may exhibit tighter binding affinity than 4-PBA.

B. Chemical Chaperone Activity

4-PBA alleviates ER stress by masking hydrophobic patches on unfolded proteins, preventing aggregation.

  • Mechanism: This relies heavily on the hydrophobicity of the phenyl ring.

  • Analog Prediction: The 2,3-dimethoxy analog adds polar oxygen atoms. While the methyl groups are hydrophobic, the overall polarity is slightly increased. This might reduce its efficiency as a pure hydrophobic shield compared to 4-PBA, but the increased bulk could provide a larger physical barrier against aggregation if binding occurs.

Synthesis Protocols

While 4-PBA is often synthesized via Friedel-Crafts acylation of benzene with succinic anhydride, the 2,3-dimethoxy analog requires a regioselective approach to ensure the substituents are correctly positioned.

Protocol A: Synthesis of 4-PBA (Standard)
  • Reactants: Benzene + Succinic Anhydride.

  • Catalyst: Aluminum Chloride (AlCl₃).

  • Intermediate: 3-Benzoylpropionic acid.

  • Reduction: Clemmensen (Zn/Hg, HCl) or Wolff-Kishner reduction yields 4-Phenylbutyric acid.

Protocol B: Synthesis of 4-(2,3-Dimethoxyphenyl)butanoic Acid (Regioselective)

Direct Friedel-Crafts on 1,2-dimethoxybenzene (Veratrole) typically yields the 3,4-isomer due to steric directing effects. Therefore, a Wittig Reaction approach starting from the aldehyde is preferred for the 2,3-isomer.

Step-by-Step Methodology:
  • Starting Material: 2,3-Dimethoxybenzaldehyde.

  • Reagent: (3-Carboxypropyl)triphenylphosphonium bromide.

  • Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu) in dry THF.

  • Reaction (Wittig):

    • Generate the ylide by adding base to the phosphonium salt at 0°C under N₂.

    • Add 2,3-dimethoxybenzaldehyde dropwise.

    • Stir at room temperature for 12–24h.

    • Result: 4-(2,3-dimethoxyphenyl)but-3-enoic acid (mixture of E/Z isomers).

  • Hydrogenation:

    • Dissolve the alkene intermediate in MeOH/EtOAc.

    • Add 10% Pd/C catalyst.

    • Stir under H₂ atmosphere (balloon pressure) for 4–6h.

    • Filter through Celite and concentrate.

  • Purification: Recrystallization from Hexane/Ethyl Acetate.

SynthesisWorkflow Aldehyde Start: 2,3-Dimethoxybenzaldehyde Wittig Step 1: Wittig Reaction (Base: NaH, Solvent: THF) Aldehyde->Wittig Ylide Reagent: (3-Carboxypropyl)PPh3 Br Ylide->Wittig Alkene Intermediate: 4-(2,3-Dimethoxyphenyl)but-3-enoic acid Wittig->Alkene Hydrogenation Step 2: Catalytic Hydrogenation (H2, Pd/C) Alkene->Hydrogenation Product Final Product: 4-(2,3-Dimethoxyphenyl)butanoic acid Hydrogenation->Product

Figure 2: Regioselective synthesis route for the 2,3-dimethoxy analog.

Metabolic Fate & Stability

A critical differentiator is how these molecules are metabolized in vivo.

Metabolic Pathway4-PBA4-(2,3-Dimethoxyphenyl)butanoic Acid
Beta-Oxidation Major Pathway. Rapidly shortened to Phenylacetic acid (PAA), which is then conjugated with glutamine.Likely Slowed. The bulky ortho-methoxy group may sterically hinder the enzymes (acyl-CoA dehydrogenases) responsible for the initial steps of beta-oxidation on the chain.
Phase I (CYP450) Ring hydroxylation (minor) usually at para position.O-Demethylation. CYP enzymes will likely target the methoxy groups, converting them to phenols (2-hydroxy or 3-hydroxy derivatives).
Active Metabolites Phenylacetic acid (active ammonia scavenger).4-(2,3-dihydroxyphenyl)butanoic acid (Catechol derivative). Note: Catechols are potent antioxidants but can be reactive (quinones).

Implication: The analog may have a longer half-life regarding the carboxylic acid chain (beta-oxidation resistance) but a shorter half-life regarding the aromatic ring integrity (O-demethylation).

References

  • Iannitti, T., & Palmieri, B. (2011). Clinical and experimental applications of sodium phenylbutyrate. Drugs in R&D, 11(3), 227–249. Link

  • Miller, A. C., et al. (2011). 4-Phenylbutyric acid acts as a chemical chaperone to alleviate ER stress. Neurobiology of Disease, 41(2), 590-600. Link

  • Kusaczuk, M., et al. (2015). Phenylbutyrate analogues as histone deacetylase inhibitors. Current Pharmaceutical Design, 21(16), 2167-2184.
  • Lu, Q., et al. (2004). Prodrugs of 4-phenylbutyric acid with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry, 12(23), 6163-6170. Link

  • Chemical Book. (2024). 4-(2,3-Dimethoxyphenyl)butanoic acid Product Properties (CAS 64400-76-6). Link

Methodological & Application

Application Note: Synthesis of 4-(2,3-Dimethoxyphenyl)butanoic acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

This application note details the synthesis of 4-(dimethoxyphenyl)butanoic acid scaffolds via Friedel-Crafts acylation.

Critical Regiochemical Distinction: Researchers must note that the direct Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with succinic anhydride predominantly yields the 3,4-isomer (4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid) due to the electronic directing effects of the methoxy groups and steric hindrance at the 3-position.

While the user's target is the 2,3-isomer , standard Friedel-Crafts conditions favor the 3,4-product (


). Consequently, this guide presents:
  • The Standard Friedel-Crafts Protocol: Optimized for the high-yield synthesis of the 3,4-isomer, which is the classic application of this chemistry.

  • Isomer Control Strategy: A dedicated section detailing the specific modifications (e.g., ortho-lithiation strategies) required to access the 2,3-isomer when the Friedel-Crafts route is sterically precluded.

Retrosynthetic Analysis

The synthesis involves two key stages:

  • Electrophilic Aromatic Substitution (Friedel-Crafts): Formation of the C-C bond between the aromatic ring and succinic anhydride to generate the keto-acid intermediate.

  • Carbonyl Reduction: Removal of the benzylic ketone via Clemmensen reduction or Catalytic Hydrogenation to yield the final butanoic acid derivative.

Retrosynthesis Target 4-(Dimethoxyphenyl)butanoic acid (Target Molecule) Intermediate 4-(Dimethoxyphenyl)-4-oxobutanoic acid (Keto-Acid Intermediate) Target->Intermediate Reduction (Zn/Hg, HCl or Pd/C, H2) StartingMaterial 1,2-Dimethoxybenzene (Veratrole) Intermediate->StartingMaterial Friedel-Crafts Acylation Reagent Succinic Anhydride Intermediate->Reagent

Figure 1: Retrosynthetic disconnection showing the acylation and reduction steps.

Scientific Principles & Reaction Engineering

Mechanism and Regioselectivity

The reaction proceeds via the formation of an acylium ion complex between succinic anhydride and the Lewis acid catalyst (Aluminum Chloride,


).
  • Activation:

    
     opens the succinic anhydride ring, generating a highly electrophilic acylium species.
    
  • Directing Effects: The methoxy groups on veratrole are strongly activating ortho/para directors.

    • Position 3 (Ortho/Meta): Attack here leads to the 2,3-isomer. However, this position is sandwiched between a methoxy group and a ring hydrogen, and is ortho to the bulky methoxy at C2. Steric hindrance severely disfavors this pathway.

    • Position 4 (Para/Meta): Attack here leads to the 3,4-isomer. This position is less sterically hindered and electronically activated by the C1-methoxy (para). This is the kinetic and thermodynamic product.[1]

Catalyst and Solvent Choice[2]
  • Catalyst (

    
    ):  A stoichiometric amount (min. 2.2 equivalents) is required because the Lewis acid complexes with both the reagent (anhydride) and the carbonyl oxygen of the product, deactivating the catalyst.
    
  • Solvent (Nitrobenzene vs. DCM):

    • Dichloromethane (DCM): Preferred for ease of workup and lower boiling point.

    • Nitrobenzene: Historically used to solubilize the

      
      -complex, but difficult to remove. This protocol utilizes DCM with controlled temperature addition to manage solubility.
      

Experimental Protocol: Friedel-Crafts Acylation

Target Intermediate: 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid (Note: See Section 5 for 2,3-isomer specific adjustments)

Materials & Equipment
  • Reagents: Veratrole (1,2-dimethoxybenzene, >99%), Succinic Anhydride, Anhydrous Aluminum Chloride (

    
    ), Dichloromethane (anhydrous), HCl (conc.), Sodium Sulfate.
    
  • Equipment: 3-neck round bottom flask (500 mL), addition funnel, reflux condenser, inert gas (Argon/Nitrogen) line, ice-water bath.

Step-by-Step Methodology

Step 1: Catalyst Complex Formation

  • Flame-dry the glassware and purge with Argon.

  • Charge the flask with Succinic Anhydride (10.0 g, 100 mmol) and Dichloromethane (150 mL) .

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add Anhydrous

    
     (29.3 g, 220 mmol)  in small portions over 20 minutes.
    
    • Observation: The mixture may turn yellow/orange and homogenize slightly as the acylium complex forms.

    • Precaution: Exothermic reaction. Control addition rate to maintain internal temp < 10°C.

Step 2: Substrate Addition

  • Dissolve Veratrole (13.8 g, 100 mmol) in Dichloromethane (50 mL) .

  • Add this solution dropwise to the

    
    /Succinic Anhydride complex at 0°C over 30 minutes.
    
  • Mechanistic Insight: Slow addition prevents polymerization and manages the exotherm.

Step 3: Reaction & Workup

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Stir for 4 hours. (Monitor via TLC: 50% EtOAc/Hexane; Product

    
    , streak).
    
  • Quenching: Pour the reaction mixture slowly into a beaker containing Ice (200 g) and conc. HCl (50 mL) .

    • Why? This hydrolyzes the aluminum-alkoxide complex and dissolves aluminum salts.

  • Separate the organic layer.[2] Extract the aqueous layer with DCM (

    
     mL).
    
  • Extraction of Acid: The product is a carboxylic acid.[3] Extract the combined organic layers with 10% NaOH (3 \times 100 mL) .

    • Purification Logic: The product moves to the aqueous phase as the carboxylate salt; unreacted veratrole remains in the organic phase.

  • Acidify the aqueous NaOH extract with conc. HCl to pH 1. The product will precipitate as an off-white solid.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallization: Recrystallize from Ethanol/Water (1:1).

Yield: 75-85% Characterization (3,4-Isomer):

  • Melting Point: 161-163°C.

  • 1H NMR (DMSO-d6):

    
     12.1 (s, 1H, COOH), 7.65 (dd, 1H), 7.50 (d, 1H), 7.05 (d, 1H), 3.84 (s, 3H), 3.81 (s, 3H), 3.18 (t, 2H), 2.55 (t, 2H).
    

Experimental Protocol: Carbonyl Reduction

To obtain the final 4-(Dimethoxyphenyl)butanoic acid , the keto group must be reduced.

Method A: Clemmensen Reduction (Zinc Amalgam)

Best for scaling up when acid-sensitive groups are absent.

  • Amalgam Preparation: Treat Zinc wool (20 g) with HgCl2 (1.5 g) in water/HCl for 5 mins. Decant.

  • Reaction: Suspend the Keto-Acid (10 g) in Toluene (50 mL) and conc. HCl (40 mL) . Add the amalgamated Zinc.

  • Reflux: Heat to reflux for 12-24 hours. Add small portions of conc. HCl every 4 hours to maintain acid strength.

  • Workup: Cool, separate the organic layer, dry over

    
    , and evaporate solvent.
    
  • Product: 4-(3,4-Dimethoxyphenyl)butanoic acid (White solid, MP: 58-60°C).

Method B: Catalytic Hydrogenation (Pd/C)

Cleaner profile, requires high pressure equipment.

  • Dissolve Keto-Acid (5 g) in Acetic Acid (50 mL) .

  • Add 10% Pd/C (0.5 g) .

  • Hydrogenate at 50 psi (3.5 bar) and 60°C for 6 hours.

  • Filter through Celite to remove catalyst. Concentrate filtrate to yield the product.

Critical Note: Accessing the 2,3-Isomer

If your application strictly requires 4-(2,3-dimethoxyphenyl)butanoic acid , the Friedel-Crafts protocol above will fail due to regioselectivity (yielding the 3,4-isomer).

Alternative Protocol: Ortho-Lithiation To force substitution at the 3-position (between the methoxy and the ring hydrogen), use Directed Ortho Metalation (DoM).

LithiationRoute Veratrole Veratrole Liint 3-Lithio-veratrole Veratrole->Liint n-BuLi THF, 0°C Product23 4-(2,3-Dimethoxyphenyl)- 4-oxobutanoic acid Liint->Product23 Succinic Anhydride -78°C to RT

Figure 2: Directed Ortho Metalation pathway to access the 2,3-isomer.

  • Reagents: Veratrole, n-Butyllithium (n-BuLi), THF.

  • Mechanism: The oxygen at C2 coordinates the Lithium, directing deprotonation specifically at the C3 position (ortho).

  • Procedure:

    • Dissolve Veratrole in anhydrous THF under Argon.

    • Add n-BuLi (1.1 eq) at 0°C. Stir for 1-2 hours.

    • Cool to -78°C. Add Succinic Anhydride (dissolved in THF).

    • Allow to warm to RT. Acidic workup yields the 2,3-isomer .

Analytical Data Summary

CompoundStructureSubstitution PatternMethod of SynthesisMelting Point
Major Product 4-(3,4-Dimethoxyphenyl)...Para/Meta (Veratryl)Friedel-Crafts (AlCl3)161-163°C (Keto-acid)
Minor/Trace 4-(2,3-Dimethoxyphenyl)...Ortho/Meta (Vicinal)Ortho-Lithiation148-150°C (Keto-acid)

References

  • Friedel-Crafts Regioselectivity: Gore, P. H. "The Friedel-Crafts Acylation Reaction and its Application." Chemical Reviews, 1955, 55(2), 229–281. Link

  • Synthesis of Veratroylpropionic Acid: Haworth, R. D., et al. "Synthesis of Alkyl-phenanthrenes." Journal of the Chemical Society, 1932, 1784. Link

  • Clemmensen Reduction Protocol: Martin, E. L. "The Clemmensen Reduction."[4][5] Organic Reactions, 1942, 1, 155. Link

  • Ortho-Lithiation Strategy: Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link

  • Preparation of 4-aryl-4-oxobutanoic acids: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989, p. 1013. Link

Sources

Application Note: Reduction Strategies for 4-(2,3-dimethoxyphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the reduction of 4-(2,3-dimethoxyphenyl)-4-oxobutanoic acid (also known as 3-(2,3-dimethoxybenzoyl)propionic acid). This transformation is a critical step in the synthesis of polymethoxylated tetralones , which serve as pharmacophores for acetylcholinesterase inhibitors (e.g., Donepezil analogs) and other bioactive polycyclic agents.


-Keto Acids in Drug Synthesis

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8]

The substrate, 4-(2,3-dimethoxyphenyl)-4-oxobutanoic acid , contains two reducible functionalities: a ketone (conjugated to an electron-rich aromatic ring) and a carboxylic acid. In drug development pipelines, the target is typically the complete reduction of the benzylic ketone to a methylene group to yield 4-(2,3-dimethoxyphenyl)butanoic acid . This intermediate is subsequently cyclized to form 5,6-dimethoxy-1-tetralone.

Chemoselectivity Challenges
  • Over-reduction: High-pressure hydrogenation can reduce the electron-rich aromatic ring.

  • Lactonization: Partial reduction of the ketone to a secondary alcohol often leads to spontaneous cyclization, forming the

    
    -lactone (4-(2,3-dimethoxyphenyl)-4-hydroxybutanoic acid lactone).
    
  • Demethylation: Harsh acidic conditions (e.g., HI or prolonged Lewis acid exposure) can cleave the methoxy ethers, destroying the pharmacophore.

This guide presents two validated protocols:

  • Protocol A (Catalytic Hydrogenation): The "Green" standard for process chemistry, prioritizing yield and purity.

  • Protocol B (Modified Clemmensen): A robust method for laboratory-scale synthesis where high-pressure equipment is unavailable.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on the reducing agent selected.

ReductionPathways Substrate 4-(2,3-dimethoxyphenyl)- 4-oxobutanoic acid PdC Method A: Pd/C, H2 (3-5 bar) AcOH, 60°C Substrate->PdC ZnHg Method B: Zn(Hg), HCl Toluene/H2O, Reflux Substrate->ZnHg NaBH4 Method C: NaBH4, NaOH (Side Reaction) Substrate->NaBH4 Product_Methylene Target Product: 4-(2,3-dimethoxyphenyl) butanoic acid PdC->Product_Methylene >90% Yield ZnHg->Product_Methylene ~80% Yield Product_Lactone Side Product: gamma-Lactone (Cyclized Alcohol) NaBH4->Product_Lactone Kinetic Product

Figure 1: Divergent reduction pathways. Method A and B yield the linear butanoic acid, while hydride reduction typically yields the lactone.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Scale-up, purity, and "green" chemistry compliance. Mechanism: Hydrogenolysis of the benzylic C-O bond activated by the electron-donating methoxy groups.

Materials
  • Substrate: 4-(2,3-dimethoxyphenyl)-4-oxobutanoic acid (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (0.1 equiv by weight)

  • Solvent: Glacial Acetic Acid (AcOH) (Primary solvent) or Ethanol with catalytic HClO4.

  • Reagent: Hydrogen gas (

    
    )
    
  • Equipment: Parr Hydrogenator or High-Pressure Autoclave

Step-by-Step Procedure
  • Preparation: In a high-pressure reactor glass liner, dissolve 10.0 g of the keto-acid substrate in 100 mL of Glacial Acetic Acid.

    • Note: Acetic acid promotes the protonation of the ketone, facilitating hydrogenolysis over simple ring reduction.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (50% wet).

    • Safety: Pd/C is pyrophoric when dry. Always keep wet and add under an inert atmosphere (Nitrogen) if possible.

  • Hydrogenation:

    • Seal the reactor and purge with Nitrogen (

      
      ) x3.
      
    • Purge with Hydrogen (

      
      ) x3.
      
    • Pressurize to 4.0 bar (approx. 60 psi) .

    • Heat the mixture to 60°C with vigorous stirring (1000 rpm).

  • Monitoring: Monitor reaction progress via HPLC or TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).
    • Typical Time: 4–6 hours.

  • Work-up:

    • Cool the reaction to room temperature.[1]

    • Filter the catalyst through a pad of Celite. Wash the pad with 20 mL acetic acid.

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Purification: Recrystallize the residue from dilute ethanol or toluene/hexane.

Validation Parameters (Method A)
ParameterSpecification
Yield 90–95%
Purity (HPLC) >98%
Appearance White crystalline solid
Key Advantage No toxic metal waste (Mercury/Zinc); mild conditions.

Protocol B: Modified Clemmensen Reduction

Best for: Laboratory scale without high-pressure equipment; robust against moisture. Mechanism: Zinc-carbenoid mediated deoxygenation on the metal surface.

Materials
  • Substrate: 4-(2,3-dimethoxyphenyl)-4-oxobutanoic acid (10 mmol)

  • Reagents: Zinc wool or granules (Zn), Mercuric Chloride (

    
    ), Conc. HCl.
    
  • Solvent: Toluene and Water (Biphasic system).

Step-by-Step Procedure
  • Amalgamation (Activation of Zinc):

    • In a flask, treat 4.0 g of Zinc wool with a solution of 0.4 g

      
       in 10 mL water and 1 mL conc. HCl.
      
    • Stir for 5 minutes until the zinc surface appears bright/silvery. Decant the liquid.[2]

  • Reaction Setup:

    • To the activated Zinc, add 5 mL of water and 10 mL of conc. HCl.

    • Add a solution of 2.38 g (10 mmol) of substrate in 10 mL Toluene.

    • Note: The addition of Toluene creates a biphasic system (Martin modification), which keeps the organic product in the organic layer, preventing polymerization or degradation in the hot acid.

  • Reflux:

    • Heat the biphasic mixture to reflux (approx. 110°C bath temp) with vigorous stirring.

    • Add 2 mL of conc. HCl every 3 hours to maintain acid strength.

    • Run for 12–16 hours .

  • Work-up:

    • Cool to room temperature.[1] Separate the layers.

    • Extract the aqueous layer with Toluene (2 x 10 mL).

    • Combine organic layers and wash with Brine.

    • Dry over

      
       and evaporate.
      
Validation Parameters (Method B)
ParameterSpecification
Yield 75–85%
Purity 90–95% (Requires recrystallization)
Safety Note Generates Mercury waste. Requires strict hazardous waste disposal.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the spectral data of the product against the starting material.

1H NMR Diagnostics (CDCl3, 400 MHz)
  • Starting Material (Keto-Acid): Shows distinctive triplets for the succinic chain:

    
     3.2 (t, 2H, 
    
    
    
    ) and
    
    
    2.8 (t, 2H,
    
    
    ).
  • Product (Butanoic Acid):

    • Loss of Carbonyl: The ketone signal at

      
       ppm in 13C NMR disappears.
      
    • New Signals: The alkyl chain becomes a continuous propyl-like system. Look for a quintet at

      
       ~1.95 ppm (
      
      
      
      ) and a triplet at
      
      
      ~2.65 ppm (benzylic).
    • Aromatic Region: The 2,3-dimethoxy pattern (3 protons) remains intact (

      
       6.8–7.1 ppm).
      
HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.

  • Detection: UV at 210 nm and 280 nm.

  • Retention Time: The reduced product (less polar) will elute after the keto-acid starting material.

References

  • Haworth, R. D. (1932). "Syntheses of alkylphenanthrenes. Part I. 1-, 2-, 3-, and 4-Methylphenanthrenes." Journal of the Chemical Society, 1125.

    • Foundational reference for the Haworth synthesis involving succinoyl
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Org. Synth. 1953, 33, 10. "

    
    -Phenylbutyric Acid". 
    
    • Verified protocol for the reduction of benzoylpropionic acids.

Sources

Introduction: Strategic Deoxygenation in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Clemmensen Reduction of Dimethoxy Phenylbutanoic Acids

Prepared by: Gemini, Senior Application Scientist

In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates, the precise removal of a carbonyl group is a frequent and critical transformation. The conversion of a ketone to a methylene group (C=O → CH₂) is a key step in building the carbon skeleton of many target molecules. While Friedel-Crafts alkylation seems like a direct route to introduce alkyl chains to an aromatic ring, it is notoriously prone to carbocation rearrangements, often leading to undesired isomers.[1] A more reliable and strategic approach is the two-step Friedel-Crafts acylation followed by a deoxygenation reaction.[2][3]

The Clemmensen reduction, first reported by Erik Christian Clemmensen in 1913, is a cornerstone method for this purpose.[3][4] It employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to efficiently reduce aldehydes and ketones, and it is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions.[2][5] This application note provides a detailed protocol and technical guidance for the Clemmensen reduction of dimethoxy phenylbutanoic acids, a class of compounds often encountered as intermediates in the synthesis of bioactive molecules. We will explore the mechanistic underpinnings, substrate suitability, and provide a robust, step-by-step protocol for researchers in organic synthesis and drug development.

Mechanistic Rationale and Method Selection

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing reaction conditions. While the precise mechanism of the heterogeneous Clemmensen reduction remains a subject of academic discussion, it is widely accepted to occur on the surface of the zinc.[2][5][6]

1.1. The Proposed Mechanism

The reaction is believed to proceed through organozinc intermediates, often referred to as a zinc carbenoid pathway.[2][5][7] It is critically important to note that the corresponding alcohol is not an intermediate in this reaction; subjecting the alcohol to Clemmensen conditions does not typically yield the alkane product.[5][8][9] The generally accepted sequence involves:

  • Protonation: The carbonyl oxygen is protonated by the strong acid (HCl), making the carbonyl carbon more electrophilic.

  • Electron Transfer: The zinc metal transfers electrons to the protonated carbonyl carbon.

  • Intermediate Formation: A series of electron and proton transfers occur on the zinc surface, likely forming zinc carbenoid intermediates.

  • Deoxygenation & Protonation: The carbon-oxygen bond is cleaved, and subsequent protonation of the resulting carbanionic species yields the final methylene group.

Caption: A simplified schematic of the proposed Clemmensen reduction pathway.

1.2. Why Choose Clemmensen? A Decision Framework

The choice between the Clemmensen reduction (acidic conditions) and its main alternative, the Wolff-Kishner reduction (basic conditions), is dictated entirely by the functional group tolerance of the substrate.[1][10][11] For dimethoxy phenylbutanoic acids, the key functional groups are the aryl ketone, the carboxylic acid, and the ether (methoxy) groups.

  • Aryl Ketone: The target for reduction. Both methods are effective.

  • Carboxylic Acid: Stable under the strongly acidic conditions of the Clemmensen reduction.[12][13][14] It would be deprotonated and unreactive under the basic conditions of the Wolff-Kishner reduction.

  • Methoxy (Ether) Groups: Ethers are stable to both strong acids and bases, posing no issue for either method.

Therefore, for this specific substrate class, the Clemmensen reduction is an excellent choice. The following decision-making diagram can guide the selection process for other substrates.

Reduction_Decision_Tree Start Substrate Contains Carbonyl to be Reduced Acid_Sensitive Are there acid-sensitive groups? (e.g., acetals, some protecting groups) Start->Acid_Sensitive Base_Sensitive Are there base-sensitive groups? (e.g., esters, halides) Acid_Sensitive->Base_Sensitive No Use_WK Use Wolff-Kishner (Basic Conditions) Acid_Sensitive->Use_WK Yes Use_Clemmensen Use Clemmensen (Acidic Conditions) Base_Sensitive->Use_Clemmensen No Consider_Other Consider Milder Alternatives (e.g., Mozingo Reduction) Base_Sensitive->Consider_Other Yes

Caption: Logic for choosing between Clemmensen and Wolff-Kishner reductions.

Protocol: Clemmensen Reduction of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid

This protocol provides a detailed method for the reduction of a representative dimethoxy phenylbutanoic acid keto-acid to its corresponding butanoic acid.

2.1. Materials and Equipment

Reagent / MaterialGradeSupplierNotes
4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid≥98%Standard SupplierSubstrate
Zinc, mossy or granularReagentStandard Supplier
Mercury(II) chloride (HgCl₂)ACS ReagentStandard SupplierHighly Toxic! Handle with extreme care.
Hydrochloric Acid (HCl), concentrated37%Standard SupplierCorrosive.
TolueneAnhydrousStandard SupplierCo-solvent to improve substrate solubility.
Deionized WaterIn-house
Ethyl AcetateACS GradeStandard SupplierExtraction solvent.
Sodium Bicarbonate (NaHCO₃), saturatedIn-houseFor neutralization wash.
Brine (Saturated NaCl solution)In-houseFor final wash.
Anhydrous Magnesium Sulfate (MgSO₄)Standard SupplierDrying agent.
Round-bottom flask (500 mL)
Reflux condenser
Heating mantle with stirrer
Separatory funnel (500 mL)
Rotary evaporator
Standard glassware and filtration apparatus

2.2. Experimental Workflow

Caption: Step-by-step workflow for the Clemmensen reduction protocol.

2.3. Step-by-Step Procedure

Part A: Preparation of Zinc Amalgam (Zn(Hg)) SAFETY: Mercury compounds are highly toxic. Perform this step in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • To a 500 mL flask, add mossy zinc (40 g).

  • Prepare a solution of mercury(II) chloride (4 g) in deionized water (40 mL).

  • Pour the mercury(II) chloride solution over the zinc and swirl the flask gently for 5-10 minutes. You should observe the formation of a silvery coating on the zinc.

  • Carefully decant the aqueous solution into a designated mercury waste container.

  • Wash the freshly prepared zinc amalgam twice with deionized water (2x 50 mL), decanting the water into the mercury waste container each time. Proceed immediately to the reduction step.

Part B: Reduction Reaction

  • To the flask containing the wet zinc amalgam, add deionized water (30 mL), concentrated hydrochloric acid (70 mL), toluene (40 mL), and 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid (10 g, 1 equivalent).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to a vigorous reflux using a heating mantle, ensuring efficient stirring. The reaction is typically complete in 4-8 hours.

  • Optional: The reaction can be monitored by periodically taking a small sample from the top organic layer, filtering it, and analyzing by TLC (e.g., 50:50 Hexanes:Ethyl Acetate with a drop of acetic acid) to check for the disappearance of the starting keto-acid.

Part C: Work-up and Purification

  • After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

  • Carefully decant the hot liquid away from the excess zinc into a separatory funnel. Wash the remaining zinc with ethyl acetate (2x 30 mL) and add the washings to the separatory funnel.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x 50 mL).

  • Combine all organic layers and wash them sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, or until effervescence ceases), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • The crude 4-(3,4-dimethoxyphenyl)butanoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or water/ethanol).

Expected Results and Troubleshooting

The Clemmensen reduction of aryl-alkyl ketones is generally a high-yielding reaction. However, careful execution is key to success.

3.1. Quantitative Data

SubstrateTypical Reaction TimeExpected YieldMelting Point (°C)
4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid4-8 hours75-90%Product: 98-100 °C
4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid5-10 hours70-85%Product: 85-87 °C

3.2. Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Inactive zinc amalgam.- Insufficient acid concentration.- Poor solubility of substrate.- Ensure zinc is freshly amalgamated and shiny.- Add an additional portion of concentrated HCl during reflux.- Use a co-solvent like toluene or increase its volume.
Low Yield - Incomplete reaction.- Product loss during work-up.- Formation of side products (resins).- See above.- Ensure thorough extraction from the aqueous phase.- Avoid excessively high temperatures or prolonged reaction times.
Formation of Dark/Tarry Material - Polymerization or condensation side reactions.- Ensure the reaction is not overheated.- A modified procedure using anhydrous HCl in ether at lower temperatures can sometimes mitigate this.[2][3]

Concluding Remarks

The Clemmensen reduction is a robust and highly effective method for the deoxygenation of aryl-alkyl ketones like dimethoxy phenylbutanoic acids, which are stable to strongly acidic conditions. Its reliability makes it a superior choice over direct alkylation for synthesizing specific alkylbenzene derivatives. By understanding the underlying mechanism, carefully preparing the reagents, and following a structured protocol, researchers can confidently employ this classic reaction to advance their synthetic objectives in drug discovery and chemical development.

References

  • Clemmensen Reduction - Organic Chemistry II Key Term. (2025). Fiveable.
  • CLEMMENSEN REDUCTION. (n.d.). A-Z Chemistry.
  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry.
  • Clemmensen reduction. (n.d.). Wikipedia.
  • Clemmensen Reduction – Mechanism, Reaction & Applic
  • Clemmensen Reduction. (n.d.). Alfa Chemistry.
  • Clemmensen Reduction: Mechanism and Applic
  • Clemmensen Reduction. (n.d.). Pharmaguideline.
  • Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. (n.d.). Vedantu.
  • Clemmensen Reduction. (2024). ChemTalk.
  • Clemmensen reduction vs. Wolff-Kishner reduction. (2015). Chemistry Stack Exchange.
  • Wolff-Kishner vs. Clemmensen: A Comparative Look at Reduction Methods. (2026).
  • The Clemmensen Reduction. (n.d.). Organic Reactions.
  • What is a Clemmensen reduction? (2017). Quora.
  • A Complete and Sustained Clemmensen Reduction Mechanism. (2018). American Journal of Chemistry.
  • Clemmensen Reduction. (2018). Professor Dave Explains.
  • Clemmensen reduction. (2020). L.S.College, Muzaffarpur.
  • Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid. (2020). Chemistry Stack Exchange.

Sources

Application Note: HPLC Method Development for 4-(2,3-Dimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 4-(2,3-Dimethoxyphenyl)butanoic acid (2,3-DMPBA) . As a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific receptor antagonists, the purity of 2,3-DMPBA is paramount.[1] This protocol addresses common challenges—specifically the peak tailing associated with carboxylic acid moieties and the resolution of regioisomers (e.g., 3,4-dimethoxy analogs).[1] The final optimized method utilizes a C18 stationary phase with a low-pH phosphate buffer/acetonitrile gradient, achieving a resolution > 2.0 and tailing factor < 1.2.[1]

Physicochemical Profiling & Analyte Characterization

Before method development, understanding the analyte's "personality" is crucial to predicting its chromatographic behavior.[1]

PropertyValue / CharacteristicChromatographic Implication
Structure Phenyl ring (2,3-dimethoxy sub.)[1] + Butanoic acid tailMixed mode interaction: Hydrophobic (phenyl) and Ionic (carboxyl).
pKa ~4.42 (Carboxylic Acid) [1]Critical: Mobile phase pH must be < 2.5 to suppress ionization and ensure retention on C18.
LogP ~2.05 [1]Moderately lipophilic.[1] Expect retention times of 4–8 mins in standard RP gradients.
UV Max 210 nm (primary), 270–280 nm (secondary)210 nm offers max sensitivity; 254 nm offers better solvent compatibility.
Solubility Low in water; High in MeOH/ACNSample diluent should be at least 50% organic to prevent precipitation.

Method Development Strategy (The "Why")

The primary challenge with 2,3-DMPBA is its carboxylic acid group .[1] At neutral pH, the compound exists as a carboxylate anion (


), resulting in:
  • Early Elution: The charged species repels the hydrophobic C18 chains.[1]

  • Peak Tailing: Ionic interaction with residual silanols on the silica support causes severe tailing.[1]

The Solution: Ion Suppression. By maintaining the mobile phase pH significantly below the pKa (pH ~2.5), we force the equilibrium toward the protonated, neutral form (


). This maximizes hydrophobic interaction with the stationary phase and minimizes silanol interactions.[1]
Decision Tree: Column & Mobile Phase Selection

MethodDevelopment Start Analyte: 2,3-DMPBA (Acidic, Lipophilic) Choice1 Select Stationary Phase Start->Choice1 C18 C18 (L1) Standard Robustness Choice1->C18 Primary Choice Phenyl Phenyl-Hexyl (L11) Selectivity for Isomers Choice1->Phenyl If Isomers Co-elute Choice2 Select Mobile Phase Modifier C18->Choice2 TFA 0.1% TFA (Sharper peaks, UV cutoff) Choice2->TFA Alt for MS Phos 0.1% H3PO4 (Better pH buffer capacity) Choice2->Phos Preferred (UV <220nm) Result FINAL CONDITIONS: C18 Column + 0.1% H3PO4 (Balance of shape & life) Phos->Result

Figure 1: Method Development Decision Matrix. Green paths indicate the selected optimized workflow.

Optimized Experimental Protocol

Instrumentation & Reagents[1][2][3]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with DAD/PDA.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).

    • Why: The "Plus" or end-capped columns reduce silanol activity, critical for acidic analytes.[1]

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

Chromatographic Conditions[1][2][3][4][5][6]
ParameterSettingRationale
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]2)Suppresses ionization of the carboxylic acid (pKa 4.4).
Mobile Phase B Acetonitrile (100%)Stronger elution strength than MeOH; lower backpressure.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1]
Column Temp 30°CImproves mass transfer and peak symmetry.[2]
Injection Vol 10 µLStandard loop size; adjust based on sensitivity needs.
Detection UV @ 210 nm (Ref 360 nm)Max absorbance for the phenyl ring. Use 254 nm if interferences exist.[1]
Gradient Program

A gradient is recommended to clear potential late-eluting dimers or synthetic precursors.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration / Injection
2.009010Isocratic hold (Peak focusing)
12.003070Linear Gradient
15.00595Wash Step (Remove lipophilic impurities)
17.00595Hold Wash
17.109010Return to Initial
22.009010Re-equilibration

Step-by-Step Validation Procedure (ICH Q2 Compliant)

Experiment A: System Suitability Test (SST)

Objective: Ensure the system is performing correctly before running samples.[1][2]

  • Prepare a standard solution of 2,3-DMPBA at 100 µg/mL in 50:50 ACN:Water.[1]

  • Inject 6 replicates.

  • Acceptance Criteria:

    • Retention Time %RSD < 1.0%

    • Peak Area %RSD < 1.0%

    • Tailing Factor (

      
      ) < 1.5 (Target < 1.2)
      
    • Theoretical Plates (

      
      ) > 5000
      
Experiment B: Linearity & Range

Objective: Confirm the detector response is proportional to concentration.[1]

  • Prepare a stock solution (1.0 mg/mL in ACN).

  • Dilute to 5 levels: 10, 50, 100, 150, and 200 µg/mL.

  • Plot Concentration (x) vs. Peak Area (y).

  • Acceptance Criteria:

    
    .
    
Experiment C: Specificity (Regioisomer Separation)

Objective: Prove the method distinguishes 2,3-DMPBA from its isomer 3,4-DMPBA.[1]

  • Spike 2,3-DMPBA standard with 3,4-Dimethoxyphenylbutanoic acid (if available) or forced degradation products.[1]

  • Inject the mixture.

  • Acceptance Criteria: Resolution (

    
    ) between critical pair > 1.5.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions or pH too high.[1]1. Ensure Mobile Phase A pH is < 2.5.2. Switch to a "high-load" or "end-capped" C18 column.3.[1] Add 5mM Ammonium Acetate to MPA (if using MS).
Retention Time Drift Column temperature fluctuation or insufficient equilibration.1.[1] Use a column oven (set to 30°C).2. Increase re-equilibration time to 5-7 column volumes.
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase starting conditions (90:10 Water:ACN) or weaker solvent. Avoid 100% ACN injection.[1]
High Backpressure Precipitation of buffer or particulates.[1]Filter mobile phases through 0.22 µm filters. Ensure ACN/Buffer mixing doesn't precipitate salts (Phosphate is generally safe with <80% ACN).

References

  • EPA CompTox Chemicals Dashboard. (2023). 4-(2,3-Dimethoxyphenyl)butanoic acid - Physicochemical Properties.

  • BenchChem. (2025).[2] Application Note: Analysis of 3-Phenylhexanoic Acid by High-Performance Liquid Chromatography. (Used as proxy for phenyl-alkanoic acid separation methodology).

  • SIELC Technologies. (2023). Separation of 2-Oxo-4-phenylbutyric acid on Newcrom R1 HPLC column.

  • PubChem. (2025).[3][4] 4-(3,4-Dimethoxyphenyl)butanoic acid Compound Summary. National Library of Medicine.[1]

Sources

1H NMR characterization of 4-(2,3-Dimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-(2,3-Dimethoxyphenyl)butanoic acid is a critical synthetic intermediate, often utilized in the preparation of fused polycyclic systems (such as benzosuberones) and GABA analogues for neuropharmacological research. Its structural integrity is defined by two distinct domains: an electron-rich 2,3-dimethoxybenzene core and a flexible


-butanoic acid side chain.

This application note provides a definitive protocol for the 1H NMR characterization of this molecule. Unlike standard library matching, this guide focuses on ab initio assignment logic, enabling researchers to distinguish this specific regioisomer (2,3-dimethoxy) from its common isomers (3,4-dimethoxy or 2,5-dimethoxy) which frequently occur as synthetic byproducts.

Key Analytical Challenges Solved:

  • Differentiation of the 2,3-dimethoxy substitution pattern from isomeric impurities.

  • Resolution of the aliphatic propyl chain spin system.

  • Quantification of labile carboxylic acid protons.[1]

Structural Analysis Strategy

Before acquisition, we must establish the theoretical spin systems to validate our experimental data.[1]

The Molecule:

  • Aromatic Domain: A 1,2,3-trisubstituted benzene ring.[1] This creates an AMX or ABC spin system (depending on field strength) for the three remaining protons (H4, H5, H6).

  • Aliphatic Domain: A propyl chain terminating in a carboxyl group.[1] This creates a continuous spin system:

    
    .
    

Critical Distinction (The "Fingerprint"): In a 2,3-dimethoxy system, the alkyl chain is at position 1.

  • H6 is ortho to the alkyl chain.

  • H4 is ortho to a methoxy group.

  • H5 is flanked by H4 and H6 (meta to the alkyl).

  • Contrast: In 3,4-dimethoxy isomers, the proton pattern is typically an isolated singlet (H2) and an ortho-coupled pair (H5/H6), which looks fundamentally different.[1]

Experimental Protocol

Sample Preparation

To ensure sharp lines and accurate integration, follow this "Self-Validating" prep method:

  • Mass: Weigh 10–15 mg of the dry solid.

  • Solvent: Add 600 µL of CDCl₃ (Chloroform-d) containing 0.03% TMS (Tetramethylsilane).

    • Note: CDCl₃ is preferred over DMSO-d₆ for this molecule to prevent solvent viscosity broadening of the aliphatic chain, although the COOH peak may be broader.[1]

  • Filtration: If any turbidity exists, filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., drying agents).

  • Homogenization: Invert the tube 5 times. Ensure the solution height is ~4-5 cm.[1]

Acquisition Parameters (Standard 400/500 MHz)
ParameterSettingRationale
Pulse Sequence zg30 (or equivalent)30° pulse angle maximizes signal-to-noise per unit time.
Relaxation Delay (D1) 5.0 s Critical: The Methanol/Methoxy protons and especially the COOH proton have long T1 relaxation times. Short D1 leads to integration errors (underestimating the COOH or OMe).
Spectral Width -2 to 14 ppmCaptures the downfield COOH signal (~11-12 ppm).[1]
Scans (NS) 16 or 32Sufficient for >10 mg sample; ensures high S/N for 13C satellites if needed.
Temperature 298 K (25°C)Standardizes chemical shifts.

Results & Discussion

The Assignment Logic (Workflow)

The following diagram illustrates the logical flow used to assign the spectrum, moving from the most obvious signals to the most complex.

NMR_Assignment_Logic cluster_aliphatic Aliphatic Logic Start Raw Spectrum (CDCl3) Step1 Identify Methoxys (3.8 - 3.9 ppm) Start->Step1 Sharp Singlets Step2 Identify Aliphatic Chain (Propyl Linker) Step1->Step2 Integration 6H Step3 Resolve Aromatic Region (2,3-Substitution Check) Step2->Step3 Coupling Patterns (t, m, t) Ali_A 2.7 ppm (Triplet) Benzylic Step2->Ali_A Ali_B 2.4 ppm (Triplet) Alpha-Carbonyl Step2->Ali_B Ali_C 2.0 ppm (Quintet) Middle CH2 Step2->Ali_C Step4 Confirm COOH (>10 ppm) Step3->Step4 Splitting (d, t, d) Validation VALIDATED STRUCTURE Integrals 6:2:2:2:3 Step4->Validation Total Proton Count

Figure 1: Step-wise logic flow for assigning the 1H NMR spectrum of 4-(2,3-dimethoxyphenyl)butanoic acid.

Chemical Shift Data & Assignments

The following table summarizes the characteristic shifts observed in CDCl₃.

PositionTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
COOH Acid10.5 – 12.0Broad Singlet1H-Highly variable; disappears with

shake.
Ar-H5 Aromatic6.95 – 7.05Triplet (t)1H

Meta to alkyl and OMe; flanked by two protons.[1]
Ar-H4 Aromatic6.75 – 6.85Doublet (d/dd)1H

Ortho to OMe (C3); shielded by resonance.
Ar-H6 Aromatic6.75 – 6.85Doublet (d/dd)1H

Ortho to Alkyl (C1); often overlaps with H4.
-OCH₃ Methoxy3.85Singlet3H-C3-Methoxy (slightly downfield due to steric crowding).
-OCH₃ Methoxy3.80Singlet3H-C2-Methoxy.

-CH₂
Aliphatic2.65 – 2.75Triplet2H

Benzylic position; deshielded by ring current.

-CH₂
Aliphatic2.35 – 2.45Triplet2H

Next to Carbonyl (COOH).

-CH₂
Aliphatic1.90 – 2.05Quintet2H

Middle of chain; shielded.[1]
Detailed Coupling Analysis

The Aromatic Region (6.7 – 7.1 ppm): The 2,3-dimethoxy substitution pattern dictates a specific splitting tree.

  • H5 (Position 5): This proton has two neighbors (H4 and H6). Since the coupling constants

    
     and 
    
    
    
    are nearly identical (~8 Hz), this signal appears as a distinct triplet .
  • H4 & H6: These appear as doublets . Depending on the exact electronic environment and solvent concentration, they may overlap.[1] However, H4 (ortho to the electron-donating OMe) is typically slightly more shielded (upfield) than H6 (ortho to the alkyl group).

The Aliphatic Region (1.9 – 2.8 ppm): This is a classic


 system.
  • The Quintet at ~1.95 ppm is the diagnostic peak for the propyl linker.[1] It arises because the central methylene (

    
    ) couples to both the benzylic (
    
    
    
    ) and acidic (
    
    
    ) methylenes with similar
    
    
    values (
    
    
    ).

Quality Control & Troubleshooting

Use these checkpoints to validate your synthesis or purchase:

  • Checkpoint 1: The Integral Ratio. Normalize the benzylic triplet (2.7 ppm) to 2.00.

    • Methoxy region must equal 6.00 (±0.1).

    • Aromatic region must equal 3.00 (±0.1).

    • Failure Mode: If aromatic integral is 4.0, you likely have mono-methoxy impurity. If integrals are 3:1 ratio, you may have the 3,4-dimethoxy isomer (where symmetry can simplify the spectrum).

  • Checkpoint 2: The "Water" Trap. In CDCl₃, water appears around 1.56 ppm.[1] If your sample is wet, the COOH peak may shift significantly upfield or broaden into the baseline due to rapid exchange.[1]

    • Action: Add a single bead of molecular sieve to the NMR tube and re-run after 15 mins if COOH detection is critical.

  • Checkpoint 3: Solvent Residuals. Ensure no peaks for Ethyl Acetate (4.12 q, 2.05 s, 1.26 t) or Toluene (2.36 s, 7.1-7.2 m) are present, as these are common recrystallization solvents for this class of acids.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constant analysis).

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • SDBS. (National Institute of Advanced Industrial Science and Technology).[1] "Spectral Database for Organic Compounds." (General reference for anisole derivative shifts).

  • Reich, H. J. (University of Wisconsin).[1] "Proton NMR Data." (Authoritative online resource for chemical shift additivity rules).

Sources

Application Note: High-Purity Recrystallization of 4-(2,3-Dimethoxyphenyl)butanoic acid

[1][2]

Abstract & Introduction

The purification of 4-(2,3-Dimethoxyphenyl)butanoic acid (CAS: 64400-76-6) presents specific challenges due to its amphiphilic structure—comprising a polar carboxylic acid "head" and a lipophilic dimethoxy-substituted phenyl "tail."[1][2] While often an intermediate in the synthesis of neuroactive pharmaceuticals (e.g., dopamine receptor modulators), its 2,3-substitution pattern creates unique crystal packing forces compared to the more common 3,4-isomers.

This guide provides a robust, field-validated protocol for recrystallization. Unlike generic guides, we focus on the thermodynamic solubility profile of the 2,3-isomer, addressing the common risk of "oiling out" (liquid-liquid phase separation) which frequently plagues low-melting phenylbutanoic acid derivatives.[1]

Chemical Profile
PropertyValueNotes
Compound 4-(2,3-Dimethoxyphenyl)butanoic acid
Molecular Weight 224.25 g/mol
Melting Point ~58–65 °C (Experimental range)Low MP increases risk of oiling out.[1][2][3]
pKa ~4.42 (Carboxylic acid)Soluble in basic aqueous solutions.[1][2]
LogP ~2.1Moderately lipophilic.[1][2]

Solvent Selection Strategy

The choice of solvent is dictated by the Hansen Solubility Parameters (HSP) , balancing the dispersion forces (


2
The "Oiling Out" Danger Zone

Because the melting point is relatively low (< 70 °C), using high-boiling polar solvents (like water/ethanol mixtures) often leads to the compound melting into a separate oil phase before it can crystallize. Therefore, we prioritize low-to-medium polarity organic solvent systems.

Recommended Solvent Systems
System TypeSolvent PairRatio (v/v)SuitabilityMechanism
Primary (Recommended) Toluene / Heptane 1:2 to 1:4High Toluene solvates the aromatic ring via

-

interactions; Heptane acts as a gentle anti-solvent to force lattice formation.[1][2]
Secondary Ethyl Acetate / Heptane 1:3High Excellent for removing polar impurities.[1][2] EtOAc handles the carboxylic acid; Heptane reduces solubility upon cooling.[2]
Tertiary (Risky) Ethanol / Water 6:4Medium/Low Only use if MP > 65°C.[1][2] High risk of oiling out.[1][2][4] Good for removing non-polar byproducts if successful.[1][2]

Detailed Experimental Protocol

Phase 1: Solubility Screening (Small Scale)

Before committing the bulk batch, perform this rapid screen.

  • Place 50 mg of crude solid in a test tube.

  • Add Toluene dropwise at 60 °C until dissolved.

  • Remove from heat.[1][2][5] If crystals form immediately, Toluene alone is sufficient.[2]

  • If no crystals form upon cooling to RT, reheat and add Heptane dropwise until persistent cloudiness appears. Re-heat to clear, then cool.

Phase 2: Bulk Recrystallization (Toluene/Heptane System)[1][2]
Step 1: Dissolution
  • Transfer the crude 4-(2,3-Dimethoxyphenyl)butanoic acid into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Toluene (approx. 3–5 mL per gram of solute).

  • Heat the mixture to 60–65 °C (do not exceed 80 °C to prevent thermal degradation or decarboxylation).

  • If the solid does not dissolve completely, add more Toluene in small increments (0.5 mL/g) until a clear, homogeneous solution is obtained.

Step 2: Hot Filtration (Critical for Purity)

Removes insoluble mechanical impurities and silica dust.[1][2]

  • While keeping the solution at 60 °C, filter it rapidly through a pre-warmed glass funnel with a fluted filter paper (or a sintered glass frit).

    • Tip: Pre-wet the filter with hot Toluene to prevent premature crystallization in the stem.[2]

  • Collect the filtrate in a clean Erlenmeyer flask.

Step 3: Anti-Solvent Addition & Nucleation [1][2]
  • Return the filtrate to the heat source and bring back to 60 °C.

  • Slowly add Heptane (warm) down the condenser.

  • End Point: Stop adding Heptane when a faint, persistent turbidity (cloudiness) is observed that does not disappear after 10 seconds of stirring.

  • Add a few drops of Toluene to just clear the solution again (making it saturated but clear).[2]

Step 4: Controlled Cooling
  • Remove the flask from the heat source. Place it on a cork ring or wood block (insulator) to allow slow cooling to room temperature over 1–2 hours.[1][2]

    • Why: Rapid cooling traps impurities in the crystal lattice.[2]

  • Once at room temperature, inspect for crystallization.[2][5]

  • If oil droplets form: Reheat immediately. Add slightly more Toluene (solvent) and cool more slowly with vigorous stirring. Seed crystals may be required.[1][2]

  • Finalize crystallization by placing the flask in an ice bath (0–4 °C) for 30 minutes.

Step 5: Isolation
  • Filter the crystals using vacuum filtration (Buchner funnel).[2][5]

  • Wash: Rinse the filter cake with a cold (0 °C) mixture of Toluene/Heptane (1:4 ratio).

  • Dry: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Process Workflow Diagram

The following diagram illustrates the decision logic for solvent selection and the operational workflow.

RecrystallizationWorkflowStartStart: Crude 4-(2,3-Dimethoxyphenyl)butanoic acidScreenSolubility Screen (50mg)Start->ScreenDecisionIs MP > 70°C?Screen->DecisionPathHighHigh MP Route(Polar Solvents)Decision->PathHighYesPathLowLow MP Route(Organic Solvents)Decision->PathLowNo (Likely)SolventASolvent: Ethanol/WaterPathHigh->SolventASolventBSolvent: Toluene/Heptane(Recommended)PathLow->SolventBDissolve1. Dissolve in Hot Toluene (60°C)SolventB->DissolveFilter2. Hot Filtration(Remove insolubles)Dissolve->FilterAntisolvent3. Add Heptane(Until turbid)Filter->AntisolventCool4. Slow Cool to RTAntisolvent->CoolCheckOilDid it Oil Out?Cool->CheckOilRemedyReheat + More Toluene+ Seed CrystalCheckOil->RemedyYesSuccess5. Filter & Dry(Pure Crystals)CheckOil->SuccessNoRemedy->Cool

Caption: Decision tree for recrystallization solvent selection and step-by-step purification workflow for 4-(2,3-Dimethoxyphenyl)butanoic acid.

Troubleshooting & Critical Parameters

Issue: "Oiling Out"

This is the most common failure mode for this compound.[1][2]

  • Cause: The temperature at which the compound becomes insoluble (saturation point) is higher than its melting point in the solvent mixture.[2] It separates as a liquid.[1][2]

  • Solution:

    • Increase Solvent Volume: Add more Toluene to lower the saturation temperature.[1][2]

    • Seed Crystals: Add a tiny crystal of pure product at 50 °C to provide a nucleation surface.

    • Vigorous Stirring: Prevents the oil droplets from coalescing, allowing them to crystallize as they cool.[2]

Issue: Color Impurities
  • Observation: The solution is dark yellow or brown.[1][2]

  • Solution: During the Hot Filtration step, add Activated Carbon (Charcoal).[2][5] Stir for 5 minutes at 60 °C, then filter through Celite to remove the carbon.

References

  • U.S. Environmental Protection Agency. (2025).[1][2] CompTox Chemicals Dashboard: 4-(2,3-Dimethoxyphenyl)butanoic acid (DTXSID60305765).[1][2] Retrieved from [Link][1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 78280, 4-(4-Methoxyphenyl)butanoic acid (Analogous Structure Data).[1][2] Retrieved from [Link]

  • Organic Syntheses. (2025). General Procedures for the Preparation of Phenylbutanoic Acids via Friedel-Crafts Acylation.[1][2] Retrieved from [Link][1][2]

Application Note: Strategic Synthesis of 4-(2,3-Dimethoxyphenyl)butanoic Acid Amide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 4-(2,3-dimethoxyphenyl)butanoic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for sigma receptor ligands, dopamine antagonists, and melatonin receptor agonists. Unlike its 3,4-dimethoxy isomer (veratryl), which is readily accessible via Friedel-Crafts acylation of veratrole, the 2,3-dimethoxy isomer presents a regiochemical challenge. Direct electrophilic aromatic substitution on 1,2-dimethoxybenzene typically favors the 4-position (para to a methoxy group), yielding the 3,4-isomer.

This Application Note details a regioselective synthetic strategy to access the 2,3-isomer with high fidelity. We present a robust "homologation protocol" that builds the butanoic acid chain from commercially available 2,3-dimethoxybenzaldehyde , ensuring the substitution pattern is preserved. Furthermore, we provide a modular protocol for the subsequent amidation to generate diverse derivatives for Structure-Activity Relationship (SAR) studies.

Retrosynthetic Analysis

To avoid the regiochemical ambiguity of Friedel-Crafts chemistry, we adopt a linear construction strategy. The target molecule (C4 chain) is assembled by extending a C1 precursor (aldehyde) to a C3 intermediate, followed by a one-carbon homologation to C4.

Retrosynthesis Target Target: 4-(2,3-Dimethoxyphenyl)butanoic Amide Acid Intermediate: 4-(2,3-Dimethoxyphenyl)butanoic Acid Target->Acid Amide Coupling Nitrile Precursor: 4-(2,3-Dimethoxyphenyl)butanenitrile Acid->Nitrile Hydrolysis Bromide Precursor: 3-(2,3-Dimethoxyphenyl)propyl Bromide Nitrile->Bromide Cyanation (+1 Carbon) Alcohol Precursor: 3-(2,3-Dimethoxyphenyl)propan-1-ol Bromide->Alcohol Bromination Aldehyde Starting Material: 2,3-Dimethoxybenzaldehyde Alcohol->Aldehyde Wittig + Reduction (+2 Carbons)

Figure 1: Retrosynthetic disconnection relying on chain extension to preserve the 2,3-substitution pattern.

Detailed Protocol: Synthesis of the Acid Scaffold

Method A: The Nitrile Homologation Route (Recommended)

This route is chosen for its scalability and reliability. It avoids unstable ylides and expensive organometallic catalysts, making it suitable for multi-gram preparation.

Step 1: Wittig Olefination

Reaction: 2,3-Dimethoxybenzaldehyde + (Carbethoxymethylene)triphenylphosphorane


 Ethyl 2,3-dimethoxycinnamate.
  • Reagents:

    • 2,3-Dimethoxybenzaldehyde (1.0 equiv)

    • (Carbethoxymethylene)triphenylphosphorane (1.1 equiv)

    • Toluene (0.5 M concentration)

  • Procedure:

    • Charge a reaction flask with 2,3-dimethoxybenzaldehyde and toluene.

    • Add the Wittig ylide in one portion at room temperature.

    • Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Cool to room temperature. Concentrate in vacuo.

    • Purification: Triturate the residue with cold hexane/diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter off the solids. Concentrate the filtrate to obtain the crude cinnamate ester (typically >90% yield).

Step 2: Hydrogenation & Reduction

Reaction: Ethyl 2,3-dimethoxycinnamate


 3-(2,3-dimethoxyphenyl)propan-1-ol.
  • Reagents:

    • Pd/C (10% w/w, 5 mol%)

    • Hydrogen gas (balloon pressure)

    • Ethanol[1][2]

    • Lithium Aluminum Hydride (LiAlH

      
      ) (1.5 equiv) or Diisobutylaluminum hydride (DIBAL-H).
      
  • Procedure:

    • Hydrogenation: Dissolve the cinnamate in ethanol, add Pd/C, and stir under H

      
       atmosphere for 12 hours. Filter through Celite and concentrate to get the saturated ester.
      
    • Reduction: Dissolve the saturated ester in anhydrous THF (0.2 M). Cool to 0°C.[1]

    • Slowly add LiAlH

      
       (pellets or solution). Stir at 0°C for 1 hour, then warm to RT for 2 hours.
      
    • Workup: Quench carefully (Fieser method:

      
       g LAH 
      
      
      
      
      
      mL H
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O). Filter salts, dry organic layer (MgSO
      
      
      ), and concentrate.
    • Yield: Quantitative conversion to the alcohol.

Step 3: Bromination & Cyanation (Chain Extension)

Reaction: Alcohol


 Bromide 

Nitrile.
  • Reagents:

    • Phosphorus Tribromide (PBr

      
      ) (0.4 equiv) or CBr
      
      
      
      /PPh
      
      
      (Appel conditions).
    • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.2 equiv).

    • DMSO (Dimethyl sulfoxide).

  • Procedure:

    • Bromination: Dissolve alcohol in DCM at 0°C. Add PBr

      
       dropwise. Stir 2 hours. Quench with NaHCO
      
      
      
      , extract, and concentrate to get the bromide.
    • Cyanation: Dissolve the bromide in DMSO. Add NaCN (Caution: Toxic).

    • Heat to 60–80°C for 4 hours.

    • Workup: Pour into water, extract with EtOAc (3x). Wash organics with brine to remove DMSO. Concentrate to yield 4-(2,3-dimethoxyphenyl)butanenitrile .

Step 4: Hydrolysis to the Acid

Reaction: Nitrile


 Carboxylic Acid.
  • Reagents:

    • Potassium Hydroxide (KOH) (5.0 equiv).

    • Ethanol/Water (1:1).

  • Procedure:

    • Dissolve the nitrile in EtOH/H

      
      O. Add KOH.
      
    • Reflux for 12–16 hours (ammonia evolution ceases).

    • Cool, acidify with concentrated HCl to pH 2.

    • Extract with EtOAc.[3] The organic layer contains the target 4-(2,3-dimethoxyphenyl)butanoic acid .

    • Recrystallization: Crystallize from Hexane/EtOAc or Toluene if necessary.

Detailed Protocol: Amide Derivatization

Once the acid scaffold is secured, library generation of amides can be performed using standard coupling reagents. We recommend HATU for small-scale/high-throughput synthesis and EDC/HOBt for scale-up.

General Coupling Protocol (HATU Method)
  • Activation:

    • Dissolve 4-(2,3-dimethoxyphenyl)butanoic acid (1.0 equiv) in anhydrous DMF (0.1 M).

    • Add DIPEA (Diisopropylethylamine) (3.0 equiv).

    • Add HATU (1.1 equiv). Stir for 5–10 minutes at room temperature (solution turns yellow/orange).

  • Coupling:

    • Add the amine (R-NH

      
       or R
      
      
      
      NH) (1.2 equiv).
    • Stir at room temperature for 2–12 hours. Monitor by LC-MS.

  • Workup (Liquid-Liquid Extraction):

    • Dilute with EtOAc.

    • Wash sequentially with:

      • 10% Citric Acid or 1N HCl (removes unreacted amine/DIPEA).

      • Saturated NaHCO

        
         (removes unreacted acid/HOBt).
        
      • Brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification:

    • Flash chromatography (Silica gel, MeOH/DCM or EtOAc/Hexane gradient).

    • Or Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Summary Table: Typical Yields
StepTransformationReagentsTypical YieldCritical Parameter
1Aldehyde

Cinnamate
Wittig Ylide, Toluene90-95%Anhydrous conditions not strictly required.
2Cinnamate

Alcohol
H

, Pd/C; then LiAlH

85-90%Ensure complete hydrogenation before reduction.
3Alcohol

Bromide
PBr

, DCM
80-85%Keep temp < 5°C during PBr

addition.
4Bromide

Nitrile
NaCN, DMSO75-80%Caution: Cyanide. Use bleach to quench waste.
5Nitrile

Acid
KOH, EtOH/H

O
85-90%Long reflux required for complete hydrolysis.
6Acid

Amide
HATU, DIPEA, Amine70-95%Use excess base (DIPEA).

Visualization: Workflow & Decision Tree

Workflow Start Start: 4-(2,3-Dimethoxyphenyl)butanoic Acid AmineCheck Is the Amine Volatile or Non-Volatile? Start->AmineCheck Volatile Volatile Amine (e.g., Methylamine) AmineCheck->Volatile Volatile NonVolatile Non-Volatile Amine (e.g., Benzylamine) AmineCheck->NonVolatile Non-Volatile MethodB Method B: HATU/EDC Coupling (Mild Conditions) Volatile->MethodB Preferred (Avoids loss) MethodA Method A: Acid Chloride (SOCl2 -> Amine) NonVolatile->MethodA If Sterically Hindered NonVolatile->MethodB Standard Purification Purification: Acid/Base Wash MethodA->Purification MethodB->Purification Final Final Product: Amide Derivative Purification->Final

Figure 2: Decision tree for selecting the appropriate amide coupling strategy based on amine properties.

Quality Control & Troubleshooting

Self-Validating the Synthesis
  • Regiochemistry Check: The 2,3-substitution pattern is distinct in

    
    H NMR.
    
    • 2,3-Dimethoxy: The aromatic protons typically appear as a multiplet (3H) or distinct doublet/triplet pattern (d, d, t) depending on resolution.

    • 3,4-Dimethoxy (Impurity): The aromatic protons appear as a doublet (1H), doublet (1H), and singlet (1H) (ABX system). The singlet at position 2 is characteristic. Absence of an aromatic singlet confirms the 2,3-isomer.

  • Nitrile Hydrolysis: Incomplete hydrolysis often yields the primary amide (

    
    ) instead of the acid. This shows as two broad singlets (NH
    
    
    
    ) in NMR around 6-7 ppm. If observed, reflux longer with more concentrated base.
Safety Considerations
  • Sodium Cyanide: Fatal if swallowed or in contact with acid (HCN gas). Use a dedicated hood. Keep bleach (NaOCl) solution ready to neutralize spills.

  • Lithium Aluminum Hydride: Reacts violently with water. Quench under inert atmosphere at 0°C.

References

  • Stobbe Condensation Mechanism & Scope

    • Johnson, W. S.; Daub, G. H. "The Stobbe Condensation."[1][4][5] Organic Reactions1951 , 6, 1. Link

  • Synthesis of Phenylbutanoic Acids via Nitrile: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocol for nitrile hydrolysis).
  • Regioselective Lithiation of Veratrole (Alternative Route)

    • Slocum, D. W.; Jennings, C. A. "Directed Metalation of Veratrole." J. Org.[6] Chem.1976 , 41, 3653. Link

  • Amide Coupling Reagents (HATU)

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." J. Am. Chem. Soc.[6]1993 , 115, 4397. Link

  • Sigma Receptor Ligand Chemistry (Context)

    • Berardi, F. et al. "Synthesis and binding activity of sigma receptor ligands." J. Med. Chem.2004 , 47, 2308. Link

Sources

Application Note: Orthogonal Solid-Phase Extraction (SPE) Protocols for Phenylbutanoic Acid and Metabolites

[1]

Introduction & Clinical Context

4-Phenylbutanoic acid (4-PBA) is a histone deacetylase (HDAC) inhibitor and an ammonia scavenger approved for Urea Cycle Disorders (UCD).[1] Its pharmacokinetics are complex, involving rapid beta-oxidation to Phenylacetic acid (PAA), followed by conjugation with glutamine to form Phenylacetylglutamine (PAGN), which is excreted renally.

Accurate quantification of this pathway is critical for:

  • Therapeutic Drug Monitoring (TDM): Ensuring efficacy in UCD patients.[1]

  • Pharmacokinetic (PK) Profiling: Assessing conversion rates in novel formulations.[1]

  • Compliance Monitoring: Using PAGN as a urinary biomarker.

This guide moves beyond simple "dilute-and-shoot" methods, which suffer from significant matrix effects in LC-MS/MS, and presents a Mixed-Mode Anion Exchange (MAX) protocol. This approach utilizes orthogonal selectivity (hydrophobicity + ion exchange) to yield ultra-clean extracts suitable for high-sensitivity validation.[1]

Analyte Physicochemical Profiling

Understanding the chemistry of the analytes is the prerequisite for logical method design. All three targets are acidic, driving the selection of Anion Exchange over Cation Exchange.

AnalyteAbbr.MW ( g/mol )pKa (approx)LogPSPE Implication
4-Phenylbutanoic Acid 4-PBA164.24.762.36Moderate hydrophobicity; retains well on C18/HLB.[1]
Phenylacetic Acid PAA136.14.311.41More polar; risk of breakthrough on C18 if not acidified.[1]
Phenylacetylglutamine PAGN264.3~3.5 (COOH)-0.35Critical Challenge. Hydrophilic.[1] Poor retention on C18. Requires Ion Exchange.

Technical Insight: The low LogP of PAGN makes standard C18 extraction risky, often resulting in poor recovery. The MAX chemistry captures PAGN via charge interaction (COO⁻ ↔ N⁺) regardless of its hydrophilicity.[1]

Sample Pretreatment

Direct loading of plasma clogs cartridges.[1] A protein precipitation (PPT) or dilution step is required.[1][2]

Protocol A: Plasma Pretreatment
  • Aliquot 200 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 20 µL of Internal Standard (IS) solution (e.g., d11-4-PBA, d5-PAGN).[1]

  • Add 600 µL of 4% H₃PO₄ in water.

    • Why? Acidification disrupts protein binding.[1][2] However, for MAX loading, we need the analyte charged (high pH).

    • Correction for MAX: We need to load at Neutral/Basic pH .[1]

    • Revised Step 3: Add 600 µL of 5% NH₄OH in water. High pH ionizes the acids (COO⁻) and disrupts protein binding.[1]

  • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes.

  • Collect supernatant for SPE loading.[1][2]

Protocol B: Urine Pretreatment
  • Aliquot 100 µL of urine.[1]

  • Add 900 µL of 5% NH₄OH in water.

  • Vortex and Centrifuge (if sediment is present).[1]

  • Check pH: Ensure pH > 6.0 to guarantee ionization.[1]

Primary Protocol: Mixed-Mode Anion Exchange (MAX)

Target: Simultaneous extraction of hydrophobic (4-PBA) and hydrophilic (PAGN) acids.[1] Mechanism: Analytes bind via anion exchange.[1] Interferences are washed away using organic solvents (which would normally elute the analytes on C18, but here the analytes are "locked" by charge).

Cartridge Selection: 30 mg / 1 cc Mixed-Mode Anion Exchange (e.g., Oasis MAX, Strata-X-A).[1]

Step-by-Step Workflow
StepSolvent / ActionMechanistic Rationale
1. Condition 1 mL MethanolSolvates the hydrocarbon chains of the sorbent.
2. Equilibrate 1 mL WaterPrepares the sorbent for aqueous sample loading.[1]
3. Load Pretreated Sample (pH > 6)Analytes (COO⁻) bind to quaternary amine (N⁺) sites.[1] Hydrophobic regions also interact.[1]
4. Wash 1 1 mL 5% NH₄OH in WaterMatrix Removal: High pH keeps analytes charged (bound).[1] Removes proteins, salts, and sugars.
5. Wash 2 1 mL 100% MethanolCritical Cleanup: Removes hydrophobic neutrals (lipids, sterols) that bind only by reverse-phase.[1] Analytes remain bound by ion exchange.[1]
6. Elute 2 x 500 µL 2% Formic Acid in Methanol Release: Acid neutralizes the analyte (COO⁻ → COOH), breaking the ionic bond. Methanol overcomes hydrophobic retention.[1]
7. Post-Tx Evaporate & ReconstituteEvaporate under N₂ at 40°C. Reconstitute in Mobile Phase (e.g., 80:20 H₂O:MeOH).

Alternative Protocol: Hydrophilic-Lipophilic Balance (HLB)

Target: Rapid profiling when PAGN sensitivity is less critical or MAX cartridges are unavailable.[1] Note: This method relies solely on hydrophobicity.[1] PAGN recovery may be lower (60-70%) compared to MAX (>90%).[1]

  • Pretreatment: Acidify sample (pH < 3) using H₃PO₄ to neutralize acids (COO⁻ → COOH).[1]

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Acidified sample.

  • Wash: 1 mL 5% Methanol in Water (Acidified). Do not use high organic or high pH.[1]

  • Elute: 1 mL 100% Methanol.

Visualization: The MAX Extraction Logic

The following diagram illustrates the "Lock-and-Key" mechanism of the Mixed-Mode Anion Exchange protocol, highlighting why it provides superior cleanliness over standard C18 methods.

MAX_Extraction_Workflowcluster_WashesInterference Removal (The 'Orthogonal' Clean)StartBiological Sample(Plasma/Urine)PretreatPretreatmentAdd 5% NH4OH (pH > 7)Ionize Acids (COO-)Start->PretreatLoadLOAD StepAnalytes Bind to Sorbent(Ionic + Hydrophobic)Pretreat->LoadWash1WASH 1: Aqueous NH4OHRemoves: Salts, ProteinsAnalytes: STAY (Ionic Bond)Load->Wash1WasteWash2WASH 2: 100% MethanolRemoves: Lipids, NeutralsAnalytes: STAY (Ionic Bond)Wash1->Wash2WasteEluteELUTE Step2% Formic Acid in MeOHNeutralize (COOH) -> ReleaseWash2->EluteCollectAnalysisLC-MS/MS AnalysisNegative ESI ModeElute->Analysis

Figure 1: Mixed-Mode Anion Exchange (MAX) workflow utilizing pH switching to isolate acidic metabolites from neutral interferences.

Method Validation & Quality Control

To ensure the protocol meets FDA/EMA bioanalytical guidelines, monitor the following:

A. Linearity & Range
  • 4-PBA: 0.5 – 500 µg/mL (Wide dynamic range required for plasma).[1]

  • PAGN: 1.0 – 1000 µg/mL (Urine concentrations are very high).[1]

  • Curve Fitting: Weighted linear regression (1/x²).[1]

B. Matrix Effect (ME)

Calculate ME using the equation:

1
  • Target: 85% - 115%.

  • Troubleshooting: If ME < 85% (Ion Suppression), increase the Wash 2 volume in the MAX protocol or switch to a more polar column (e.g., C18-PFP) to separate analytes from phospholipids.

C. Recovery
  • MAX Protocol: Expect >90% for 4-PBA and >85% for PAGN.

  • HLB Protocol: Expect >90% for 4-PBA but potentially <70% for PAGN due to breakthrough during loading/washing.[1]

References

  • Marahatta, A., et al. (2012). "Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry."[3][4] Journal of Chromatography B, 903, 118-125.[3][4] Link

  • Laryea, M. D., et al. (2010). "Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine."[3] Journal of Inherited Metabolic Disease, 33(S3), 321-328.[3] Link

  • Honeywell, M., et al. "Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS."[1] Molecules, 28(4), 1823. Link

  • PubChem. "Phenylacetylglutamine (Compound Summary)." National Library of Medicine.[1] Link

synthesis of cyclic tetralone derivatives from 4-(2,3-Dimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validated protocols for the intramolecular cyclization of 4-(2,3-dimethoxyphenyl)butanoic acid to synthesize 5,6-dimethoxy-1-tetralone . This transformation utilizes an intramolecular Friedel-Crafts acylation.[1][2] Due to the specific 2,3-substitution pattern of the starting material, the reaction proceeds with high regioselectivity to yield the 5,6-isomer, a critical pharmacophore found in acetylcholinesterase inhibitors (e.g., Donepezil analogs) and other bioactive lignans.

We present three distinct methodologies catering to different scale and equipment constraints:

  • Polyphosphoric Acid (PPA) Cyclization: The classic, robust "one-pot" method.

  • Friedel-Crafts Acylation via Acid Chloride: A two-step, scalable protocol using SOCl₂ and AlCl₃.

  • TFAA-Mediated Cyclization: A mild, homogeneous condition suitable for sensitive substrates.

Scientific Principles & Regioselectivity

Reaction Mechanism

The transformation proceeds via an electrophilic aromatic substitution (


).[2] The carboxylic acid is activated (protonated by PPA or converted to an acyl chloride) to generate an electrophilic acylium ion. This intermediate attacks the aromatic ring, followed by re-aromatization to form the six-membered ketone ring.
Regiochemical Control

The regioselectivity is dictated by the steric and electronic effects of the methoxy substituents on the phenyl ring.

  • Starting Material: 4-(2,3-dimethoxyphenyl)butanoic acid.

  • Numbering: The alkyl chain is at position 1. Methoxy groups are at positions 2 and 3.

  • Available Sites: The cyclization must occur ortho to the alkyl chain to form a six-membered ring.

    • Ortho Position 2: Blocked by a methoxy group.[3][4]

    • Ortho Position 6: Open and electronically activated.

  • Electronic Activation: The position 6 is para to the methoxy group at C3. Methoxy groups are strong ortho/para directors. Therefore, C6 is highly nucleophilic, facilitating the closure exclusively at this position.

Product Identity: Cyclization at C6 results in 5,6-dimethoxy-1-tetralone . (Note: In the tetralone numbering system, the carbonyl is C1. The bridgehead carbons are 4a and 8a. The aromatic protons reside at C7 and C8).

Pathway Visualization

ReactionPathway cluster_legend Regioselectivity Logic SM 4-(2,3-Dimethoxyphenyl) butanoic acid Activation Activation (Acylium Ion Formation) SM->Activation PPA or SOCl2 Transition Wheland Intermediate (Sigma Complex) Activation->Transition Electrophilic Attack at C6 (para to OMe) Product 5,6-Dimethoxy-1-tetralone Transition->Product -H+ (Re-aromatization) Text1 C2-OMe blocks one ortho site Text2 C3-OMe activates C6 (para)

Caption: Reaction pathway illustrating the electronic directing effects leading to the exclusive formation of the 5,6-dimethoxy isomer.

Experimental Protocols

Method A: Polyphosphoric Acid (PPA) Cyclization

Best for: Small to medium scale (1g – 50g), robust substrates. Mechanism: PPA acts as both solvent and Lewis/Brønsted acid catalyst.

Reagents:

  • 4-(2,3-Dimethoxyphenyl)butanoic acid (1.0 equiv)

  • Polyphosphoric acid (10–15 g per 1 g of substrate)

  • Ice/Water (for quenching)[3]

  • Ethyl Acetate (for extraction)

Protocol:

  • Setup: Charge a round-bottom flask with Polyphosphoric acid (PPA). Heat to 60–70°C to lower viscosity.

  • Addition: Add the starting carboxylic acid portion-wise with vigorous mechanical stirring. Ensure the solid is fully dispersed.[3]

  • Reaction: Heat the mixture to 90°C for 1–2 hours.

    • Critical Control Point: Do not exceed 100°C. Higher temperatures can cause demethylation of the methoxy groups (turning the reaction black/tarry).

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The acid spot (baseline/low Rf) should disappear, replaced by the ketone (higher Rf).

  • Quenching: Cool the mixture to 50°C. Pour the syrup slowly into a beaker containing crushed ice (~10x volume) with stirring. The complex will decompose, precipitating the crude ketone or forming an oil.

  • Workup: Extract the aqueous slurry with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ (to remove unreacted acid), water, and brine. Dry over MgSO₄.[3]

  • Purification: Recrystallize from Hexane/Ether or purify via silica gel chromatography.

Method B: Two-Step Acid Chloride Route (SOCl₂ / AlCl₃)

Best for: Large scale (>50g), moisture-sensitive environments.

Protocol:

  • Acyl Chloride Formation: Dissolve the carboxylic acid in DCM. Add Thionyl Chloride (1.2 equiv) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂/DCM to yield the crude acid chloride.

  • Cyclization: Redissolve the residue in dry DCM (0.2 M). Cool to 0°C .

  • Catalyst Addition: Add Anhydrous Aluminum Chloride (AlCl₃, 1.1 equiv) portion-wise. The mixture will typically turn dark red/brown.

  • Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quench: Pour carefully into ice/HCl (1M). Separate layers.

Method C: Trifluoroacetic Anhydride (TFAA)

Best for: Mild conditions, avoiding metallic Lewis acids.

Protocol:

  • Dissolve starting acid in Trifluoroacetic acid (TFA).

  • Add Trifluoroacetic anhydride (TFAA, 1.2 equiv).

  • Stir at room temperature for 3–5 hours.

  • Quench with water; extract with DCM.

Analytical Data & Characterization

Upon isolation, the product 5,6-dimethoxy-1-tetralone should be verified against the following standard data.

ParameterSpecificationNotes
Appearance White to pale yellow solid
Melting Point 101 – 102 °CLiterature value [1].[5]
¹H NMR (CDCl₃)

7.84 (d, J=8.7 Hz, 1H)
H-8 : Peri to carbonyl (deshielded).

6.85 (d, J=8.7 Hz, 1H)
H-7 : Ortho to OMe (shielded).

3.90 (s, 3H), 3.80 (s, 3H)
Methoxy groups.[4]

2.94 (t, 2H), 2.57 (t, 2H), 2.07 (m, 2H)
Aliphatic ring protons (C4, C2, C3).
IR Spectroscopy 1666 cm⁻¹Conjugated Ketone (C=O) stretch.[4]
MS (ESI) m/z 207 [M+H]⁺
Structural Validation Logic

The ¹H NMR coupling constant (J = 8.7 Hz) between the aromatic protons is characteristic of ortho coupling. If the product were the 6,7-dimethoxy isomer (which is not favored), the protons would be para to each other (singlets) or meta (small coupling), depending on the exact closure, but the 2,3-starting pattern precludes the 6,7-product unless rearrangement occurs. The doublet pattern confirms the 5,6-substitution where H7 and H8 are adjacent.

Troubleshooting & Safety

Workflow Diagram (PPA Method)

Workflow Start Start: 4-(2,3-dimethoxyphenyl)butanoic acid Mix Mix with PPA (10x wt) Heat to 60°C Start->Mix React Reaction: 90°C for 1.5h Monitor TLC Mix->React Check Check Color/TLC (Avoid Black Tar) React->Check Check->React Incomplete Quench Quench: Pour into Crushed Ice (Exothermic!) Check->Quench Complete Extract Extract: Ethyl Acetate Wash: NaHCO3 (remove acid) Quench->Extract

Caption: Step-by-step workflow for the Polyphosphoric Acid (PPA) mediated cyclization.

Common Issues
  • Black/Tarry Product: Reaction temperature too high (>100°C) caused polymerization or demethylation. Solution: Keep temp strictly at 90°C.

  • Low Yield: Incomplete quenching of the viscous PPA syrup. Solution: Use mechanical stirring during the ice quench to ensure the PPA complex breaks down fully to release the organic product.

  • Starting Material Persists: PPA has absorbed too much water (it is hygroscopic). Solution: Use fresh reagent or add

    
     to the mixture.
    

References

  • Siddiqui, N. et al. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Arkivoc, (xi), 228-234.[4]

  • Koo, J. (1953). SP-Polyphosphoric Acid Cyclization. Journal of the American Chemical Society.
  • PubChem Compound Summary. (2025). 5,6-Dimethoxy-1-tetralone.[4][6] National Center for Biotechnology Information.

  • Manolov, S. et al. (2013).[7] Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Molecules, 18(2), 1869-1880.[7] (Reference for solid-supported PPA alternatives).

Sources

Troubleshooting & Optimization

preventing demethylation during Friedel-Crafts acylation of veratrole

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Demethylation in Friedel-Crafts Acylation of 1,2-Dimethoxybenzene

Ticket ID: FCA-VER-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Triage: The Mechanism of Failure

User Issue: "I am acylating veratrole (1,2-dimethoxybenzene) using Acetyl Chloride/AlCl


, but I am observing significant formation of phenolic by-products (demethylation) alongside my desired acetoveratrone."

Root Cause Analysis: Veratrole is highly activated, but the methoxy groups are labile in the presence of strong Lewis acids (LA). The demethylation is not random; it is a chemically driven event caused by the hard-hard interaction between the Lewis Acid (Aluminum) and the Ether Oxygen.

The "O-Coordination" Trap

While the Lewis Acid is intended to activate the acyl chloride (forming the acylium ion), it also coordinates to the methoxy oxygen of the substrate. This coordination draws electron density away from the oxygen, weakening the


 bond. A nucleophile (often the chloride ion 

from the catalyst or the conjugate base) then attacks the methyl group via an

mechanism, cleaving the bond and leaving a phenol-aluminum complex.
Visualization: Competing Pathways

The following diagram illustrates the divergence between the desired acylation path and the unwanted demethylation path.

DemethylationMechanism Start Veratrole + AlCl3 + AcCl Complex Intermediate: Sigma-Complex Start->Complex Electrophilic Attack PathA_Step1 Path A (Desired): Deprotonation Complex->PathA_Step1 Kinetic Control (Low Temp) PathB_Step1 Path B (Unwanted): Al-O Coordination Complex->PathB_Step1 Thermodynamic Control (High Temp / Excess AlCl3) ProductA 3,4-Dimethoxyacetophenone (Acetoveratrone) PathA_Step1->ProductA PathB_Step2 Nucleophilic Attack (Cl- attacks Me) PathB_Step1->PathB_Step2 ProductB Phenolic By-product (Demethylation) PathB_Step2->ProductB + MeCl

Figure 1: Mechanistic divergence. Path A leads to the desired ketone. Path B is triggered by excess heat or catalyst, leading to ether cleavage.

Catalyst Selection Matrix

The choice of catalyst is the single most critical variable. While


 is the standard, it is the most aggressive towards ether bonds.
Catalyst SystemReactivityDemethylation RiskRecommendation

/ DCM
High High Use only with strict temp control (<0°C). Stoichiometry is critical.

/ DCM
ModerateLowGood alternative for liquid-phase batch reactions. Requires longer reaction times.
Zeolite H-Beta ModerateNegligible Gold Standard for Purity. Heterogeneous, reusable, and highly selective.

HighModerateOften causes oxidative polymerization side reactions with electron-rich arenes. Avoid.
Heteropoly Acids ModerateNegligibleExcellent selectivity (100%) reported for acetoveratrone synthesis [1].

Optimized Experimental Protocols

Protocol A: The "Traditional" Method ( )

Best for: Labs without access to zeolites or requiring rapid conversion.

Critical Control Points:

  • Temperature: Must be kept between -10°C and 0°C during addition.

  • Stoichiometry: Do NOT use a large excess of

    
    . Use 1.1 equivalents relative to the acyl chloride.
    
  • Addition Order: Add the catalyst to the acyl chloride first to form the complex, then add the substrate slowly.

Step-by-Step:

  • Flame-dry a three-neck flask and purge with

    
    .
    
  • Charge with dry DCM (Dichloromethane) and 1.1 equiv of Acetyl Chloride.

  • Cool to -10°C (Ice/Salt bath).

  • Add 1.1 equiv of anhydrous

    
     portion-wise. Wait for the solution to homogenize (formation of acylium ion).
    
  • Add 1.0 equiv of Veratrole dissolved in DCM dropwise over 30-60 minutes. Monitor internal temp; do not let it exceed 0°C.

  • Stir at 0°C for 2 hours. Monitor by TLC.[1]

  • Quench: Pour into a mixture of ice and dilute HCl. Do not reflux before quenching.

Protocol B: The "Green" Method (Zeolite H-Beta)

Best for: High purity, scale-up, and avoiding demethylation entirely.

Scientific Basis: Zeolites provide shape-selective catalysis and lack the free nucleophiles (


) required for the demethylation 

step [2].

Step-by-Step:

  • Activate Zeolite H-Beta (calcine at 400°C for 4h or heat under vacuum) to remove water.

  • In a round-bottom flask, mix Veratrole (10 mmol) and Acetic Anhydride (20 mmol). Note: Anhydride is preferred over chloride for Zeolites.

  • Add Activated Zeolite H-Beta (0.5g - 1.0g depending on loading).

  • Heat to 90°C (or reflux if using a solvent like chlorobenzene, though solvent-free is efficient).

  • Stir for 4-6 hours.

  • Workup: Simply filter off the catalyst (which can be regenerated) and distill/recrystallize the product.

    • Result: Typically >95% selectivity for 3,4-dimethoxyacetophenone with zero demethylated by-products [3].

Troubleshooting & FAQs

Q1: I see a broad peak around 3400 cm


 in my IR spectrum. What happened? 
A:  This indicates the presence of an -OH group. You have significant demethylation. You likely allowed the reaction to warm up too fast or used >2.5 equiv of 

. If using Protocol A, keep the temperature strictly below 0°C.

Q2: Can I use Nitrobenzene as a solvent to stop this? A: Nitrobenzene solubilizes the


-acyl complex, which can prevent precipitation and local hotspots, but it is a polar solvent that can stabilize the transition state for demethylation in some cases. It is also difficult to remove. DCM or DCE (1,2-dichloroethane) are preferred for ease of workup, provided temperature is controlled.

Q3: My Zeolite reaction is too slow. A:

  • Did you activate the Zeolite? Water poisons the acid sites.

  • Increase the acylating agent ratio (Acetic Anhydride) to 2:1 or 3:1.

  • Ensure you are using H-Beta or HY zeolite. ZSM-5 has pores that are too small for the dimethoxybenzene transition state, leading to diffusion limitations.

Q4: Why not just methylate the phenol back to the ether after the reaction? A: You can, using MeI/K


CO

, but this adds two unit operations (methylation + workup) and increases waste. It is chemically inelegant and inefficient compared to preventing the cleavage initially.

Decision Support Workflow

Use this logic flow to determine your immediate next step.

TroubleshootingFlow Start Start: Select Catalyst IsGreen Is 'Green Chemistry' / High Purity Priority? Start->IsGreen ZeolitePath Use Zeolite H-Beta (Protocol B) IsGreen->ZeolitePath Yes AlCl3Path Use AlCl3 (Protocol A) IsGreen->AlCl3Path No (Need Speed/Low Cost) Success Isolate Acetoveratrone ZeolitePath->Success CheckTemp Check Temp Control (< 0°C?) AlCl3Path->CheckTemp CheckTemp->Success Yes Failure Demethylation Detected (Phenols) CheckTemp->Failure No Retry Restart Experiment Failure->Retry Reduce Temp or Switch to SnCl4

Figure 2: Operational decision tree for catalyst selection and troubleshooting.

References

  • Selvin, R., Roselin, L. S., & Maity, U. (2011). Novel catalyst for environmentally friendly synthesis of acetoveratrone . Ovidius University Annals of Chemistry, 22(1), 29-34. 2

  • Guignard, C., Pédron, V., Richard, F., & Perot, G. (2002). Acylation of veratrole by acetic anhydride over Hβ and HY zeolites . Applied Catalysis A: General, 234(1-2), 79-90. 3

  • Spagnol, M., Gilbert, L., & Alby, D. (1996).[4] Friedel-Crafts acylation of aromatics using zeolites . Industrial Chemistry Library, 8, 29-38.[4] 4

  • Wang, B., et al. (2007). Solvent Affected Facile Synthesis of Hydroxynaphthyl Ketones: Lewis Acids Promoted Friedel–Crafts and Demethylation Reaction . Synthetic Communications, 37(20), 3541-3548. 5

Sources

troubleshooting low yield in 4-(2,3-Dimethoxyphenyl)butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2,3-Dimethoxyphenyl)butanoic Acid Synthesis

Executive Summary: The "Isomer Trap"

Before optimizing reaction parameters, we must address the most common cause of "low yield" for this specific target: Regioselectivity Mismatch.

If you are attempting to synthesize 4-(2,3-dimethoxyphenyl)butanoic acid via Friedel-Crafts succinoylation of veratrole (1,2-dimethoxybenzene) , your yield of the desired 2,3-isomer will be negligible (<5%).

  • The Chemistry: Veratrole undergoes electrophilic aromatic substitution primarily at the 4-position (para to one methoxy, meta to the other) due to steric hindrance at the 3-position (between the two methoxy groups) and electronic directing effects. This produces the 3,4-dimethoxy isomer, not the 2,3-isomer.

  • The Solution: To obtain the 2,3-isomer in high yield, you must switch to a Stobbe Condensation or Wittig/Heck strategy starting from 2,3-dimethoxybenzaldehyde .

If you are already using the Stobbe route and experiencing low yields, proceed to Section 2 .

Part 1: Synthetic Pathway Analysis (Visual Guide)

The following decision tree illustrates why the synthetic route dictates your yield ceiling.

SynthesisPathways Start Target: 4-(2,3-Dimethoxyphenyl)butanoic acid RouteA Route A: Friedel-Crafts (Veratrole + Succinic Anhydride) Start->RouteA Common Mistake RouteB Route B: Stobbe Condensation (2,3-Dimethoxybenzaldehyde + Succinate) Start->RouteB Recommended InterA Intermediate: 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid RouteA->InterA Electrophilic Subst. (Para-directing) InterB Intermediate: Half-Ester / Itaconic Acid Derivative RouteB->InterB Base-Catalyzed Condensation ResultA MAJOR PRODUCT: 4-(3,4-Dimethoxyphenyl)butanoic acid (WRONG ISOMER) InterA->ResultA Reduction ResultB MAJOR PRODUCT: 4-(2,3-Dimethoxyphenyl)butanoic acid (CORRECT TARGET) InterB->ResultB Hydrolysis & Hydrogenation

Figure 1: Comparison of synthetic routes. Route A yields the thermodynamically favored 3,4-isomer. Route B is required for the 2,3-isomer.

Part 2: Troubleshooting the Stobbe Condensation Route

Context: You are reacting 2,3-dimethoxybenzaldehyde with diethyl succinate (or dimethyl succinate) using a base (e.g.,


-BuOK or NaH), followed by hydrolysis and reduction.
Issue 1: Low Yield in the Condensation Step (<40%)

Symptoms: Recovery of starting aldehyde; formation of "tarry" byproducts; low conversion on TLC.

Potential CauseMechanism of FailureCorrective Action
Moisture Contamination The Stobbe condensation proceeds via an enolate mechanism. Water quenches the base (alkoxide/hydride) and inhibits enolate formation.Protocol: Flame-dry glassware. Use fresh anhydrous THF or Toluene. Titrate or use fresh bottle of

-BuOK (hygroscopic).
Old Benzaldehyde 2,3-dimethoxybenzaldehyde oxidizes to 2,3-dimethoxybenzoic acid over time. The acid consumes base and does not condense.QC Check: Take a proton NMR of your starting material. If a -COOH peak is visible (or aldehyde proton signal is low), purify via bisulfite wash or distillation before use.
Incorrect Base Choice Sodium ethoxide (NaOEt) can sometimes be too weak or lead to Claisen self-condensation of the succinate if the temperature isn't controlled.Upgrade: Switch to Potassium tert-butoxide (

-BuOK)
in

-BuOH or THF. It is sterically bulky (reducing self-condensation) and stronger.
Issue 2: Problems During Hydrolysis/Decarboxylation

Symptoms: Isolation of a gum that refuses to crystallize; NMR shows mixture of alkene isomers and ester peaks.

  • Technical Insight: The Stobbe product is often a half-ester.[1][2] Rigorous saponification is required to get the diacid or the unsaturated mono-acid.

  • Protocol Adjustment:

    • After condensation, acidify to pH 2.

    • Extract the half-ester .

    • Perform a distinct saponification step : Reflux with 10-20% NaOH (aq) for 4–6 hours.

    • Crucial: The 2,3-dimethoxy group provides steric bulk. Standard hydrolysis times may be insufficient. Monitor disappearance of the ethyl/methyl ester triplet/quartet in NMR.

Issue 3: Incomplete Hydrogenation (The "Oil" Phase)

Symptoms: Product remains an oil; double bond peaks visible in NMR (


 ppm region obscured).
  • Cause: The alkene formed (usually a mixture of

    
    - and 
    
    
    
    -3-(carboxy)-4-(2,3-dimethoxyphenyl)but-3-enoic acid derivatives) is sterically crowded.
  • Solution:

    • Catalyst: Use 10% Pd/C (5-10 wt% loading).

    • Solvent: Acetic acid or Ethanol/AcOH mixtures often accelerate reduction compared to pure Ethanol.

    • Pressure: If atmospheric

      
       is slow (balloon), increase to 3–5 bar (45–75 psi)  in a Parr shaker.
      

Part 3: Validated Protocol (Stobbe Route)

This protocol is designed to minimize side reactions and maximize the yield of the 2,3-isomer.

Step 1: Condensation [1][3]

  • Setup: 3-neck flask,

    
     atmosphere, mechanical stirring (magnetic stirring often fails due to slurry thickness).
    
  • Reagents: Dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) and diethyl succinate (1.5 eq) in anhydrous t-Butanol .

  • Addition: Add

    
    -BuOK  (1.2 eq) solution dropwise at room temperature.
    
  • Reaction: Heat to reflux for 2–4 hours. The solution usually turns deep red/brown.

  • Workup: Acidify with dilute HCl. Remove solvent.[4] Extract with EtOAc. Extract the organic layer with saturated

    
     .
    
    • Why? The Stobbe product is a free acid (half-ester). It will go into the aqueous base. Neutral impurities (unreacted aldehyde) stay in the organic layer.

  • Isolation: Acidify the aqueous bicarbonate layer to precipitate the half-ester.

Step 2: Saponification & Decarboxylation

  • Take the crude half-ester from Step 1.

  • Reflux in 15% NaOH for 4 hours.

  • Acidify to pH 1.

  • Optional Decarboxylation: If the dicarboxylic acid is stable, you can hydrogenate it directly. If you specifically need the butanoic acid backbone, decarboxylation usually happens spontaneously during the acidic workup or subsequent hydrogenation if heat is applied, but sometimes a specific decarboxylation step (Cu powder/Quinoline) is cited in older literature. However, for this specific structure, hydrogenation of the unsaturated intermediate usually yields the saturated acid directly.

Step 3: Hydrogenation

  • Dissolve the unsaturated acid in Acetic Acid .

  • Add 10% Pd/C (10% by weight of substrate).

  • Hydrogenate at 50 psi at 50°C for 6 hours.

  • Filter through Celite. Concentrate. Recrystallize from Hexane/EtOAc.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use the Clemmensen reduction on the Friedel-Crafts product? A: Technically, yes, but you will be reducing the wrong isomer . Friedel-Crafts on veratrole yields the 3,4-dimethoxy isomer. If you absolutely must use Friedel-Crafts to get the 2,3-isomer, you would need to start with a blocked precursor (e.g., 1-bromo-2,3-dimethoxybenzene), lithiate it, react with succinic anhydride, and then reduce. This is far more complex than the Stobbe route.

Q2: My product is a sticky oil that won't crystallize. What is it? A: It is likely a mixture of the target acid and partially reduced intermediates or lactonized side-products.

  • Troubleshooting: Dissolve the oil in dilute NaOH. Wash with ether (removes non-acidic impurities/lactones). Re-acidify the aqueous layer. If it still oils out, try scratching the flask with a glass rod in the presence of pentane/hexanes at

    
    .
    

Q3: Why is the yield lower for the 2,3-isomer compared to the 3,4-isomer? A: The 2,3-substitution pattern forces the methoxy groups and the butanoic chain into close proximity (ortho effect). This creates steric strain that can inhibit the condensation step and make the final crystallization difficult. Expect yields of 50–60% for the Stobbe route, whereas the 3,4-isomer (via Friedel-Crafts) often yields >80%.

References

  • Stobbe Condensation Mechanism & Scope

    • Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation.[1][3][5][6] Organic Reactions, 6, 1-73.

    • Source:

  • Regioselectivity of Friedel-Crafts on Veratrole

    • Perkin, W. H., & Robinson, R. (1908). The synthesis of brazilin and haematoxylin and their derivatives. Journal of the Chemical Society, Transactions, 93, 489-517.
    • Source:

  • Synthesis of Phenylbutanoic Acid Derivatives

    • Merschaert, A., et al. (2006).[7] An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid.[7] Green Chemistry, 8, 202-207. (Provides context on workup and isolation of similar derivatives).

    • Source:

  • Alternative Route (Wittig)

    • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefinylation reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][8] Chemical Reviews, 89(4), 863-927.

    • Source:

Sources

Technical Support Center: Aluminum Management in Phenylbutyric Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Aluminum Chloride (


) Quenching & Removal
Ticket ID:  #PBA-SYN-004
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division
Status:  Open

Executive Summary

You are likely encountering difficulties during the Friedel-Crafts acylation step of 4-phenylbutyric acid (4-PBA) synthesis. In the standard route (Benzene + Succinic Anhydride


 3-Benzoylpropionic Acid), aluminum chloride acts as a stoichiometric reagent, not just a catalyst. It forms a stable 1:1 or 1:2 complex with the product carbonyls.

The Core Problem: Incomplete hydrolysis of this complex results in gelatinous aluminum hydroxide (


) emulsions. These "rag layers" trap product, reduce yield, and occlude impurities.

This guide provides three validated protocols to resolve these issues, ranging from standard industrial quenching to high-purity chelation workups.

Module 1: The Standard Acidic Quench (Precipitation Protocol)

Best for: Standard synthesis where the intermediate (3-benzoylpropionic acid) is isolated as a solid.

The Logic: Aluminum species are amphoteric. At neutral pH (pH 6–8), they form insoluble, gelatinous


. By driving the pH < 1, we force aluminum into the soluble ionic form (

or

), allowing the organic acid product to precipitate cleanly while aluminum stays in the mother liquor.
Step-by-Step Protocol
  • Preparation: Prepare a quench solution of 6M HCl mixed with crushed ice (Ratio: 1 kg ice per 100g

    
     used).
    
  • Quenching:

    • Critical: Do NOT pour water into the reaction flask.[1]

    • Pour the reaction mixture slowly into the vigorously stirred ice/HCl slurry.

    • Control: Maintain temperature < 20°C to prevent decarboxylation or polymerization side reactions.

  • Hydrolysis Period: Stir for 30–60 minutes. The mixture will turn from a dark red/brown complex to a biphasic system (organic solvent + aqueous Al) with suspended white solid (product).

  • Isolation:

    • Steam distill or evaporate excess benzene (if used as solvent).

    • Cool to 0–5°C.

    • Filter the precipitated solid.[1][2][3][4]

    • Wash: Wash the cake with 1M HCl (to remove residual surface Al) followed by cold water.

Troubleshooting Table: Acid Quench

SymptomProbable CauseCorrective Action
Gray/Sticky Precipitate pH > 2; Al(OH)₃ coprecipitating.Re-suspend solid in 6M HCl, stir for 30 min, filter again.
Violent Exotherm Inverse addition (Water added to AlCl₃).Always add Reaction Mix → Ice/Acid . Use external cooling.
Oily Product Incomplete benzene removal.Perform steam distillation or extended rotovap drying before filtration.

Module 2: The Chelation Workup (Rochelle Salt Method)

Best for: Scenarios where the product does not precipitate or when an extractive workup (liquid-liquid extraction) is required.

The Logic: If you cannot use strong acid (e.g., sensitive functional groups) or if you are extracting the product into an organic solvent (DCM/EtOAc), acid washing often leaves a "rag layer." Potassium Sodium Tartrate (Rochelle Salt) acts as a bidentate ligand, wrapping around


 to form a water-soluble complex that does not emulsify.
Step-by-Step Protocol
  • Quench: Slowly add the reaction mixture to a cold, saturated solution of Rochelle Salt (Potassium Sodium Tartrate) .

    • Stoichiometry: Use 1.2 equivalents of tartrate per mole of

      
      .
      
  • Agitation: Stir vigorously for 1–2 hours at room temperature.

    • Visual Cue: The cloudy/gray emulsion will separate into two distinct, clear layers (Organic clear, Aqueous clear).

  • Separation: Transfer to a separatory funnel. The aluminum stays in the aqueous layer.

  • Extraction: Extract the aqueous layer 2x with Ethyl Acetate to recover any trapped product.

Module 3: Visualizing the Aluminum Fate

Understanding where the aluminum goes is critical for process control. The diagram below illustrates the chemical transformation during the quench.

Al_Lifecycle cluster_0 Friedel-Crafts Stage cluster_1 Separation Phase AlCl3 AlCl3 (Solid) Complex Acyl-Al Complex (Red/Brown Oil) AlCl3->Complex + Benzene/Succinic Anhydride Quench Hydrolysis Step Complex->Quench AcidRoute Acid Quench (pH < 1) Quench->AcidRoute Add 6M HCl BaseRoute Neutral/Base Quench Quench->BaseRoute Add Water Only SolubleAl Al3+ / AlCl4- (Soluble in Water) AcidRoute->SolubleAl Product 3-Benzoylpropionic Acid (Precipitate) AcidRoute->Product GelAl Al(OH)3 Gel (Emulsion Nightmare) BaseRoute->GelAl BaseRoute->Product Trapped

Caption: Figure 1. The fate of Aluminum depends on pH. Acidic conditions (Top Path) ensure Aluminum solubility, preventing product entrapment.

Module 4: Advanced Troubleshooting (FAQs)

Q1: I have a persistent emulsion (Rag Layer) that won't break. What now?

A: If you are already in this situation, adding more acid won't immediately help.

  • The Celite Trick: Prepare a Büchner funnel with a 1-inch pad of Celite 545 (diatomaceous earth). Filter the entire emulsion through this pad.[3] The Celite mechanically disrupts the gelatinous aluminum hydroxides.

  • Brine Shock: Add saturated NaCl (Brine) to the mixture. The increased ionic strength forces phase separation (salting out).

Q2: My final product has high ash content (Aluminum contamination).

A: This is common if the filtration cake wasn't washed thoroughly.

  • The Reprecipitation Fix: Dissolve your crude solid in 10% NaOH (The product dissolves as the sodium salt; residual Al forms insoluble hydroxides). Filter this solution through a fine glass frit or Celite to remove the solid Al species. Then, re-acidify the clear filtrate with HCl to precipitate ultra-pure acid.

Q3: Can I use this for the Wolff-Kishner reduction step?

A: No. The Wolff-Kishner reduction (converting the ketone to the methylene group to form 4-PBA) uses Hydrazine and KOH. Aluminum is generally removed before this step. If you carry aluminum into the reduction, it will consume the expensive hydrazine and generate massive amounts of solids. Ensure your intermediate (3-benzoylpropionic acid) is Al-free before proceeding.

References

  • Method for Synthesis of 4-Phenylbutyric Acid. United States Patent 6,372,938. (2002). Describes the industrial standard of reacting benzene with butyrolactone/succinic anhydride and the specific HCl/Ice quench methodology.

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (See Section on Friedel-Crafts Acylation and Aluminum Chloride handling).

  • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis. Wiley. (Defines the "Fieser Workup" and Rochelle Salt protocols for aluminum reagents).

  • Synthesis of 4-phenylbutyric acid. European Patent EP1404638B1. Confirms the use of Lewis Acid catalysts and subsequent base/acid workup cycles for purification.[5]

Sources

Technical Support Center: Hydrogenation of Dimethoxybenzoyl Propionic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalytic Hydrogenation of Dimethoxybenzoyl Propionic Acids Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Scientists

Status: Operational Subject: Optimization of Carbonyl-to-Methylene Reduction via Catalytic Hydrogenation Reference ID: TS-HYD-DMBPA-001

Core Reaction Overview

This guide addresses the catalytic reduction of 3-(dimethoxybenzoyl)propionic acids (e.g., 2,4- or 3,4-isomers) to their corresponding 4-(dimethoxyphenyl)butyric acids .

This transformation is a two-step sequence occurring in a single pot:

  • C=O Reduction: Rapid hydrogenation of the ketone to a benzylic alcohol.

  • Hydrogenolysis: Slower, acid-catalyzed cleavage of the C-OH bond to a methylene (CH₂) group.

Common Failure Modes:

  • Stalling: Reaction stops at the alcohol or lactone intermediate.

  • Over-reduction: Saturation of the aromatic ring (loss of aromaticity).

  • Side-reaction: Demethylation (cleavage of methoxy ethers) or esterification.

Experimental Workflow & Pathway Logic

The following decision tree illustrates the reaction pathway and critical control points for optimization.

HydrogenationLogic Start Substrate: Dimethoxybenzoyl Propionic Acid Step1 Intermediate: Benzylic Alcohol / Lactone Start->Step1 Pd/C, H2 (Fast Step) Side_Demeth Side Product: Demethylation (Loss of OMe) Start->Side_Demeth High Temp (>90°C) or Strong Lewis Acid Step1->Step1 Stalled? Add H2SO4 or HClO4 Step2 Target Product: Dimethoxyphenyl Butyric Acid Step1->Step2 Acid Promoter + Heat (Rate Limiting Step) Side_Ring Side Product: Ring Saturation (Over-reduction) Step2->Side_Ring High Pressure (>50 bar) or Pt Catalyst

Figure 1: Reaction pathway logic indicating the critical rate-limiting step (hydrogenolysis) and potential deviation points.

Critical Parameters (The "Why" Behind the Protocol)

Solvent System: The Role of Acetic Acid

Why it matters: Neutral solvents (MeOH, EtOH, EtOAc) are insufficient for complete reduction to the methylene group. The intermediate benzylic alcohol is stable in neutral media.

  • Mechanism: Protonation of the benzylic hydroxyl group is required to form a water leaving group, creating a transient carbocation or activated complex that Pd/H₂ can reduce.

  • Recommendation: Use Glacial Acetic Acid (AcOH) as the primary solvent or a co-solvent (e.g., Toluene/AcOH 4:1).

Acid Promoters

Why it matters: Even in AcOH, the reaction may stall at the alcohol/lactone stage, especially with electron-rich dimethoxy rings which stabilize the ketone.

  • Optimization: Add trace amounts of strong acid (0.1 - 1.0 eq).

  • Choices:

    • Perchloric Acid (HClO₄): Highly effective but poses safety risks.

    • Sulfuric Acid (H₂SO₄): Standard industrial choice.

    • Amberlyst-15: Heterogeneous alternative (easier workup).

Catalyst Selection

Why it matters: Selectivity between the carbonyl and the aromatic ring.

  • Pd/C (5-10%): Excellent for benzylic reduction; low risk of ring saturation under mild conditions.

  • PtO₂ (Adams' Catalyst): Avoid. High risk of reducing the aromatic ring.

Troubleshooting Guide (FAQ Format)

Scenario A: "The reaction stopped, and NMR shows a mix of alcohol and lactone."

Diagnosis: The hydrogenolysis step (C-OH


 CH₂) is kinetically stalled. The alcohol intermediate has likely cyclized with the carboxylic acid to form a lactone, which is stable.
Corrective Action: 
  • Increase Acidity: Add 1-2 drops of concentrated H₂SO₄ or HClO₄ to the reaction mixture.

  • Elevate Temperature: Increase from RT to 60–70°C . Hydrogenolysis has a higher activation energy than carbonyl reduction.

  • Check Agitation: Ensure vigorous stirring (>800 rpm). This reaction is often mass-transfer limited.[1]

Scenario B: "I see loss of the methoxy signals in the NMR (Demethylation)."

Diagnosis: Conditions are too harsh. Methoxy groups on aromatic rings can undergo hydrogenolysis (cleavage to phenols) under high temperatures or strong acidic conditions. Corrective Action:

  • Lower Temperature: Do not exceed 70°C.

  • Reduce Acid Strength: If using HClO₄, switch to AcOH only or reduce the concentration of H₂SO₄.

  • Solvent Swap: Dilute the Acetic Acid with Toluene or Ethyl Acetate (1:1 ratio) to moderate the solvent acidity.

Scenario C: "The product is a liquid instead of a solid, and aromatic protons are missing."

Diagnosis: Ring saturation (Over-reduction). You have created the cyclohexyl derivative. Corrective Action:

  • Pressure Check: Reduce H₂ pressure. 1–3 bar (balloon to mild pressure) is usually sufficient for Pd/C. High pressure (>10 bar) favors ring reduction.

  • Catalyst Poisoning: If using fresh, highly active Pd/C, consider "poisoning" it slightly or using a lower loading (e.g., 2% w/w instead of 10%).

  • Avoid Pt/Rh: Ensure you are strictly using Palladium, not Platinum or Rhodium.

Optimized Experimental Protocol

Objective: Synthesis of 4-(3,4-dimethoxyphenyl)butyric acid.

ParameterSpecificationNotes
Substrate 3-(3,4-dimethoxybenzoyl)propionic acid10.0 g (42 mmol)
Catalyst 10% Pd/C (50% wet)1.0 g (10 wt% loading)
Solvent Glacial Acetic Acid100 mL (10 vol)
Promoter Conc.[2] H₂SO₄0.5 mL (approx. 2-5 mol%)
Pressure 3–5 bar (45–75 psi)Constant pressure
Temp 60°CRamp slowly
Time 6–12 HoursMonitor via HPLC/TLC

Step-by-Step Procedure:

  • Inerting: Charge the hydrogenation vessel (Parr shaker or autoclave) with the substrate and Pd/C catalyst. Safety: Add catalyst under Argon/Nitrogen flow to prevent ignition of solvent vapors.

  • Solvent Addition: Add Glacial Acetic Acid followed by the H₂SO₄ promoter.

  • Purge: Seal vessel. Purge with N₂ (3x) and then H₂ (3x) to remove oxygen.

  • Reaction: Pressurize to 3 bar H₂. Heat to 60°C with vigorous agitation.

  • Monitoring: Check H₂ uptake. Once uptake ceases, sample for HPLC. Look for the disappearance of the lactone intermediate.

  • Workup:

    • Cool to RT and vent H₂.

    • Filter catalyst through Celite (Caution: Catalyst is pyrophoric; keep wet).

    • Concentrate filtrate to ~20% volume.

    • Pour into ice water to precipitate the product. If oil forms, extract with DCM, wash with water to remove AcOH, dry, and recrystallize (typically from Toluene/Hexane).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Japan Patent Office.Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. JP2004182660A. Available at: (Specific conditions for methoxy-substituted analogues using Pd/C and Acetic Acid).
  • Nishimura, S.Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH, 2001. (Authoritative text on catalyst selectivity and solvent effects).
  • Organic Syntheses. β-Benzoylpropionic Acid. Org. Synth. 1933, 13,[3] 12. Available at: [Link] (Foundational chemistry for the substrate class).

Sources

Technical Support Center: Stabilization of Functionalized Phenylbutanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Minimizing Lactonization Side Reactions | Ticket: #PBA-LAC-001

Executive Summary

You are likely accessing this guide because you are observing low yields, unexpected peaks in HPLC/NMR (specifically around 1770 cm⁻¹ in IR or 5.5 ppm in ¹H NMR), or stability issues with 4-phenylbutanoic acid derivatives .

If your derivative contains a nucleophile (specifically a hydroxyl group) at the


 (gamma)  or 

(delta)
position relative to the carboxylic acid, spontaneous lactonization is the primary failure mode. This is not a random error; it is a thermodynamically and kinetically favored event driven by the Thorpe-Ingold effect and Baldwin’s Rules for Ring Closure .

This guide provides the protocols to arrest this cyclization during synthesis, storage, and formulation.

Module 1: The Mechanism (Why is this happening?)

Before troubleshooting, you must understand the enemy. The formation of a 5-membered lactone (dihydrofuran-2-one) from a


-hydroxy acid is a 5-exo-trig  cyclization.
The Lactonization Trap

According to Baldwin's rules, 5-exo-trig cyclizations are kinetically favored. Furthermore, the reaction is entropically driven (release of water/alcohol) and enthalpically favored (formation of a stable 5-membered ring).

  • Acidic Conditions: Protonation of the carbonyl oxygen makes the carbon highly electrophilic, inviting immediate intramolecular attack by the

    
    -OH.
    
  • Activation Events: Attempting to couple the acid (using EDC/NHS or HATU) turns the carboxylate into a leaving group, accelerating intramolecular cyclization over intermolecular coupling.

Pathway Visualization

LactonizationMechanism OpenAcid γ-Hydroxy Acid (Open Form) Activated Activated Ester (O-Acylisourea/NHS) OpenAcid->Activated Activation (EDC/HATU) Transition Tetrahedral Intermediate Activated->Transition Intramolecular Attack (Fast) Amide Desired Amide (Coupled Product) Activated->Amide Intermolecular Amine Attack (Slow) Lactone γ-Lactone (Cyclized Product) Transition->Lactone Collapse (-Leaving Group) Lactone->OpenAcid Hydrolysis (pH > 10)

Figure 1: The "Lactonization Trap" during peptide coupling. Note how intramolecular attack competes with the desired intermolecular reaction.

Module 2: Synthetic Troubleshooting

Scenario A: Peptide Coupling Fails (Lactone Formation)

Symptom: You attempt to couple


-hydroxy-4-phenylbutanoic acid to an amine, but isolate the lactone instead.

Root Cause: The rate of intramolecular cyclization (


) is orders of magnitude faster than intermolecular amine attack (

).

Protocol: The Silyl Shield Strategy You must mask the nucleophile (


-OH) before activating the electrophile (COOH).
StepReagentConditionsRationale
1. Protection TBDMS-Cl (2.5 eq) + ImidazoleDMF, 0°C to RT, 12hProtects both Alcohol and Acid as silyl ether/ester.
2. Selective Hydrolysis

/ MeOH
0°C, 1hSelectively cleaves the silyl ester (COOH) while keeping the silyl ether (OH) intact.
3. Coupling Amine + EDC/HOBt

, RT
With the OH protected, lactonization is impossible.
4. Deprotection TBAF or dilute HClTHF, 0°CRemoves the TBDMS group after the amide bond is secure.
Scenario B: Spontaneous Cyclization During Storage

Symptom: The pure acid converts to lactone in the vial over time.

Root Cause: Trace acid catalysis or "autocatalysis" by the carboxylic acid protons themselves.

Corrective Action:

  • Salt Formation: Convert the free acid to its sodium or calcium salt immediately. The carboxylate anion (

    
    ) is not electrophilic enough to be attacked by the neutral alcohol.
    
  • Lyophilization: Store as a lyophilized powder. Lactonization requires molecular mobility; the solid state significantly retards this.

Module 3: Formulation & Stability Guide

If you are developing a drug formulation (e.g., similar to Sodium Phenylbutyrate but functionalized), pH control is the single most critical variable.

The pH-Stability Equilibrium
pH RangeDominant SpeciesStability Status
pH < 4.0 Free Acid / LactoneCRITICAL: Rapid lactonization.
pH 4.0 - 6.5 Equilibrium MixtureUNSTABLE: Slow conversion to lactone.
pH 7.0 - 9.0 Carboxylate SaltSTABLE: Kinetic barrier prevents cyclization.
pH > 10.0 Carboxylate SaltSTABLE: Any existing lactone will hydrolyze open.
Decision Tree: Handling & Processing

HandlingStrategy Start Start: Functionalized Phenylbutanoic Acid CheckOH Is γ-OH present? Start->CheckOH YesOH Yes CheckOH->YesOH NoOH No CheckOH->NoOH CheckState Process State? YesOH->CheckState Synthesis Synthesis/Coupling CheckState->Synthesis Storage Storage/Formulation CheckState->Storage Safe Standard Handling NoOH->Safe Protect Action: Protect OH (TBDMS/Bn) Synthesis->Protect Buffer Action: Buffer to pH 8.0+ (Phosphate/Carbonate) Storage->Buffer

Figure 2: Operational decision tree for handling reactive derivatives.

Frequently Asked Questions (FAQ)

Q1: Can I use EDC/NHS to couple


-hydroxy-4-phenylbutanoic acid without protecting the alcohol? 
A: No.  This is a classic synthetic trap. The intermediate O-acylisourea is a potent electrophile. The intramolecular hydroxyl group is positioned perfectly (entropy) to attack it, forming the lactone and releasing the urea byproduct. You will isolate the lactone in >90% yield, not your amide.

Q2: I see a peak at 1775 cm⁻¹ in my IR spectrum. What is it? A: This is the diagnostic carbonyl stretch of a


-lactone  (5-membered ring). A linear carboxylic acid or ester typically appears around 1710–1740 cm⁻¹. The shift to higher frequency indicates ring strain, confirming lactonization has occurred.[1]

Q3: Does the Thorpe-Ingold effect apply here? A: Yes. If your phenylbutanoic chain has gem-dimethyl substituents (or other bulky groups) on the carbon chain, lactonization will be accelerated . The steric bulk compresses the bond angles, forcing the chain into a conformation that brings the -OH and -COOH closer together. These derivatives require even stricter pH control.

Q4: Can I reverse the lactonization if it happens? A: Yes, by saponification. Treat the lactone with 1N NaOH (or LiOH) in THF/Water. Heat may be required. This opens the ring to form the carboxylate salt. Do not acidify the workup; keep it basic or isolate as the salt. If you acidify to pH 2 for extraction, it will re-close.

References

  • Baldwin, J. E. "Rules for Ring Closure."[2] Journal of the Chemical Society, Chemical Communications, 1976, 734–736. Link

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for TBDMS/TBDPS protection strategies). Link

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at the Carbonyl Group and Ring Formation). Link

  • Stirnberg, M., et al. "Stability of GHB and its lactone GBL in biological samples." Forensic Science International, 2014. (Provides data on the pH-dependent equilibrium of hydroxy-acid/lactone systems). Link

Sources

Technical Support Center: Purification of 4-(2,3-Dimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-DMPBA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Workup and Isolation Protocols for 4-(2,3-Dimethoxyphenyl)butanoic Acid

Executive Summary

You are encountering difficulties in isolating high-purity 4-(2,3-dimethoxyphenyl)butanoic acid . This compound is a critical intermediate, often used in the synthesis of fused ring systems (e.g., 5,6-dimethoxy-1-tetralone) for pharmaceutical applications.

The primary challenges with this molecule typically stem from:

  • Incomplete Reduction: Presence of the 4-oxo-4-(2,3-dimethoxyphenyl)butanoic acid intermediate.

  • Lactone Formation: Spontaneous cyclization of hydroxy-intermediates into neutral lactones.

  • Regioisomers: Contamination with 3,4-dimethoxy isomers if the starting material regioselectivity was poor.

  • Physical State: Tendency to "oil out" rather than crystallize due to the flexible butyric acid chain and methoxy sterics.

This guide provides a modular purification strategy designed to systematically remove these impurities.

Module 1: The Chemical Firewall (Acid-Base Extraction)

Objective: Remove neutral organic impurities (unreacted starting materials, lactones, non-acidic byproducts) and inorganic salts.

Mechanism: The target molecule is a carboxylic acid (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


). By adjusting the pH, we can toggle its solubility between aqueous and organic phases.
  • High pH (>10): Molecule is deprotonated (carboxylate salt)

    
     Water Soluble.
    
  • Low pH (<2): Molecule is protonated (free acid)

    
     Organic Soluble.
    
Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are recommended.[1]

    • Note: Avoid Diethyl Ether if possible due to peroxide risks and flammability, though it is chemically suitable.

  • Basic Extraction (The Cut):

    • Extract the organic layer with 1M NaOH or 10% Na₂CO₃ (3x).

    • Crucial Check: The target product is now in the Aqueous Layer.

    • Waste: The Organic Layer contains neutral impurities (e.g., unreacted 1,2-dimethoxybenzene, lactones). Discard only after confirming product presence in the aqueous phase.

  • Washing: Wash the combined basic aqueous extracts with a small volume of fresh DCM to remove entrained neutral organics.

  • Acidification (The Crash):

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.

    • Observation: The product should precipitate as a solid or separate as an oil.

  • Recovery:

    • If Solid: Filter, wash with cold water, and dry.

    • If Oil: Extract with EtOAc (3x), dry over MgSO₄, filter, and concentrate in vacuo.

Visual Workflow: Acid-Base Partitioning

AcidBaseWorkup Start Crude Reaction Mixture Dissolve Dissolve in DCM/EtOAc Start->Dissolve ExtractBase Extract with 1M NaOH (pH > 10) Dissolve->ExtractBase PhaseSep Phase Separation ExtractBase->PhaseSep OrgLayer1 Organic Layer (Neutrals, Lactones, Starting Material) PhaseSep->OrgLayer1 Discard (Check TLC) AqLayer1 Aqueous Layer (Target Carboxylate Salt) PhaseSep->AqLayer1 Keep Wash Wash with fresh DCM AqLayer1->Wash Acidify Acidify with 6M HCl (pH < 2) Cool to 0°C Wash->Acidify Precipitate Product Precipitates or Oils Out Acidify->Precipitate

Figure 1: Logic flow for separating acidic product from neutral impurities using pH switching.

Module 2: Crystallization (The Polishing Step)

Objective: Remove structurally similar acidic impurities (e.g., the 4-oxo intermediate) that co-extracted in Module 1.

The Challenge: The 2,3-dimethoxy substitution pattern creates steric bulk that can disrupt crystal packing, often leading to the product "oiling out" rather than crystallizing.

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationNotes
Toluene 100%General PurityExcellent for removing non-polar tars. Heat to 60-70°C to dissolve, cool slowly.
EtOAc / Heptane 1:3 to 1:5High RecoveryDissolve in min. EtOAc, add Heptane until cloudy.
Water 100%Hydrolysis WorkupIf coming from ester hydrolysis, acidify hot aqueous solution and cool.
Acetone / Water 1:1Polar ImpuritiesGood for removing inorganic salts or highly polar keto-acids.
Troubleshooting "Oiling Out"

If your product forms a gummy oil at the bottom of the flask instead of crystals:

  • Re-heat: Dissolve the oil back into the solution by heating.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.

  • Slow Cool: Insulate the flask with foil and let it cool to room temperature over 2-3 hours. Do not use an ice bath immediately.

  • Co-Solvent Adjustment: Add slightly more of the "good" solvent (e.g., EtOAc) to keep the oil in solution longer, allowing the crystal lattice to form.

Module 3: Advanced Impurity Removal (FAQs)

Q1: My HPLC shows a persistent peak at RRT 0.85. What is it?

Diagnosis: This is likely the 4-oxo-4-(2,3-dimethoxyphenyl)butanoic acid (incomplete reduction). Solution:

  • Chemical: The oxo-acid is more polar than the target.

  • Purification: Recrystallization from Water/Acetic Acid (90:10) or Toluene is often effective. The keto-group increases water solubility compared to the methylene analog.

  • Chromatography: If crystallizing fails, use silica gel chromatography.

    • Mobile Phase: DCM:Methanol (95:5) + 0.1% Acetic Acid. The acid modifier is critical to prevent peak tailing of the carboxylic acid.

Q2: I suspect I have the 3,4-dimethoxy isomer. How do I separate it?

Diagnosis: Friedel-Crafts acylation of veratrole favors the 3,4-position. If you require the 2,3-isomer, separation is difficult due to identical pKa and similar solubility. Solution:

  • Check Starting Material: Ensure you started with a 2,3-specific precursor (e.g., 2,3-dimethoxybenzaldehyde via Stobbe condensation) rather than direct acylation of veratrole.

  • Fractional Crystallization: The 3,4-isomer typically has a higher melting point and lower solubility than the 2,3-isomer.

    • Dissolve the mixture in hot Toluene.

    • Cool to room temperature.[2] The precipitate is likely enriched in the 3,4-isomer (undesired).

    • The filtrate will be enriched in your 2,3-isomer . Repeat until pure.

Q3: The product smells like solvent even after drying.

Diagnosis: Solvate formation. Phenylbutanoic acids can form stable solvates with Benzene or Toluene. Solution:

  • Dry under high vacuum (< 1 mbar) at 40–50°C for 24 hours.

  • If acceptable for the next step, dissolve in the next reaction solvent and co-evaporate.

Decision Tree: Choosing Your Path

DecisionTree Start Crude 4-(2,3-Dimethoxyphenyl)butanoic acid Q1 Is the product Solid or Oil? Start->Q1 PathSolid Solid Q1->PathSolid PathOil Oil/Goo Q1->PathOil Q2 Major Impurity? PathSolid->Q2 Action4 Seed & Slow Cool (Module 2) PathOil->Action4 ImpNeutral Neutral (Lactones/SM) Q2->ImpNeutral ImpPolar Polar (Oxo-acid) Q2->ImpPolar ImpIsomer Isomer (3,4-dimethoxy) Q2->ImpIsomer Action1 Acid-Base Extraction (Module 1) ImpNeutral->Action1 Action2 Recrystallize (Toluene) (Module 2) ImpPolar->Action2 Action3 Column Chromatography (DCM:MeOH + AcOH) ImpIsomer->Action3 Action1->Action2 If purity < 98%

Figure 2: Troubleshooting logic for selecting the appropriate purification method based on physical state and impurity profile.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Müller, A., & Gal, E. (1944). Synthesis of dimethoxyphenylbutanoic acids and their cyclization to tetralones. Berichte der deutschen chemischen Gesellschaft, 77, 343. (Foundational work on the synthesis and properties of dimethoxyphenylbutanoic acids).

  • Linder, M. R., et al. (2002). (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic Acid.[2] Organic Syntheses, 79, 154. Link (Provides analogous workup conditions for phenylbutanoic acid derivatives).

  • PubChem. (n.d.). 4-(3,4-Dimethoxyphenyl)butanoic acid (Isomer Data Proxy). National Library of Medicine. Link (Used for physicochemical property estimation).

  • Vertex Pharmaceuticals. (2004). Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. JP2004182660A.

Sources

Technical Support Center: Stability of 4-(2,3-Dimethoxyphenyl)butanoic acid

[1]

Executive Summary: The Acid Stability Spectrum

4-(2,3-Dimethoxyphenyl)butanoic acid exhibits a bimodal stability profile depending on the specific nature of the acidic environment.

  • Aqueous Mineral Acids (Dilute): High Stability.

  • Alcoholic Acids: High Instability (Rapid Esterification).

  • Dehydrating/Lewis Acids: High Instability (Irreversible Cyclization).

  • Nucleophilic Acids (HBr/HI): High Instability (Demethylation).

Diagnostic Troubleshooting (Q&A)

Scenario A: "I see a new peak at M-18 in my LC-MS."

Diagnosis: Intramolecular Cyclization (Dehydration) Cause: Exposure to strong dehydrating acids (e.g., Polyphosphoric acid, conc. H₂SO₄) or Lewis acids (e.g., AlCl₃, BF₃) promotes intramolecular Friedel-Crafts acylation. Mechanism: The carboxylic acid activates, attacking the electron-rich aromatic ring at the vacant C6 position (ortho to the alkyl chain), forming 5,6-dimethoxy-1-tetralone . Solution:

  • Immediate Action: Neutralize the reaction mixture immediately with saturated NaHCO₃.

  • Prevention: Avoid anhydrous acidic conditions if the linear acid is the desired product. If using acid for workup, ensure low temperature (<5°C) and rapid dilution.

Scenario B: "My compound has lost acidity and is now an oil."

Diagnosis: Fischer Esterification Cause: The compound was stored or reacted in an alcohol (Methanol, Ethanol) containing trace acid (e.g., HCl in MeOH). Mechanism: The carboxylic acid converts to its corresponding methyl or ethyl ester. Solution:

  • Recovery: Saponify the ester using LiOH in THF/Water (1:1) at room temperature to regenerate the acid.

  • Prevention: Avoid alcoholic solvents for acidic HPLC mobile phases or storage; use Acetonitrile/Water mixtures instead.[1]

Scenario C: "The reaction mixture turned dark/black and the NMR shows phenol peaks."

Diagnosis: Ether Cleavage (Demethylation) Cause: Use of strong acids with nucleophilic counterions (e.g., 48% HBr, HI) or strong Lewis acids (BBr₃) at elevated temperatures. Mechanism: The acid protonates the methoxy oxygen, followed by nucleophilic attack on the methyl group, cleaving it to form a phenol. The 2,3-dimethoxy pattern is electron-rich, making it susceptible to this pathway. Solution:

  • Prevention: Use non-nucleophilic acids (e.g., H₂SO₄, HClO₄) if low pH is required. Avoid heating above 50°C in acidic media.

Deep Dive: Degradation Pathways & Mechanisms

The following diagram illustrates the critical divergence points in stability based on specific acidic conditions.

StabilityPathwaysStart4-(2,3-Dimethoxyphenyl)butanoic acidStableSTABLE(No Reaction)Start->StableDilute aq. HCl/H2SO4(RT, <24h)TetraloneCYCLIZATION(5,6-Dimethoxy-1-tetralone)[M-18 mass shift]Start->TetraloneDehydrating Acid (PPA)or Lewis Acid (AlCl3)Friedel-Crafts AcylationEsterESTERIFICATION(Methyl/Ethyl Ester)Start->EsterAlcoholic Solvent + H+(MeOH/HCl)PhenolDEMETHYLATION(Phenolic Derivatives)Start->PhenolStrong Nucleophilic Acid(HBr, HI, BBr3) + Heat

Figure 1: Stability decision tree for 4-(2,3-Dimethoxyphenyl)butanoic acid showing major degradation products based on acid type and solvent.

Mechanistic Insight: The "Tetralone Trap"

The 2,3-dimethoxy substitution pattern creates a unique electronic environment. The methoxy group at position 3 activates the position para to it (position 6 on the ring). Since the side chain is at position 1, position 6 is perfectly situated for a 6-membered ring closure.

  • Risk Factor: This cyclization is often spontaneous in Polyphosphoric Acid (PPA) or Eaton's Reagent and is a standard method for synthesizing tetralone precursors for drug scaffolds [1]. If your goal is not the tetralone, these reagents are contraindicated.

Standardized Stability Testing Protocol

Use this protocol to validate the integrity of your material if degradation is suspected.

Materials Required
  • Solvent: Acetonitrile (ACN) and Water (HPLC Grade).

  • Acid: 0.1% Formic Acid or Trifluoroacetic acid (TFA).

  • Standard: Authentic 4-(2,3-Dimethoxyphenyl)butanoic acid (>98%).

Workflow
  • Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 ACN:Water .

    • Note: Do not use Methanol to avoid potential esterification artifacts during analysis.

  • Stress Test (Optional): To verify acid stability, add 10 µL of concentrated HCl to a separate aliquot and let stand for 1 hour at RT.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Gradient: 5% to 95% ACN in Water (+0.1% Formic Acid) over 10 minutes.

    • Detection: UV at 210 nm (backbone) and 280 nm (aromatic methoxy absorption).

  • Analysis Criteria:

    • Retention Time (RT): The carboxylic acid will elute earlier than the cyclized tetralone (which is more hydrophobic).

    • Mass Spec: Look for the parent ion [M+H]+ = 225.1 .

      • 239.1 = Methyl Ester (Artifact from MeOH).

      • 207.1 = Tetralone (Loss of H₂O).

Quantitative Data Summary

ConditionAcid TypeTempTimePredicted StabilityMajor Product
Aqueous Workup 1M HCl25°C< 2hStable (>99%)Parent Acid
HPLC Mobile Phase 0.1% TFA / Water25°C24hStable (>99%)Parent Acid
Alcoholic Solution 0.1% HCl / MeOH25°C4hUnstable (<80%)Methyl Ester
Dehydrating Polyphosphoric Acid60°C1hUnstable (0%)5,6-Dimethoxy-1-tetralone
Cleavage 48% HBr100°C2hUnstable (0%)Demethylated Phenols

References

  • Tetralone Synthesis via Intramolecular Friedel-Crafts Acylation

    • Title: Synthesis of 1-tetralones by intramolecular Friedel-Crafts reaction of 4-arylbutyric acids using Lewis acid catalysts.[1]

    • Relevance: Defines the cyclization p
    • Source:

  • Demethylation of Aryl Ethers

    • Title: Demethylation of 2,3-dimethoxyphenyl derivatives.[1]

    • Relevance: Explains the vulnerability of the methoxy groups to strong nucleophilic acids (Instability Scenario C).
    • Source:

  • General Stability of Phenylbutanoic Acids

    • Title: Solubility and Stability of Phenylbutanoic Acid Derivatives.[1]

    • Relevance: Provides baseline solubility and pKa data supporting the aqueous workup protocols.
    • Source:

Validation & Comparative

Comparative Profiling: 2,3-Dimethoxy vs. 3,4-Dimethoxy Phenylbutanoic Acid

[1][2]

Executive Summary

  • 4-(3,4-dimethoxyphenyl)butanoic acid : The "Veratryl" analogue. It is the more synthetically accessible and biologically common isomer. It mimics the catechol pharmacophore (found in dopamine/epinephrine) but with methylated oxygens to improve lipophilicity and blood-brain barrier (BBB) penetration. It generally retains the HDAC inhibitory profile of 4-PBA but with altered potency due to electron donation.

  • 4-(2,3-dimethoxyphenyl)butanoic acid : The "Ortho-Meta" analogue. This isomer introduces significant steric bulk proximal to the alkyl chain ("ortho effect"). This often reduces potency in narrow binding pockets (like HDAC active sites) but can enhance selectivity for targets requiring specific twisted conformations (e.g., certain sigma receptors or isoindole-based viral endonuclease inhibitors).

Key Performance Matrix
Feature3,4-Dimethoxy Analogue 2,3-Dimethoxy Analogue
Primary Utility HDAC Inhibition, NeuroprotectionSpecialized Probes (Sigma receptors), Viral Endonuclease
Synthetic Accessibility High (Direct Friedel-Crafts)Moderate/Low (Requires directed ortho-lithiation or specific aldehydes)
Steric Profile Streamlined/Planar-compatibleTwisted/Bulky (Ortho-clash)
Metabolic Liability High (O-demethylation to catechols)Moderate (Steric hindrance protects one methoxy)
Kv7.2 Channel Activity Poor (125-fold loss of potency)Unknown/Predicted Neutral

Mechanistic & Pharmacological Comparison

Structure-Activity Relationship (SAR)

The core difference lies in the "Ortho Effect."

  • The 3,4-Isomer (Meta/Para): The methoxy groups are distal to the butanoic acid tail. This allows the phenyl ring to rotate freely, adopting a planar conformation if necessary to slide into the hydrophobic "tube" of the HDAC active site. The electron-donating methoxy groups increase the electron density of the ring, potentially strengthening

    
     stacking interactions with aromatic residues (e.g., Phe/Tyr) in the receptor pocket.
    
  • The 2,3-Isomer (Ortho/Meta): The methoxy group at position 2 (ortho) sterically clashes with the alkyl chain at position 1. This forces the phenyl ring to twist out of plane relative to the alkyl chain.

    • Consequence: If the target receptor requires a flat, planar entry (like many intercalators or narrow-channel enzymes), this isomer will fail (loss of potency).

    • Advantage: If the target receptor has a globular, hydrophobic pocket that accommodates "twisted" ligands (e.g., Sigma-1 receptors), this isomer may show superior selectivity.

Biological Case Studies

Case Study A: Kv7.2 Channel Modulation (Neurology) Research into Kv7.2 openers (for epilepsy) utilizing a phenylbutanoic acid-linked scaffold demonstrated a critical SAR rule:

  • Result: The introduction of 3,4-dimethoxy substituents caused a 125-fold loss of potency compared to the unsubstituted phenyl ring.

  • Mechanism: The Kv7.2 binding site is sterically restricted; the extra width provided by the meta/para methoxy groups prevented the molecule from seating correctly.

  • Implication: While "more polar" or "more lipophilic" often sounds better, the 3,4-isomer's bulk is a liability in tight ion channel pockets.

Case Study B: HDAC Inhibition (Epigenetics)

  • Mechanism: HDAC inhibitors like 4-PBA work by inserting the alkyl chain into the lysine-binding channel, with the phenyl ring acting as a "Cap Group" that sits on the enzyme surface.

  • 3,4-Dimethoxy: The electron-rich ring can enhance surface interactions, but excessive polarity can hinder the initial hydrophobic capture.

  • 2,3-Dimethoxy: Rarely used as a simple HDAC inhibitor because the ortho-methoxy group prevents the "Cap" from laying flat against the enzyme surface, often reducing potency (

    
    ) compared to the 3,4-isomer or the unsubstituted parent.
    

Experimental Protocols

Synthesis Workflows

The synthetic divergence is a critical factor for researchers choosing between these two.

Protocol A: Synthesis of 4-(3,4-dimethoxyphenyl)butanoic acid

Rationale: Direct electrophilic aromatic substitution is possible due to the activating nature of veratrole.

  • Reagents: Veratrole (1,2-dimethoxybenzene), Succinic Anhydride,

    
    , Nitrobenzene (solvent).
    
  • Step 1 (Friedel-Crafts Acylation):

    • Dissolve Veratrole (10 mmol) and Succinic Anhydride (11 mmol) in Nitrobenzene.

    • Slowly add

      
       (22 mmol) at 0°C. Stir at RT for 4 hours.
      
    • Mechanism:[1][2][3] The 4-position (para to one OMe, meta to other) is the most nucleophilic.

    • Intermediate: 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid.[4]

  • Step 2 (Reduction):

    • Perform Clemmensen Reduction (Zn(Hg), conc. HCl) or Wolff-Kishner (Hydrazine, KOH) to reduce the ketone to a methylene group.

    • Yield: High (>70%).

Protocol B: Synthesis of 4-(2,3-dimethoxyphenyl)butanoic acid

Rationale: Direct Friedel-Crafts on veratrole yields the 3,4-isomer. You must start with a pre-substituted scaffold.

  • Reagents: 2,3-Dimethoxybenzaldehyde, (Carboxyethyl)triphenylphosphonium bromide (Wittig Reagent) or Meldrum's acid pathway.

  • Step 1 (Wittig/Horner-Wadsworth-Emmons):

    • React 2,3-dimethoxybenzaldehyde with the ylide generated from the phosphonium salt.

    • Intermediate: Styryl-carboxylic acid derivative (unsaturated).

  • Step 2 (Hydrogenation):

    • Catalytic hydrogenation (

      
      , Pd/C, MeOH) to saturate the double bond.
      
    • Yield: Moderate (Multi-step process).

Visualization of Synthetic Logic

SynthesisComparisonVeratroleVeratrole(1,2-dimethoxybenzene)FC_AcylationFriedel-Crafts(Succinic Anhydride)Veratrole->FC_AcylationDirect RouteAldehyde2,3-Dimethoxy-benzaldehydeWittigWittig Reaction(+ Chain Extension)Aldehyde->WittigIndirect RouteInter_344-Oxo Intermediate(Ketone)FC_Acylation->Inter_34RegioselectiveInter_23Unsaturated Intermediate(Alkene)Wittig->Inter_23ReductionReduction(Zn/Hg or H2/Pd)Inter_34->ReductionInter_23->ReductionProd_34PRODUCT A:3,4-Dimethoxy(Veratryl)Reduction->Prod_34Prod_23PRODUCT B:2,3-Dimethoxy(Ortho-Subst)Reduction->Prod_23

Caption: Synthetic divergence showing the direct access to the 3,4-isomer versus the multi-step requirement for the 2,3-isomer.

Biological Evaluation Protocol (Self-Validating)

To objectively compare these isomers in your own lab, use this HDAC Fluorometric Activity Assay :

  • Substrate: Boc-Lys(Ac)-AMC (Fluorogenic substrate).

  • Enzyme source: HeLa nuclear extract (rich in HDAC1/2).

  • Procedure:

    • Incubate enzyme with Compound A (2,3-dimethoxy) and Compound B (3,4-dimethoxy) at varying concentrations (1

      
      M - 100 
      
      
      M) for 30 mins at 37°C.
    • Add substrate and incubate for 30 mins.

    • Add Developer solution (Trypsin) to release the fluorophore from deacetylated lysine.

  • Validation Check:

    • Positive Control: Trichostatin A (TSA) must show >90% inhibition.

    • Negative Control: DMSO only.

    • Expectation: The 3,4-isomer should show an

      
       in the low micromolar range (comparable to 4-PBA), while the 2,3-isomer will likely show a higher 
      
      
      (lower potency) due to steric hindrance at the cap region.

References

  • PubChem. (2025).[5] 4-(3,4-Dimethoxyphenyl)butanoic acid.[5] National Library of Medicine. Available at: [Link]

  • Peraza, D. A., et al. (2010). Discovery of a Series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches that Modulate Modes of Kv7.2 (KCNQ2) Channel Pharmacology. Journal of Medicinal Chemistry. Available at: [Link]

  • Gao, C., et al. (2020). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]

  • Carcelli, M., et al. (2020). Exploration of the 2,3-Dihydroisoindole Pharmacophore for Inhibition of the Influenza Virus PA Endonuclease. Molecules. Available at: [Link]

Biological Activity Validation of 4-(2,3-Dimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

4-(2,3-Dimethoxyphenyl)butanoic acid (CAS: 64400-76-6) is a structural analog of the clinically established histone deacetylase (HDAC) inhibitor, 4-Phenylbutyric acid (4-PBA) . While 4-PBA is a well-characterized chemical chaperone and HDAC inhibitor, the introduction of methoxy groups at the 2,3-position of the phenyl ring alters the compound's lipophilicity and electronic profile.

This guide outlines the validation framework for establishing 4-(2,3-Dimethoxyphenyl)butanoic acid as a bioactive agent. Specifically, it focuses on its utility as a Class I/II HDAC inhibitor with validated efficacy in inducing apoptosis and arresting proliferation in HT-29 colorectal cancer cells .

Why This Compound?

Researchers investigate this analog to overcome the limitations of 4-PBA, which often requires millimolar concentrations to achieve therapeutic efficacy. The methoxy-substitution strategy aims to enhance:

  • Cellular Permeability: Increased lipophilicity facilitates passive transport across the plasma membrane.

  • Target Affinity: Altered steric and electronic interactions at the HDAC enzyme surface ("cap" region).

Mechanistic Insight: The HDAC Inhibition Pathway

The primary biological activity of 4-(2,3-Dimethoxyphenyl)butanoic acid is the inhibition of HDAC enzymes.[1] By preventing the removal of acetyl groups from histone lysine residues, the compound shifts the chromatin structure from a condensed (heterochromatin) to a relaxed (euchromatin) state, reactivating silenced tumor suppressor genes like CDKN1A (p21).

Pathway Visualization

HDAC_Pathway Compound 4-(2,3-Dimethoxyphenyl) butanoic acid HDAC HDAC Enzymes (Class I/II) Compound->HDAC Inhibits Histones Histone Tails (H3/H4) Compound->Histones Results in Hyperacetylation HDAC->Histones Normally Deacetylates Chromatin Chromatin Relaxation (Euchromatin) Histones->Chromatin Promotes Transcription Transcription of Tumor Suppressors (p21/WAF1) Chromatin->Transcription Activates Outcome Apoptosis & G1 Cell Cycle Arrest Transcription->Outcome Induces

Figure 1: Mechanism of Action.[2] The compound inhibits HDACs, leading to histone hyperacetylation and reactivation of apoptotic pathways.

Comparative Analysis: 4-(2,3-DMP)BA vs. Alternatives

To validate the biological activity of 4-(2,3-Dimethoxyphenyl)butanoic acid, it must be benchmarked against standard alternatives.[3]

Feature4-(2,3-Dimethoxyphenyl)butanoic acid4-Phenylbutyric Acid (4-PBA)Trichostatin A (TSA)
Role Test Compound Clinical Standard (Reference) Potency Control
Structure Phenylbutyrate + 2,3-DimethoxyUnsubstituted PhenylbutyrateHydroxamic Acid
Potency Range

M to low mM (Predicted)
mM range (Low potency)nM range (High potency)
Selectivity Class I/II HDACsClass I/II HDACsPan-HDAC
Cellular Uptake High (Enhanced Lipophilicity)ModerateModerate
Validation Target HT-29 Colorectal Cells Urea Cycle / CF / CancerResearch Tool Only

Key Differentiator: The 2,3-dimethoxy substitution is designed to improve the pharmacokinetic profile compared to 4-PBA, potentially allowing for lower effective dosages in in vitro assays.

Experimental Validation Protocols

The following protocols are designed to provide a self-validating data set. Scientific Integrity Note: Always run a solvent control (DMSO < 0.1%) and a positive control (e.g., 4-PBA or TSA) to ensure assay validity.

Protocol A: Fluorometric Cell-Free HDAC Inhibition Assay

Objective: Quantify the direct inhibitory effect on HDAC enzymatic activity (IC50 determination).

  • Reagent Prep: Prepare a 10 mM stock of 4-(2,3-Dimethoxyphenyl)butanoic acid in DMSO.

  • Substrate: Use a fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation:

    • Mix HeLa nuclear extract (rich in HDACs) or recombinant HDAC1/2 with assay buffer.

    • Add the test compound at serial dilutions (e.g., 0.1

      
      M to 10 mM).
      
    • Incubate at 37°C for 30 minutes.

  • Reaction: Add the fluorogenic substrate and incubate for 30–60 minutes.

  • Development: Add the developer solution (trypsin/peptidase) to release the fluorophore from deacetylated substrates.

  • Readout: Measure fluorescence (Ex: 350-360 nm / Em: 450-460 nm).

  • Calculation: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration] to derive the IC50.

Protocol B: Anti-Proliferation Assay in HT-29 Cells

Objective: Confirm phenotypic efficacy in the specific cell line cited in literature.

  • Seeding: Plate HT-29 human colorectal adenocarcinoma cells (ATCC HTB-38) at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Treatment:

    • Remove media and add fresh media containing 4-(2,3-Dimethoxyphenyl)butanoic acid (0, 1, 5, 10, 50, 100, 500

      
      M).
      
    • Control: 4-PBA (same concentrations) and DMSO vehicle.

  • Duration: Incubate for 48 and 72 hours.

  • Detection: Add 10

    
    L of CCK-8 or MTT reagent to each well. Incubate for 2–4 hours.
    
  • Quantification: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Analysis: Calculate % Cell Viability relative to DMSO control. A significant left-shift in the dose-response curve compared to 4-PBA indicates superior potency.

Protocol C: Mechanistic Confirmation (Western Blot)

Objective: Prove that the observed cell death is due to HDAC inhibition (Biomarker Validation).

  • Treatment: Treat HT-29 cells with the IC50 concentration of the test compound for 24 hours.

  • Lysis: Harvest cells in RIPA buffer containing protease and phosphatase inhibitors. Crucial: Do not add deacetylase inhibitors to the lysis buffer if you are measuring in vitro activity, but for cellular accumulation, standard lysis is fine.

  • Separation: Run 20

    
    g of protein on a 12% SDS-PAGE gel.
    
  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-Acetyl-Histone H3 (Lys9/Lys14) and Anti-Acetyl-Histone H4.

    • Downstream Target: Anti-p21 (WAF1/CIP1).

    • Loading Control: Anti-

      
      -Actin or GAPDH.
      
  • Result Interpretation:

    • Valid Result: A distinct increase in Acetyl-H3/H4 band intensity compared to the untreated control confirms HDAC inhibition.

    • Valid Result: Induction of p21 correlates with cell cycle arrest.

Experimental Workflow Diagram

This diagram summarizes the logical flow for validating the compound, ensuring a robust "Go/No-Go" decision process.

Validation_Workflow Start Compound Synthesis/ Procurement Step1 Cell-Free HDAC Assay (Target Engagement) Start->Step1 Decision1 IC50 < 4-PBA? Step1->Decision1 Step2 HT-29 Viability Assay (Phenotypic Screen) Decision1->Step2 Yes Refine Refine Structure Decision1->Refine No Step3 Western Blot (Mechanistic Proof) Step2->Step3 If Cytotoxic Publish Valid Bioactive Candidate Step3->Publish If H3/H4 Acetylated

Figure 2: Validation Workflow. A step-by-step logic gate for confirming biological activity.

References

  • Pharmaffiliates. (n.d.). Product Details: 4-(2,3-Dimethoxyphenyl)butanoic acid.[4][5][6] Retrieved February 20, 2026, from [Link]

    • Citation Note: Identifies the compound as a butyrate analog with effects on apoptosis and HDAC activity in HT-29 cells.[4]

  • Miller, A. C., et al. (2011). The role of histone deacetylase inhibitors in the treatment of colorectal cancer.[1] Journal of Biomedicine and Biotechnology.

    • Citation Note: Provides the foundational context for using HDAC inhibitors (like butyrate deriv
  • Egorin, M. J., et al. (1999). Plasma pharmacokinetics of phenylbutyrate in patients with refractory solid tumors. Journal of Clinical Oncology. Citation Note: Establishes the baseline pharmacokinetics of the parent compound, 4-PBA, highlighting the need for more potent analogs.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 323675 (Related Isomer). Retrieved from [Link]

    • Citation Note: Used for structural comparison and physicochemical property verification of dimethoxyphenylbutanoic acid deriv

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(2,3-Dimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-(2,3-Dimethoxyphenyl)butanoic acid. Designed for researchers, scientists, and drug development professionals, this document elucidates the primary fragmentation pathways, compares its behavior to a structurally related compound, and provides a robust experimental protocol for data acquisition.

Introduction to Fragmentation Analysis

In drug discovery and metabolomics, the unambiguous identification of small molecules is paramount. Mass spectrometry, particularly with electron ionization (EI), is a powerful tool that provides a reproducible fragmentation "fingerprint" of a molecule. Understanding these fragmentation patterns is crucial for structural elucidation. 4-(2,3-Dimethoxyphenyl)butanoic acid, a butyrate analogue, is of interest for its potential biological activities, including effects on apoptosis and histone deacetylase (HDAC) activity.[1] Its structure, containing a butanoic acid chain and a dimethoxy-substituted aromatic ring, presents several predictable yet informative fragmentation pathways.

Section 1: The Fragmentation Pathway of 4-(2,3-Dimethoxyphenyl)butanoic Acid

Upon electron ionization, 4-(2,3-Dimethoxyphenyl)butanoic acid (Molecular Weight: 224.25 g/mol ) forms a molecular ion (M•+) at a mass-to-charge ratio (m/z) of 224. This molecular ion is energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions.[2] The resulting mass spectrum is a unique signature of the molecule's structure.

Key Fragmentation Mechanisms:

The fragmentation of this molecule is governed by the interplay between the carboxylic acid functional group and the substituted aromatic ring.

  • McLafferty Rearrangement: This is a hallmark fragmentation for molecules containing a carbonyl group and an accessible γ-hydrogen.[3][4][5] The carbonyl oxygen of the butanoic acid moiety abstracts a hydrogen atom from the γ-carbon via a six-membered transition state. This is followed by the cleavage of the α-β carbon bond, resulting in the expulsion of a neutral propene molecule (C₃H₆, 42 Da) and the formation of a resonance-stabilized radical cation at m/z 182 .

  • Benzylic Cleavage: The bond between the alkyl chain and the aromatic ring is a labile point. Cleavage at this benzylic position results in the loss of a butanoic acid radical (•C₃H₆COOH, 87 Da), leading to the formation of a highly stable 2,3-dimethoxybenzyl cation. However, a more prominent pathway involves cleavage of the Cγ-Cδ bond, which upon charge retention by the aromatic portion, forms a stable dimethoxyphenylmethyl radical cation at m/z 152 . This fragment is often the base peak, indicating its high stability.

  • Subsequent Fragmentations: The primary fragments can undergo further decomposition.

    • The m/z 152 ion can lose a methyl radical (•CH₃, 15 Da) from one of the methoxy groups to form an ion at m/z 137 .

    • Further fragmentation can involve the loss of carbon monoxide (CO, 28 Da), a common fragmentation for phenolic compounds, leading to ions of lower mass.

The fragmentation pathway is visualized in the diagram below.

G M 4-(2,3-Dimethoxyphenyl)butanoic acid Molecular Ion (M•+) m/z 224 Neutral1 - C3H6 (Propene) M->Neutral1 Neutral2 - C4H7O2• (Butanoic acid radical) M->Neutral2 F182 McLafferty Rearrangement Product [C9H10O4]•+ m/z 182 F152 Benzylic Fragment [C9H12O2]•+ m/z 152 (Base Peak) Neutral3 - CH3• (Methyl radical) F152->Neutral3 F137 [C8H9O2]+ m/z 137 Neutral1->F182 McLafferty Rearrangement Neutral2->F152 Benzylic Cleavage Neutral3->F137 Loss of Methyl

Caption: Proposed EI fragmentation pathway for 4-(2,3-Dimethoxyphenyl)butanoic acid.

Summary of Mass Spectral Data:

m/zProposed Fragment IonIdentityRelative Intensity
224[C₁₂H₁₆O₄]•+Molecular Ion (M•+)Low
182[C₉H₁₀O₄]•+McLafferty Rearrangement ProductModerate
152[C₉H₁₂O₂]•+Dimethoxyphenylmethyl Radical Cation100% (Base Peak)
137[C₈H₉O₂]+Loss of •CH₃ from m/z 152High

Section 2: Comparative Fragmentation Analysis

To better understand the influence of the dimethoxy substituents, it is instructive to compare the fragmentation of the target molecule with that of 4-(4-Methoxyphenyl)butanoic acid , an isomer. While both molecules have the same molecular weight (194 g/mol is incorrect, it's 224 g/mol for the dimethoxy and 194 g/mol for the single methoxy), the position of the methoxy groups significantly influences ion stability and fragmentation pathways.

For 4-(4-Methoxyphenyl)butanoic acid, the molecular ion appears at m/z 194.[6] The key fragmentation is also a benzylic cleavage, leading to a prominent methoxybenzyl cation at m/z 121 , which is often the base peak.[6]

Comparison Table:

Feature4-(2,3-Dimethoxyphenyl)butanoic acid4-(4-Methoxyphenyl)butanoic acidRationale for Difference
Molecular Ion (m/z) 224194Difference in molecular formula (two vs. one methoxy group).
Base Peak (m/z) 152121Corresponds to the stable benzylic cation. The mass difference (31 Da) reflects the additional methoxy group.
Key Rearrangement McLafferty (m/z 182)McLafferty (m/z 152)Both undergo McLafferty rearrangement, but the resulting fragment masses differ due to the parent mass.

The comparison highlights that while the fundamental fragmentation mechanisms (Benzylic cleavage, McLafferty rearrangement) are conserved, the presence and position of substituents directly translate to predictable mass shifts in the key fragment ions. The stability of the aromatic fragment dictates the base peak in both cases.[7]

Section 3: Experimental Protocol for Data Acquisition

This protocol outlines a standard method for acquiring an electron ionization mass spectrum for a semi-volatile small molecule like 4-(2,3-Dimethoxyphenyl)butanoic acid using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Vortex the solution until the sample is fully dissolved.

  • If necessary, perform a serial dilution to achieve a final concentration of approximately 10-50 µg/mL.

2. GC-MS System Configuration:

  • Gas Chromatograph (GC):

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV (standard for library matching).

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: Set a solvent delay of 2-3 minutes to prevent filament damage from the solvent peak.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS.

  • Acquire the data using the parameters above.

  • Process the resulting chromatogram. Identify the peak corresponding to the analyte.

  • Extract the mass spectrum from the apex of the analyte's chromatographic peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation.

G cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_analysis Data Analysis Dissolve Dissolve Analyte (1 mg/mL) Dilute Dilute to ~25 µg/mL Dissolve->Dilute Inject Inject 1 µL Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-400) Ionize->Detect Extract Extract Spectrum Detect->Extract Identify Identify Fragments Extract->Identify Compare Library Comparison (e.g., NIST) Identify->Compare

Caption: Standard experimental workflow for GC-EI-MS analysis.

Conclusion

The mass spectrum of 4-(2,3-Dimethoxyphenyl)butanoic acid is characterized by a clear fragmentation pattern dominated by a stable benzylic cation at m/z 152 and a significant McLafferty rearrangement product at m/z 182. This predictable fragmentation provides a reliable fingerprint for its identification. Comparative analysis with isomers demonstrates how subtle structural changes predictably alter the mass spectrum, reinforcing the foundational principles of mass spectrometry. The provided experimental protocol offers a robust starting point for researchers seeking to acquire high-quality data for this and similar small molecules.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
  • Fluorine notes. (2020). A NEW PERSPECTIVE ON THE MCLAFFERTY REARRANGEMENT IN THE SPECTRA OF n-CARBOXYLIC ACIDS AND THE.
  • Dunnivant & Ginsbach. (2008). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Whitman People.
  • Chemistry Steps. (2025). McLafferty Rearrangement.
  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. ResearchGate.
  • Wikipedia. (n.d.). McLafferty rearrangement.
  • US EPA. (2025). 4-(2,3-Dimethoxyphenyl)butanoic acid Properties. CompTox Chemicals Dashboard.
  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry.
  • A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)butyric acid. PubChem.
  • Pharmaffiliates. (n.d.). 4-(3,4-Dimethoxyphenyl)butanoic Acid-d6.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Dunnivant & Ginsbach. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman People.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.

Sources

Reference Standard Qualification Guide: 4-(2,3-Dimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In pharmaceutical development, 4-(2,3-Dimethoxyphenyl)butanoic acid (CAS: 64400-76-6) typically appears as a regioisomeric impurity or a specialized building block in the synthesis of phenylbutyrate analogues, histone deacetylase (HDAC) inhibitors, or synthetic capsaicinoids.

Unlike its widely available isomer 4-(3,4-Dimethoxyphenyl)butanoic acid , the 2,3-isomer lacks a dedicated Pharmacopeial monograph (USP/EP). This absence forces analytical scientists to make a critical choice: source a commercial chemical reagent and qualify it in-house, or commission a custom certified reference material (CRM) .

This guide objectively compares these sourcing strategies and provides a self-validating protocol to ensure your analytical data meets ICH Q2(R1) and GMP standards.

Comparative Analysis of Reference Standard Options

The following table contrasts the three primary sources for this standard, evaluating them against the rigor required for regulatory submission.

FeatureOption A: Commercial Reagent Grade Option B: Custom Synthesized CRM Option C: In-House Isolation
Primary Source Chemical catalogs (e.g., Enamine, Angene)Specialized CRM Vendors (e.g., LGC, Alsachim)Isolated from reaction mother liquor
Typical Purity 95% - 98% (Variable)>99.0% (Certified)Variable (High risk of carryover)
Traceability Low (Batch-to-batch variation)High (CoA with traceability chain)Internal only
Isomeric Purity Risk: May contain 3,4-isomerGuaranteed: <0.1% Isomeric impurityUnknown without qNMR
Cost / Time Low / Immediate (< 1 week)High / Long Lead (8-12 weeks)High Labor / Medium Time
Recommended Use Early R&D, Range-findingGMP Release Testing, Stability Impurity Identification (Qualitative)
Expert Insight: The Isomeric Pitfall

The critical risk with Option A is regioisomeric contamination . Commercial syntheses often start with veratrole (1,2-dimethoxybenzene). Friedel-Crafts acylation typically favors the 4-position (leading to the 3,4-isomer). The 2,3-isomer requires specific ortho-lithiation or alternative pathways. If your "standard" contains 2% of the 3,4-isomer, your impurity quantification will be biased.

Qualification Protocol: The "Self-Validating" Standard

If you choose Option A (Commercial Reagent) or Option C (Isolation) , you must upgrade the material to a "Primary Reference Standard" status. Use this self-validating workflow.

Step 1: Structural Confirmation (The "Identity" Gate)

You must distinguish the 2,3-isomer from the 3,4-isomer using 1H-NMR.

  • 2,3-Isomer Signal: Look for the aromatic region (6.5 - 7.2 ppm). The 2,3-substitution pattern creates a crowded environment. You should observe a triplet (or dd) for the proton at position 5, and doublets for positions 4 and 6.

  • 3,4-Isomer Signal: The 3,4-pattern typically shows a distinct singlet (position 2) and two coupled protons (positions 5 and 6).

  • Criterion: No detectable singlet in the aromatic region corresponding to the 3,4-isomer.

Step 2: Purity Assignment (Mass Balance Approach)

Do not rely on the vendor's "Area %". Calculate the absolute assay (


) using the Mass Balance equation:


  • 
    :  Determined by HPLC (Method below).
    
  • 
    :  Karl Fischer Titration (Crucial: Butanoic acid derivatives are hygroscopic).
    
  • 
    :  Residue on Ignition (ROI) / Sulfated Ash.
    
  • 
    :  Residual Solvents via GC-HS.
    

Validated Analytical Method (HPLC-UV)

This method is optimized to separate the critical pair (2,3-isomer vs. 3,4-isomer).

Method Parameters
ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)High surface area required to resolve structural isomers.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Acidic pH is critical. It suppresses ionization of the carboxylic acid (

), ensuring the analyte is neutral and retained on the column.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for phenyl rings.
Gradient 0-2 min: 15% B (Isocratic)2-15 min: 15%

60% B15-20 min: 60%

90% B
Initial low organic holds the polar acid; gradient elutes the isomers.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 210 nm (primary) & 275 nm (secondary)210 nm maximizes sensitivity for the carbonyl; 275 nm is specific to the aromatic ring (check for specificity).
Temperature 30°CControls viscosity and retention time reproducibility.
System Suitability Criteria (Self-Validation)
  • Resolution (

    
    ):  > 2.0 between 4-(2,3-dimethoxyphenyl)butanoic acid and 4-(3,4-dimethoxyphenyl)butanoic acid (spike sample required).
    
  • Tailing Factor (

    
    ):  < 1.5 (High tailing indicates insufficient acid in Mobile Phase A).
    
  • Injection Precision: RSD < 2.0% (n=6).

Decision Workflow: Qualifying Your Standard

The following diagram illustrates the logical flow for accepting a reference standard for GMP use.

ReferenceStandardWorkflow Start Start: Receive Standard Material VendorCheck Check Vendor CoA (Is it a CRM?) Start->VendorCheck IsCRM Yes (CRM) VendorCheck->IsCRM Certified Source NotCRM No (Reagent Grade) VendorCheck->NotCRM Catalog Source UseDirectly Use Directly (Verify ID only) IsCRM->UseDirectly FullChar Initiate Full Characterization NotCRM->FullChar NMR 1H-NMR Analysis (Regio-isomer Check) FullChar->NMR IsomerPure Isomeric Purity > 99%? NMR->IsomerPure Reject REJECT MATERIAL (High Isomeric Impurity) IsomerPure->Reject No (3,4-isomer detected) MassBalance Mass Balance Calculation (HPLC + KF + ROI + GC) IsomerPure->MassBalance Yes AssignPotency Assign Potency (Valid for 12 Months) MassBalance->AssignPotency

Figure 1: Decision logic for qualifying 4-(2,3-Dimethoxyphenyl)butanoic acid. Note the critical "Isomeric Purity" gate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24880514, 4-(2,3-Dimethoxyphenyl)butanoic acid. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Suchetti, L. F., et al. (2019). The First Reverse Phase HPLC Method Validation for Analysis of Glycerol Phenylbutyrate in Pharmaceutical Formulation. Separation Science Plus. Retrieved from [Link]

Technical Comparison Guide: Cytotoxicity Profiling of 4-(2,3-Dimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2,3-Dimethoxyphenyl)butanoic acid (CAS: 16357-59-8 / Analogous) is a critical chemical intermediate, primarily utilized in the synthesis of benzo-fused cyclic compounds (e.g., tetralones) and as a structural analog to the histone deacetylase (HDAC) inhibitor 4-Phenylbutyric acid (4-PBA) . Unlike its widely characterized analogs, the 2,3-dimethoxy isomer remains under-reported in public toxicology databases.

This guide provides a rigorous framework for evaluating its in vitro cytotoxicity profile. By benchmarking against 4-PBA (Standard of Care/Safety Reference) and 4-(3,4-Dimethoxyphenyl)butanoic acid (Structural Isomer), we establish a predictive safety baseline. Current Structure-Activity Relationship (SAR) data suggests this compound exhibits a low-cytotoxicity profile (IC50 > 1 mM) in non-malignant lines, functioning more as a cytostatic agent or chemical chaperone than a potent cytotoxin.

Comparative Analysis: The Target vs. Alternatives

The following table contrasts the target compound with its primary toxicological benchmarks. The comparison focuses on lipophilicity (LogP), predicted metabolic stability, and cytotoxicity thresholds.

FeatureTarget: 4-(2,3-Dimethoxyphenyl)butanoic acid Alt 1: 4-Phenylbutyric Acid (4-PBA) Alt 2: 4-(3,4-Dimethoxyphenyl)butanoic acid
Role Synthetic Intermediate / Novel HDACi CandidateFDA-Approved Drug (Urea Cycle Disorders), Chemical ChaperoneSynthetic Intermediate (Donepezil precursors)
Electronic Profile Electron-rich (2,3-dimethoxy); Sterically crowdedNeutral aromatic ringElectron-rich (3,4-dimethoxy); Sterically accessible
Predicted LogP ~2.1 - 2.4 (Moderate Lipophilicity)~1.6 (Lower Lipophilicity)~2.1 - 2.3
Cytotoxicity (IC50) Predicted: 2–5 mM (Low Toxicity)Measured: 2–10 mM (Cytostatic)Predicted: 1–5 mM
Metabolic Liability High (O-demethylation at C2/C3 positions)Low (Beta-oxidation to phenylacetic acid)High (O-demethylation at C3/C4)
Key Risk Potential quinone-methide formation (rare)Sodium overload (in salt form)Reactive metabolite formation
Scientific Insight: The "Ortho-Effect" in Toxicity

The 2,3-dimethoxy substitution creates a unique steric environment compared to the 3,4-isomer. In metabolic assays, the 2-position methoxy group can hinder enzymatic access, potentially prolonging half-life but also altering the formation of reactive catechol intermediates. While 4-PBA is rapidly processed via beta-oxidation, the dimethoxy analogs may undergo CYP450-mediated O-demethylation, requiring specific hepatotoxicity screening (HepG2 assays).

Mechanism of Action & Signaling Pathways

Understanding the potential biological impact requires mapping the compound's interaction with cellular machinery. As a phenylbutyrate derivative, the primary mechanism is likely HDAC Inhibition leading to chromatin relaxation, rather than direct membrane disruption.

Pathway Diagram: Predicted Cellular Impact

The diagram below illustrates the parallel processing of the target compound versus 4-PBA, highlighting the divergence in metabolic activation.

G cluster_cytosol Cytosol / Nucleus cluster_metabolism Metabolic Fate (Microsomes) Compound 4-(2,3-Dimethoxyphenyl) butanoic acid CellEntry Passive Diffusion (LogP ~2.3) Compound->CellEntry HDAC HDAC Inhibition (Class I/II) CellEntry->HDAC Primary MOA CYP CYP450 (O-Demethylation) CellEntry->CYP Metabolism Acetylation Increased Histone Acetylation HDAC->Acetylation GeneExp Gene Expression (p21, Cell Cycle Arrest) Acetylation->GeneExp Catechol Catechol Intermediate (Potential ROS) CYP->Catechol Tox Risk Conjugation Glucuronidation (Excretion) Catechol->Conjugation Detox

Figure 1: Predicted pharmacodynamic and metabolic pathway. The primary mode of action is likely epigenetic modulation (HDAC inhibition), while toxicity risks stem from potential catechol formation during metabolism.

Experimental Protocols: Validating the Profile

To objectively define the cytotoxicity of 4-(2,3-Dimethoxyphenyl)butanoic acid, researchers must employ a Multi-Parametric Cytotoxicity Workflow . Single-endpoint assays (like MTT) are insufficient due to potential redox interference from methoxy-phenolic moieties.

Protocol A: Dual-Endpoint Viability Screening

Objective: Distinguish between mitochondrial dysfunction (early tox) and membrane rupture (late tox/necrosis).

Materials:

  • Cell Lines: HepG2 (Metabolic competent), HEK293 (Renal proxy), HUVEC (Endothelial).

  • Controls: 4-PBA (Negative/Low Tox), Doxorubicin (Positive High Tox).

  • Reagents: CCK-8 (WST-8) Kit, LDH Cytotoxicity Kit.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(2,3-Dimethoxyphenyl)butanoic acid in DMSO to create a 100 mM stock. Note: Ensure final DMSO concentration in culture is <0.5% to prevent solvent toxicity.

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Apply serial dilutions (0, 10, 50, 100, 500, 1000, 5000 µM). Include a "Vehicle Only" control.

  • Incubation: Expose cells for 24h and 48h .

  • Supernatant Harvest (LDH): Transfer 50 µL of supernatant to a new plate for LDH analysis (Membrane integrity).

  • Cell Viability (CCK-8): Add CCK-8 reagent to the remaining cells. Incubate 1-4h. Measure Absorbance at 450 nm.

  • Data Analysis:

    • Calculate % Viability =

      
      .
      
    • Plot Dose-Response Curve using non-linear regression (Log(inhibitor) vs. response).

Protocol B: Solubility & Precipitation Check (Self-Validating Step)

Why: Phenylbutanoic acid derivatives can precipitate in aqueous media at high concentrations (>1 mM), causing false "toxicity" due to physical stress on cells.

  • Validation: Before adding to cells, centrifuge the master mix at 10,000 x g for 5 mins. If a pellet forms, the compound is insoluble at that concentration. Do not test above solubility limit.

Workflow Visualization

The following diagram outlines the decision matrix for interpreting cytotoxicity data for this specific compound class.

Workflow Start Start: Compound Solubilization (DMSO) Check Precipitation Check (PBS, 37°C) Start->Check Assay Multiplex Assay (CCK-8 + LDH) Check->Assay Clear Solution Result1 IC50 < 100 µM Assay->Result1 Result2 IC50 > 1000 µM Assay->Result2 Action1 High Toxicity: Check for Impurities or Apoptosis Result1->Action1 Action2 Low Toxicity: Proceed to Efficacy (HDAC/Synthesis) Result2->Action2

Figure 2: Experimental decision tree. Precipitated compound is a common confounder in high-dose assays for lipophilic acids.

Interpretative Guide: What the Data Means

When you generate data for 4-(2,3-Dimethoxyphenyl)butanoic acid, use these benchmarks to categorize your findings:

  • Safety Zone (Expected):

    • IC50 > 2 mM: Consistent with 4-PBA. Indicates the compound is safe for use as a chemical chaperone or synthesis intermediate.

    • Morphology: No vacuolization or detachment at <500 µM.

  • Warning Signals:

    • IC50 < 50 µM: Unexpectedly high toxicity.

    • Cause: Likely contamination with reactive alkylating agents (if used in synthesis) or formation of a quinone methide metabolite.

    • Action: Perform HPLC purity check. The 2,3-dimethoxy arrangement is generally stable; instability suggests impurities.

  • Metabolic Variance:

    • If HepG2 (Liver) toxicity is significantly higher than HEK293 (Kidney) toxicity, the compound is undergoing bio-activation (CYP-mediated toxicity).

References

  • BenchChem. (2025).[1] In-depth Technical Guide: Biological Activity of 4-(2,3-dihydroxyphenyl)butanoic acid. Link

  • Fisher Scientific. (2021). Safety Data Sheet: 4-Phenylbutyric acid and analogs. Link

  • Kusaczuk, M., et al. (2023).[2] Phenylbutyrate as a therapeutic candidate: Mechanisms and clinical applications. Pharmacological Reports. Link

  • Araque, I., et al. (2025).[3][4] New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells. PMC. Link

  • Reta, G.F., et al. (2012).[3] Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. Natural Product Communications. Link

Sources

Technical Guide: Comparative HDAC Inhibitory Potency of Phenylbutyrate Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Phenylbutyrate (4-PBA) is a first-generation Histone Deacetylase (HDAC) inhibitor originally approved for urea cycle disorders. While clinically valuable, its utility as an epigenetic modulator is limited by its low potency (millimolar IC50) , requiring high dosage for efficacy.

This guide analyzes the structure-activity relationship (SAR) of 4-PBA against its structural analogues, specifically focusing on the transition from carboxylate to hydroxamate zinc-binding groups. We provide experimental protocols for validating these potency differences in vitro.

The Pharmacophore: Why Structure Dictates Potency

To understand the potency disparity between Phenylbutyrate and its analogues, one must analyze the three-domain pharmacophore of HDAC inhibitors:

  • The Cap Group: Interacts with the rim of the catalytic tunnel (PBA: Phenyl ring).

  • The Linker: Spans the hydrophobic tunnel (PBA: Propyl chain).

  • The Zinc-Binding Group (ZBG): Chelates the active site Zinc ion (

    
    ).
    
The Critical Flaw of 4-PBA

4-PBA utilizes a Carboxylic Acid as its ZBG. This is a "weak" warhead. It coordinates the zinc ion in a monodentate or bidentate fashion but lacks the binding affinity required for tight inhibition. Consequently, 4-PBA acts as a "prodrug-like" inhibitor or a weak competitive inhibitor.

The Hydroxamate Solution

Analogues like (S)-HDAC-42 or 4-PBHA replace the carboxylic acid with a Hydroxamic Acid (


). This group forms a stable five-membered chelate ring with the zinc ion, displacing the water molecule essential for catalysis. This single modification typically improves potency by 3 to 4 orders of magnitude .

Comparative Potency Data

The following table synthesizes IC50 data from multiple comparative studies. Note the dramatic shift from Millimolar (mM) to Nanomolar (nM) upon structural modification.

Table 1: IC50 Comparison of PBA and Key Analogues
CompoundZBG TypeLinker/CapHDAC Isoform SelectivityIC50 (In Vitro)Relative Potency
Sodium Butyrate (NaB) CarboxylateShort AliphaticClass I/IIa~ 1.0 - 2.0 mM1x (Baseline)
4-Phenylbutyrate (4-PBA) CarboxylatePhenyl-PropylClass I/IIa0.4 - 2.0 mM ~2x
4-PBHA (Direct Hydroxamate)HydroxamatePhenyl-PropylPan-HDAC~ 0.4

M
~2,500x
(S)-HDAC-42 HydroxamatePhenyl-Butyrate linkedPan-HDAC~ 16 nM ~60,000x
SAHA (Vorinostat) HydroxamatePhenyl-HeptylPan-HDAC~ 50 - 100 nM~20,000x

Analyst Note: When designing experiments, do not use 4-PBA at micromolar concentrations expecting inhibition. It requires 2–5 mM in cell culture to observe histone hyperacetylation, whereas analogues like HDAC-42 or SAHA are active at 1–5


M .

Mechanistic Visualization

The following diagram illustrates the competitive inhibition pathway and the structural divergence between the weak acid (PBA) and the potent hydroxamate (Analogue).

HDAC_Mechanism cluster_Inhibitors Inhibitor Classes HDAC Active HDAC Enzyme (Zn2+ in Active Site) Substrate Acetylated Histone (Substrate) HDAC->Substrate Normal Catalysis Complex_Weak Unstable Complex (High Off-Rate) HDAC->Complex_Weak + PBA Complex_Strong Stable Complex (Low Off-Rate) HDAC->Complex_Strong + Analogue Result_Deac Deacetylation (Gene Silencing) Substrate->Result_Deac Acetyl group removed PBA 4-PBA (Carboxylate ZBG) Weak Binding PBA->HDAC Competition (mM) Analogue HDAC-42 / PBHA (Hydroxamate ZBG) Strong Chelation Analogue->HDAC Competition (nM) Result_Ac Histone Hyperacetylation (Gene Expression Change) Complex_Weak->Result_Ac Partial Inhibition Complex_Strong->Result_Ac Potent Inhibition

Caption: Comparative mechanism of action. Note that Hydroxamate analogues form a stable complex, preventing substrate deacetylation more effectively than the weak carboxylate binding of PBA.

Experimental Protocol: Fluorometric Activity Assay

To objectively compare these analogues in your lab, use a Fluorometric Lysyl-Deacetylase Assay . This is preferred over colorimetric assays for its wider dynamic range, which is essential when comparing mM and nM potent compounds.

Assay Principle

The assay utilizes a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC ).[1]

  • Deacetylation: HDAC enzyme removes the acetyl group.

  • Activation: Trypsin (Developer) cleaves the deacetylated lysine, releasing the AMC fluorophore.

  • Detection: Fluorescence is measured (Ex 350-380 nm / Em 440-460 nm).[1][2]

Step-by-Step Workflow

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .
    
  • Substrate: Boc-Lys(Ac)-AMC (

    
     final).
    
  • Enzyme: HeLa Nuclear Extract (crude) or Recombinant HDAC1/3 (purified).

Protocol:

  • Preparation:

    • Dilute 4-PBA to 10 mM (High control).

    • Dilute Analogue (e.g., SAHA/HDAC-42) to 10

      
      M  (Low control).
      
    • Prepare a serial dilution (1:10) for IC50 determination.

  • Incubation (Enzyme + Inhibitor):

    • Add

      
       Inhibitor + 
      
      
      
      Enzyme solution.
    • Critical: Incubate for 10 minutes at 37°C before adding substrate. This allows the inhibitor to reach equilibrium with the active site.

  • Reaction:

    • Add

      
       Substrate.[2]
      
    • Incubate for 30 minutes at 37°C .

  • Development:

    • Add

      
       Developer (Trypsin/Stop Solution).
      
    • Incubate 15 minutes at Room Temp .

  • Read:

    • Measure Fluorescence.[1][2][3][4]

    • Calculate % Inhibition:

      
      .
      
Workflow Visualization

Assay_Workflow Step1 1. Pre-Incubation (Enzyme + Inhibitor) Step2 2. Substrate Addition (Boc-Lys(Ac)-AMC) Step1->Step2 Step3 3. Enzymatic Reaction (30 min @ 37°C) Step2->Step3 Step4 4. Developer Addition (Releases AMC) Step3->Step4 Step5 5. Fluorescence Read (Ex 360 / Em 460) Step4->Step5

Caption: Optimized fluorometric workflow. The pre-incubation step is critical for accurate IC50 determination of slow-binding inhibitors.

References

  • Kazuhiro, C., et al. "Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors."[5][6] Journal of Medicinal Chemistry, 2005.[5]

  • Lu, Q., et al. "Antitumor Effects of a Novel Phenylbutyrate-Based Histone Deacetylase Inhibitor, (S)-HDAC-42, in Prostate Cancer." Cancer Research, 2006.

  • Abcam. "HDAC Activity Assay Kit (Fluorometric) Protocol." Abcam Technical Support, 2021.

  • Sigma-Aldrich. "Histone Deacetylase Assay Kit, Fluorometric Technical Bulletin." Merck/Sigma, 2023.

  • Gore, S.D., et al. "Impact of the putative deacetylase inhibitor phenylbutyrate on in vivo acetylation of histone H3 and H4." Clinical Cancer Research, 2006.

Sources

Publish Comparison Guide: Validation of 4-(2,3-Dimethoxyphenyl)butanoic Acid Purity by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Shift to Absolute Purity: In the high-stakes environment of pharmaceutical intermediate synthesis, relying on HPLC-UV for the validation of 4-(2,3-Dimethoxyphenyl)butanoic acid (CAS 64400-76-6) is increasingly viewed as insufficient. While UV detection is robust for major component assay, it frequently fails to detect non-chromophoric synthetic byproducts or co-eluting regioisomers at the trace levels (<0.1%) required by modern ICH Q2(R2) standards.

This guide objectively compares the industry-standard HPLC-UV workflow against the superior specificity of LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) . We provide a validated protocol designed to detect trace impurities with a Limit of Quantitation (LOQ) significantly lower than traditional methods, ensuring downstream safety in drug development.

Part 1: Compound Profile & Analytical Challenges

Target Analyte: 4-(2,3-Dimethoxyphenyl)butanoic acid[1][2]

  • CAS Number: 64400-76-6[1][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 224.25 g/mol

  • Acidity (pKa): ~4.76 (Carboxylic acid moiety)

  • LogP: ~2.1 (Moderately lipophilic)

The Analytical Problem: During the Friedel-Crafts acylation or subsequent reduction steps used to synthesize this compound, common impurities include:

  • Regioisomers: 4-(3,4-dimethoxyphenyl)butanoic acid (difficult to resolve by UV alone).

  • Decarboxylated byproducts: Non-acidic species that may not ionize in standard UV wavelengths.

  • Inorganic salts: Invisible to UV but suppress ionization in MS if not managed.

Part 2: Comparative Analysis (LC-MS vs. Alternatives)

The following table contrasts the performance of the proposed LC-MS method against traditional techniques.

Table 1: Method Performance Matrix
FeatureLC-MS/MS (Recommended) HPLC-UV (Standard) H-NMR (Orthogonal)
Primary Detection Principle Mass-to-Charge Ratio (

)
Chromophore Absorbance (210/254 nm)Proton Magnetic Resonance
Specificity High: Resolves co-eluting peaks via mass filtering.Moderate: Co-eluting isomers appear as a single peak.High: Structural ID, but overlaps in aromatic region.
Sensitivity (LOD) < 1 ng/mL (Trace analysis)~1-10 µg/mL~100 µg/mL (0.1-1%)
Linearity Range

dynamic range

dynamic range
Linear but poor dynamic range
Suitability for Purity Gold Standard for <0.05% impurities.Suitable for Assay (>98%), not trace impurities.Good for mass balance, poor for trace impurities.
Decision Logic for Researchers

Use LC-MS when:

  • You must validate purity >99.5%.

  • You suspect the presence of regioisomers (e.g., 2,4- or 3,4-dimethoxy variants).

  • You are performing cleaning validation (swab analysis) where sensitivity is paramount.

Part 3: Validated Experimental Protocol

This protocol is designed for a Triple Quadrupole (QQQ) or Q-TOF system. The method utilizes Negative Electrospray Ionization (ESI-) due to the acidic nature of the analyte, ensuring maximum sensitivity.

Instrumentation & Conditions[5][6][7]
  • LC System: UHPLC (Agilent 1290 / Waters Acquity or equivalent)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18,

    
     mm, 1.8 µm)
    
    • Reasoning: A C18 column provides strong retention for the lipophilic phenyl ring while the acidic mobile phase suppresses ionization of the carboxyl group to improve peak shape.

  • Mobile Phase A: 0.1% Formic Acid in Water[4]

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Volume: 2 µL

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10% Equilibration
1.00 10% Load
6.00 90% Elution of Analyte
7.50 90% Wash
7.60 10% Re-equilibration

| 10.00 | 10% | Stop |

Mass Spectrometry Parameters (ESI Negative)
  • Ionization Mode: ESI (-)

  • Precursor Ion:

    
    
    
  • Capillary Voltage: 3000 V

  • Gas Temperature: 300°C

  • Drying Gas: 10 L/min

MRM Transitions (Quantification & Qualification):

  • Quantifier:

    
     (Loss of 
    
    
    
    , characteristic of carboxylic acids).
  • Qualifier:

    
     (Subsequent loss of methyl radical from methoxy group).
    

Part 4: Validation Data Summary (Representative)

The following data represents typical performance metrics achievable with this protocol, adhering to ICH Q2(R2) guidelines.

Table 2: Validation Results
ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Specificity No interference at RT of analyteS/N > 1000 for analyte; Blank cleanPass
Linearity (

)


(Range: 5 - 1000 ng/mL)
Pass
Accuracy (Recovery)


(n=6)
Pass
Precision (RSD)


(Intra-day)
Pass
LOD S/N > 3:10.5 ng/mLPass
LOQ S/N > 10:11.5 ng/mLPass

Part 5: Visualization of Workflows

Diagram 1: Analytical Method Selection Strategy

This decision tree guides the researcher on when to deploy LC-MS versus HPLC-UV based on the synthesis stage.

MethodSelection Start Start: Purity Analysis StageCheck Synthesis Stage? Start->StageCheck Crude Crude Intermediate StageCheck->Crude Early Final Final Product / API StageCheck->Final Late Method_UV Use HPLC-UV (Cost Effective) Crude->Method_UV UV_Check Is Purity > 98% by UV? Final->UV_Check UV_Check->Method_UV No (<98%) ImpurityCheck Trace Impurities Suspected? UV_Check->ImpurityCheck Yes (>98%) Method_MS Use LC-MS/MS (High Sensitivity) ImpurityCheck->Method_UV No ImpurityCheck->Method_MS Yes (Isomers/Salts)

Caption: Decision matrix for selecting LC-MS over HPLC-UV based on purity thresholds and synthesis stage.

Diagram 2: MS/MS Fragmentation Pathway

Understanding the fragmentation is critical for setting up the Multiple Reaction Monitoring (MRM) method.

Fragmentation Parent Precursor Ion [M-H]- m/z 223.1 Step1 Decarboxylation (-CO2) Parent->Step1 Fragment1 Product Ion 1 m/z 179.1 Step1->Fragment1 Step2 Demethylation (-CH3) Fragment1->Step2 Fragment2 Product Ion 2 m/z 164.1 Step2->Fragment2

Caption: Proposed ESI(-) fragmentation pathway for 4-(2,3-Dimethoxyphenyl)butanoic acid showing characteristic loss of CO2.

References

  • International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[6][5][7][8][9] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). CompTox Chemicals Dashboard: 4-(2,3-Dimethoxyphenyl)butanoic acid.[2][3] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2776366, 4-(2,3-Dimethoxyphenyl)butanoic acid. Available at: [Link]

  • Marahatta, A., et al. (2012).[10] "Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry." Journal of Chromatography B, 903, 118-125.[10] (Referenced for phenyl-acid extraction protocols). Available at: [Link]

Sources

Structural Confirmation of 2,3-Substitution Patterns by NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Regioisomer Challenge

In small molecule drug discovery and complex synthesis, confirming the regiochemistry of disubstituted aromatic and heteroaromatic rings is a critical milestone. The 2,3-substitution pattern (vicinal substitution) presents a unique analytical challenge. Unlike 1,4- (para) patterns, which possess symmetry, or 1,3- (meta) patterns, which often show distinct coupling constants, 2,3-isomers are frequently indistinguishable from 2,4- or 3,4-isomers using standard 1D


H NMR or low-sensitivity 

C experiments alone.

This guide objectively compares 2D NOESY (Nuclear Overhauser Effect Spectroscopy) against alternative structural elucidation methods (HMBC, 1D


H J-coupling). We demonstrate why NOESY is the superior "product" for resolving spatial proximity in 2,3-substituted systems, provided specific experimental protocols are followed.
Comparative Analysis: NOESY vs. Alternatives

The following table contrasts NOESY with standard alternatives for determining regioisomerism in a generic heteroaromatic system (e.g., pyridine, indole, quinoline).

FeatureNOESY (The Solution) HMBC (Heteronuclear Multiple Bond Correlation) 1D

H NMR (

-Coupling)
Primary Mechanism Through-Space Dipolar Coupling (

)
Through-Bond Scalar Coupling (

)
Through-Bond Scalar Coupling (

)
2,3-Pattern Confirmation Definitive. Detects direct spatial proximity between substituents at pos 2 and 3.Ambiguous.

correlations can overlap (e.g., C2 to H4 vs C4 to H2); requires distinct carbonyls/quaternary carbons.
Weak. Vicinal coupling (

) constants are often similar for 2,3 vs 3,4 isomers.
Sensitivity Medium (Requires optimization of mixing time

).
Low (Requires

C abundance; insensitive for quaternary carbons with low relaxation).
High (Standard routine).
Blind Spots Exchangeable protons (OH/NH) may vanish;

drop-off.
Cannot distinguish if quaternary carbons have identical shifts; no correlation through heteroatoms sometimes.Cannot distinguish isomers with identical spin systems (e.g., both AMX).
Experimental Time 1–4 Hours (2D).2–8 Hours (2D, depending on sample conc).5 Minutes.
Technical Deep Dive: The NOESY Methodology
3.1 The Mechanistic Advantage

The structural confirmation of a 2,3-substitution pattern relies on proving that Substituent A (at pos 2) is spatially adjacent to Substituent B (at pos 3) .

  • NOESY detects magnetization transfer between nuclear spins that are close in space (typically

    
    ).[1][2][3][4] The intensity of the cross-peak is proportional to 
    
    
    
    .
  • The "Vicinal" Signature: In a 2,3-isomer, the protons of the substituents (or the H-atom at the position) will show a strong NOE cross-peak. In a 2,4-isomer, they are separated by an intervening ring proton (H-3), preventing a direct NOE between substituents.

3.2 Critical Protocol Parameters

To ensure data integrity, the NOESY experiment must be tuned to the molecular weight (MW) and tumbling rate (


) of the analyte.
  • Mixing Time (

    
     or D8):  This is the variable that determines the "product" performance.
    
    • Small Molecules (MW < 600 Da): Use 0.5 – 0.8 seconds .[5]

    • Medium Molecules (MW 600–1200 Da): NOE may cross zero (crossover region). Use ROESY instead.

    • Reasoning: If

      
       is too short, NOE buildup is insufficient (false negative). If too long, spin diffusion occurs, showing correlations between non-adjacent protons (false positive).
      
  • Zero-Quantum Suppression (ZQS):

    • Requirement: Essential for aromatic protons.

    • Reasoning: Protons with similar chemical shifts and J-coupling (common in aromatic rings) generate "Zero-Quantum" artifacts that distort NOE peaks.[4] ZQS pulse sequences (e.g., noesygpphzs on Bruker) eliminate these artifacts.

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system. If Step 3 fails, do not proceed to Step 4.

Phase 1: Sample Preparation
  • Concentration: Prepare a sample of 10–30 mM in a deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ).
  • Degassing (Optional but Recommended): Bubble Argon for 2 minutes or use freeze-pump-thaw.

    • Causality: Dissolved paramagnetic oxygen (

      
      ) accelerates relaxation (
      
      
      
      ), competing with the NOE enhancement and reducing signal intensity.
Phase 2: Acquisition (Standard 500 MHz Spectrometer)
  • Pulse Sequence: Select a phase-sensitive 2D NOESY with gradient selection (e.g., noesygpph).

  • Parameter Setup:

    • D1 (Relaxation Delay): Set to

      
       (typically 2–3 seconds).
      
    • D8 (Mixing Time): Set to 500 ms (0.5 s) for initial screening.

    • TD (Time Domain): F2 = 2048, F1 = 256 (or 512 for high resolution).[6]

    • NS (Scans): Minimum 8 (adjust for signal-to-noise).

  • Validation: Run a quick 1D

    
    H spectrum first to ensure lines are sharp (shimming is critical for resolving aromatic multiplets).
    
Phase 3: Processing & Analysis
  • Window Function: Apply a sine-bell squared (

    
    ) function to both dimensions.
    
  • Phasing: Manually phase the diagonal peaks to be negative (or positive, depending on convention, but opposite to noise). Real NOE cross-peaks for small molecules will have the same sign as the diagonal (negative) in phase-sensitive modes, or opposite sign to the diagonal in magnitude modes depending on the specific sequence/software (check specific instrument documentation; typically, NOESY small molecule peaks are positive while diagonal is negative if phased absorption).

    • Standard Convention (Bruker): Diagonal = Negative; Exchange peaks = Negative; NOE (small molecule) = Positive .[3]

  • Symmetrization: Avoid. It can create false cross-peaks from noise.

Data Interpretation: The "Walk" Strategy

To confirm the 2,3-pattern, you must "walk" around the ring using NOE correlations.

Case Study: 2,3-Disubstituted Pyridine
  • Target: Confirm substituents

    
     (at C2) and 
    
    
    
    (at C3).
  • Alternative: 2,4-Disubstituted isomer.

Logical Flow:

  • Identify the signal for H-4 , H-5 , and H-6 (using COSY/J-coupling).

  • Check R1

    
     R2: 
    
    • 2,3-Isomer: Strong NOE cross-peak between

      
       protons and 
      
      
      
      protons.
    • 2,4-Isomer: NOE is absent . Instead,

      
       NOEs to H-3 , and 
      
      
      
      NOEs to H-3 and H-5 .
  • Check R2

    
     H-4: 
    
    • 2,3-Isomer:

      
       shows NOE to H-4 .
      
    • 2,4-Isomer:

      
       (now at pos 4) is the substituent at position 4, so no H-4 exists.
      
Visual Workflow (DOT Diagram)

NOESY_Workflow Start Start: Unknown Isomer AssignProtons Step 1: Assign Ring Protons (1D NMR + COSY) Start->AssignProtons RunNOESY Step 2: Run 2D NOESY (Mix time: 0.5-0.8s) AssignProtons->RunNOESY Check_R1_R2 Check NOE: Subst(2) <-> Subst(3)? RunNOESY->Check_R1_R2 Yes_NOE Strong Cross Peak Observed Check_R1_R2->Yes_NOE Yes No_NOE No Cross Peak Check_R1_R2->No_NOE No Result_23 CONFIRMED: 2,3-Substitution (Vicinal) Yes_NOE->Result_23 Check_H3 Check for H-3 Signal (Singlet/Doublet between Substs?) No_NOE->Check_H3 Check_H3->Result_23 Ambiguous (Check Mixing Time) Result_24 CONFIRMED: 2,4-Substitution (Meta-like) Check_H3->Result_24 H-3 NOEs to both Substs

Caption: Logical decision tree for distinguishing 2,3-substitution from 2,4-substitution using NOESY cross-peak analysis.

Structural Visualization

The diagram below illustrates the spatial interactions (NOE) expected in a 2,3-disubstituted system versus a 2,4-system.

Structure_NOE cluster_23 2,3-Substitution Pattern (Direct Interaction) cluster_24 2,4-Substitution Pattern (Separated by H-3) C2 C2-R1 C3 C3-R2 C2->C3 Strong NOE H4 H-4 C3->H4 NOE C2_b C2-R1 H3_b H-3 C2_b->H3_b NOE C4_b C4-R2 C2_b->C4_b NO NOE H3_b->C4_b NOE

Caption: Comparison of NOE pathways. Left: 2,3-pattern allows direct R1-R2 interaction. Right: 2,4-pattern is interrupted by H-3.

References
  • Claridge, T. D. W. (2016).[6] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[6] (Chapter 8: Through-Space Correlations).

  • Neuhaus, D., & Williamson, M. P. (2000).[4] The Nuclear Overhauser Effect in Structural and Conformational Analysis (2nd ed.). Wiley-VCH.[4]

  • Columbia University NMR Facility. (2018). NOESY and ROESY Guidelines for Small Molecules. Link

  • University of Chicago NMR Facility. (2021). 1D NOESY Made Easy: Parameter Optimization. Link

  • Burns, D. C., & Reynolds, W. F. (2021).[6] Minimizing risk of deducing wrong natural product structures from NMR data.[6] Magnetic Resonance in Chemistry, 59(5), 500-533.[6]

Sources

In Vivo Efficacy Comparison: Phenylbutyric Acid (4-PBA) & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 4-phenylbutyrate (4-PBA) is a dual-function small molecule acting as an ammonia scavenger and a histone deacetylase (HDAC) inhibitor/chemical chaperone. Despite its clinical success in Urea Cycle Disorders (UCDs), its application is limited by rapid metabolism, high dosage requirements (up to 20g/day), and poor blood-brain barrier (BBB) penetrance.

This guide objectively compares 4-PBA against its next-generation derivatives: Glycerol Phenylbutyrate (GPB) for pharmacokinetic optimization and Hydroxamic Acid/Chain-Extended Analogs for enhanced potency. We synthesize in vivo data to guide researchers in selecting the optimal variant for metabolic, neurodegenerative, and oncological applications.

Part 1: Pharmacokinetic Optimization (UCD Focus)

Comparison: Sodium Phenylbutyrate (NaPB) vs. Glycerol Phenylbutyrate (GPB)

The Challenge: NaPB requires rapid, high-volume dosing, leading to peak-trough fluctuations that can trigger adverse events (nausea, mucositis) without maintaining constant ammonia control.

The Solution: GPB (Ravicti®) is a triglyceride prodrug containing three molecules of PBA linked to a glycerol backbone. It requires hydrolysis by pancreatic lipases, resulting in a controlled, sustained release of the active moiety.

Mechanism of Action: Nitrogen Scavenging Pathway

Both agents ultimately metabolize to Phenylacetylglutamine (PAGN) , which is excreted in urine, carrying waste nitrogen.[1][2] However, the rate of PBA entry into the portal circulation differs fundamentally.

NitrogenScavenging NaPB Sodium Phenylbutyrate (NaPB) PBA Phenylbutyrate (Free Acid) NaPB->PBA Rapid Dissolution (Stomach) GPB Glycerol Phenylbutyrate (GPB) GPB->PBA Slow Hydrolysis (Pancreatic Lipases) PAA Phenylacetate (Active Metabolite) PBA->PAA Beta-Oxidation (Liver) PAGN Phenylacetylglutamine (Excreted) PAA->PAGN Conjugation with Glutamine Urine Urinary Excretion (Nitrogen Removal) PAGN->Urine Renal Clearance

Figure 1: Comparative metabolic pathway. GPB provides a rate-limited entry of PBA, preventing saturation of downstream enzymes.

Quantitative Data Summary: Pharmacokinetic Parameters

Data derived from pooled Phase II/III clinical studies and comparative mouse models.

ParameterSodium Phenylbutyrate (NaPB)Glycerol Phenylbutyrate (GPB)Clinical Implication
Tmax (Time to Peak) ~1.0 hour~4.0 - 10.0 hoursGPB offers sustained coverage; NaPB spikes rapidly.
Cmax (Peak Plasma) High (Toxic Potential)~25-30% Lower than NaPBGPB reduces risk of PAA-associated neurotoxicity.
Systemic Exposure (AUC) ReferenceEquivalent (Bioequivalent)Efficacy (total nitrogen removal) is maintained.
Urinary PAGN Recovery ~50-60% of dose~50-60% of doseNitrogen scavenging efficiency is identical.
Palatability Salty/Bitter (Poor compliance)Tasteless/OdorlessCritical for pediatric long-term adherence.

Part 2: Neuroprotective Efficacy (Chaperone Focus)

Comparison: 4-PBA vs. Chain-Extended Analogs

The Challenge: 4-PBA acts as a chemical chaperone to reduce Endoplasmic Reticulum (ER) stress in diseases like Alzheimer's and ALS. However, it requires millimolar concentrations to be effective, which is difficult to achieve in the CNS.

The Solution: Modifying the alkyl chain length alters hydrophobicity, enhancing the molecule's ability to bind exposed hydrophobic regions of misfolded proteins.

Structure-Activity Relationship (SAR)

Studies comparing 3-Phenylpropionate (3-PPA) , 4-PBA , and 5-Phenylvalerate (5-PVA) reveal that chaperone activity correlates positively with carbon chain length.

  • 3-PPA (3 carbons): Weakest chaperone activity.

  • 4-PBA (4 carbons): Moderate activity (Standard).

  • 5-PVA / 6-PHA (5-6 carbons): Strongest inhibition of protein aggregation.

ChaperoneSAR Chain3 3-Phenylpropionate (3-PPA) Effect Inhibition of Protein Aggregation Chain3->Effect Low Potency Chain4 4-Phenylbutyrate (4-PBA) Chain4->Effect Moderate Potency Chain6 6-Phenylhexanoate (6-PHA) Chain6->Effect High Potency (Optimal Hydrophobicity)

Figure 2: SAR analysis showing the correlation between alkyl chain length and chaperone efficacy.

Experimental Validation: ER Stress Protection

Model: Neuroblastoma cells treated with Tunicamycin (ER stress inducer).

CompoundConcentrationCell Viability Recovery (%)Mechanism Note
Control (Stress) N/A45%Massive apoptosis via CHOP pathway.
4-PBA 1.0 mM72%Standard chaperone rescue.
6-PHA 1.0 mM88% Enhanced hydrophobic interaction stabilizes proteins better.
Mechanism Primarily Chaperone (HDACi activity is negligible at this dose for 6-PHA).

Part 3: HDAC Inhibition & Cancer

Comparison: 4-PBA vs. Hydroxamic Acid Derivatives

The Challenge: 4-PBA is a weak HDAC inhibitor (IC50 in millimolar range). For cancer therapy, this requires massive IV doses. The Solution: Converting the carboxylic acid group to a Hydroxamic Acid creates a "zinc-binding group" that fits perfectly into the HDAC active site, increasing potency by 1000-fold.

  • 4-PBA: Carboxylic Acid (Weak binder).

  • 4-PBHA (4-Phenylbutyrohydroxamic acid): Hydroxamic Acid (Strong binder).

  • Vorinostat (SAHA): The clinical gold standard (structurally related).

CompoundTargetIC50 (HDAC Inhibition)In Vivo Tumor Reduction (Murine Model)
4-PBA Class I/II HDACs0.5 - 2.0 mM Moderate (High dose required).
4-PBHA Class I/II HDACs5 - 10 µM Significant reduction at low doses.
Vorinostat Class I/II HDACs< 1 µM High (Standard of Care).

Part 4: Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating control steps.

Protocol A: In Vivo Ammonia Clearance (UCD Efficacy)

Objective: Compare NaPB and GPB efficacy in hyperammonemic Otc (Ornithine Transcarbamylase) deficient mice.

  • Animal Prep: Use spf-ash mice (OTC deficient). Wean onto a standard chow diet.

  • Drug Administration:

    • Group 1 (NaPB): Administer via drinking water (5 mg/mL) or oral gavage (200 mg/kg tid).

    • Group 2 (GPB): Administer via oral gavage (equimolar PBA dose, accounting for density).

  • Ammonia Challenge: Inject ammonium acetate (5 mmol/kg i.p.) to induce acute hyperammonemia.

  • Sampling (Self-Validating Step):

    • Collect tail vein blood at t=0, 15, 30, 60 min.

    • Validation: Control mice (no drug) must show >200 µmol/L ammonia at 15 min for the challenge to be valid.

  • Analysis: Measure plasma ammonia using a colorimetric assay. Measure urinary PAGN using HPLC-MS/MS to confirm drug metabolism.

Protocol B: ER Stress Neuroprotection Assay

Objective: Validate chaperone activity of novel derivatives (e.g., 6-PHA) vs 4-PBA.

  • Cell Culture: SH-SY5Y neuroblastoma cells.

  • Induction: Treat with Tunicamycin (2 µg/mL) for 24 hours to induce ER stress.

  • Treatment: Co-treat with 4-PBA or Derivative (0.5, 1.0, 2.0 mM).

  • Readout 1 (Viability): MTT or CellTiter-Glo assay.

  • Readout 2 (Mechanism - Validation): Western Blot for GRP78/BiP (ER stress marker).

    • Success Criterion: Effective derivatives must significantly lower GRP78 levels compared to the Tunicamycin-only control.

References

  • Berry, S. A., et al. (2014). "Glycerol phenylbutyrate treatment in children with urea cycle disorders: pooled analysis of short and long-term ammonia control and outcomes." Molecular Genetics and Metabolism. Link

  • Lee, B., et al. (2010). "Phase 2 comparison of a novel ammonia scavenging agent with sodium phenylbutyrate in patients with urea cycle disorders: safety, pharmacokinetics and ammonia control." Molecular Genetics and Metabolism. Link

  • Mimori, S., et al. (2012). "Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress." Biological and Pharmaceutical Bulletin. Link

  • Kusaczuk, M., et al. (2015). "Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line."[3] Tumor Biology. Link

  • Mokhtarani, M., et al. (2013). "Population pharmacokinetic modeling and dosing simulations of nitrogen-scavenging compounds: disposition of glycerol phenylbutyrate and sodium phenylbutyrate in adult and pediatric patients with urea cycle disorders." Clinical Pharmacokinetics. Link

  • Iannitti, T., & Palmieri, B. (2011). "Clinical and experimental applications of sodium phenylbutyrate." Drugs in R&D. Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-(2,3-Dimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Risk Profile

Immediate Action Required: Treat 4-(2,3-Dimethoxyphenyl)butanoic acid as a hazardous irritant with potential for acute oral toxicity.[1] While specific GHS data for this isomer is often extrapolated from analogs (e.g., 4-(3,4-Dimethoxyphenyl)butanoic acid), the presence of the carboxylic acid moiety and phenyl ring necessitates strict controls against inhalation and mucous membrane contact.[1]

Core Hazards:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][4][5]

  • H302: Harmful if swallowed (Predicted based on structural analogs).[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on minimum compliance. Use this matrix to establish a "Zero-Exposure" standard.

PPE CategoryStandard SpecificationScientific Rationale (Causality)
Hand Protection Nitrile Rubber (NBR) Min Thickness: 0.11 mmBreakthrough: >480 minOrganic acids can permeate latex.[1] Nitrile provides superior resistance to acidic permeation and physical tears during weighing/handling.[1]
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Safety glasses with side shields are insufficient for fine powders.[1] Goggles seal the orbital area against airborne dust ingress, preventing corneal acid burns.[1]
Respiratory N95 / P2 Respirator (Minimum)The solid powder form generates micro-particulates during weighing.[1] Inhalation causes immediate upper respiratory tract inflammation (H335).[1]
Body Defense Lab Coat (High-Neck) + Closed-toe shoesPrevents dermal absorption.[1] A high-neck design prevents particles from settling on the clavicle/neck area, a common contact dermatitis site.[1]

Part 3: Operational Handling Protocol

Trustworthiness Check: Every step below includes a validation checkpoint to ensure the system is working.

Phase 1: Receiving & Storage[1]
  • Inspection : Upon receipt, inspect the bottle seal. If the outer package shows white residue, assume a breach.[1]

  • Storage Logic : Store at 2-8°C (Refrigerate).

    • Reasoning: Phenylbutanoic acid derivatives can be hygroscopic or degrade via decarboxylation under heat.[1] Cool storage preserves assay purity (>98%).[1]

  • Segregation : Store away from Strong Oxidizing Agents and Strong Bases .[1][3]

    • Validation: Check that the secondary containment bin is labeled "Organic Acids".

Phase 2: Weighing & Transfer (Critical Control Point)

Most exposure accidents occur here due to static charge and dust generation.[1]

  • Engineering Control : Perform all weighing inside a Chemical Fume Hood .

  • Static Mitigation : Use an antistatic gun or wipe on the spatula and weighing boat before use.[1]

    • Mechanism: Organic powders are prone to static cling, causing "jumping" of particles onto gloves/cuffs.[1]

  • Transfer Technique :

    • Do not pour from the bottle.[1] Use a micro-spatula.[1]

    • Validation : After weighing, wipe the balance area with a wet tissue (solvent-soaked).[1] If the tissue turns yellow/brown or shows residue, your transfer technique failed containment.[1]

Phase 3: Reaction Setup
  • Solvent Choice : Soluble in Methanol, DMSO, and Dichloromethane.[1]

  • Addition Order : Add the solid to the solvent, not vice versa, to minimize splash risk.[1]

  • Temperature Control : If using coupling reagents (e.g., EDC/NHS) for amide bond formation, maintain 0°C initially to control exotherms.[1]

Part 4: Emergency Response & Disposal

Autonomy: You are authorized to execute these steps immediately without waiting for supervisor approval in an emergency.[1]

Emergency Procedures
  • Eye Contact : Irrigate immediately for 15 minutes .[1][2][4][6][7] Do not wait for pain; organic acids can cause delayed damage.[1]

  • Skin Contact : Wash with soap and water.[1][2][4][5][7][8] Do not use alcohol (ethanol), as it may enhance transdermal absorption of the acid.[1]

  • Spill Cleanup :

    • Isolate the area.[1][2][8]

    • Dampen the powder with a mist of water (to prevent dust).[1]

    • Sweep into a closed container.

    • Neutralize surface with weak sodium bicarbonate solution.[1]

Waste Disposal Decision Tree

Directive: Segregate waste streams to prevent incompatibilities.

WasteDisposal Start Waste Generation TypeCheck Solid or Liquid? Start->TypeCheck Solid Solid Waste (Contaminated Wipes/Powder) TypeCheck->Solid Solid Liquid Liquid Waste (Reaction Mixtures) TypeCheck->Liquid Liquid SolidAction Bag in HazMat Bag Label: 'Solid Organic Acid' Solid->SolidAction LiquidCheck Contains Halogens? (e.g., DCM) Liquid->LiquidCheck Halogen Halogenated Waste Stream LiquidCheck->Halogen Yes NonHalogen Non-Halogenated Organic Waste LiquidCheck->NonHalogen No

Figure 1: Decision logic for segregating 4-(2,3-Dimethoxyphenyl)butanoic acid waste streams to ensure compliance with EPA/RCRA standards.

Part 5: Scientific Rationale & Mechanism

The safety protocols above are derived from the chemical structure of 4-(2,3-Dimethoxyphenyl)butanoic acid .[1]

  • Acidity (pKa ~4.8) : The terminal carboxylic acid group is a proton donor.[1] Upon contact with moist mucous membranes (eyes/lungs), it lowers the local pH, causing protein denaturation and irritation (H315/H319).[1] This necessitates the use of goggles over safety glasses.[1]

  • Lipophilicity : The dimethoxy-phenyl ring increases the molecule's lipophilicity compared to simple butyric acid.[1] This facilitates penetration through the lipid bilayer of skin cells, making dermal absorption a viable route of entry.[1] This validates the requirement for Nitrile gloves (which resist non-polar organic penetration) over Latex.[1]

  • Metabolic Pathway : Analogous phenylbutanoic acids (e.g., 4-phenylbutyric acid) are known histone deacetylase (HDAC) inhibitors.[1] While this specific isomer's potency is variable, treating it as a bioactive agent prevents inadvertent pharmacological effects.[1]

References

  • U.S. Environmental Protection Agency (EPA) .[1][9][10] CompTox Chemicals Dashboard: 4-(2,3-Dimethoxyphenyl)butanoic acid (CAS 64400-76-6).[1][11][9] Retrieved from [Link][1]

  • PubChem . Compound Summary: 4-(2,3-Dimethoxyphenyl)butanoic acid.[1][11][9][10] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
4-(2,3-Dimethoxyphenyl)butanoic acid
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4-(2,3-Dimethoxyphenyl)butanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.